molecular formula C11H10O2 B134530 5-Methoxynaphthalen-1-ol CAS No. 3588-80-5

5-Methoxynaphthalen-1-ol

Cat. No.: B134530
CAS No.: 3588-80-5
M. Wt: 174.2 g/mol
InChI Key: WLZPYTDCBHITRF-UHFFFAOYSA-N
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Description

5-Methoxynaphthalen-1-ol is a versatile naphthalene derivative that serves as a critical synthetic intermediate in advanced chemical and pharmacological research. Its primary research value lies in its role as a precursor for the development of novel therapeutic agents and functional organic materials. In medicinal chemistry, this compound is a key building block in the synthesis of naphthoquinone-naphthol derivatives, which are marine natural product analogs investigated for their potent cytotoxic and anticancer activities . These derivatives have demonstrated promising inhibitory effects on various cancer cell lines, including HCT116 (colon cancer) and PC9 (non-small cell lung cancer) . Furthermore, this compound and its derivatives readily undergo acid-catalyzed heterocyclizations with β-dicarbonyl and α,β-unsaturated carbonyl compounds to form complex polynuclear heterocyclic systems, such as substituted benzo[h]chromenes and naphtho[1,2-b]pyrylium salts . This reactivity makes it a valuable substrate for constructing sophisticated molecular architectures. The compound's photophysical properties are also a subject of study, as its structural motifs are integral to research on excited-state intramolecular proton transfer (ESIPT) processes, which are relevant for developing new fluorescent materials and sensors . For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

5-methoxynaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZPYTDCBHITRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453781
Record name 5-Methoxy-1-naphthol
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3588-80-5
Record name 5-Methoxy-1-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3588-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1-naphthol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methoxynaphthalen-1-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and potential synthesis of 5-Methoxynaphthalen-1-ol. Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data for its isomers and outlines a proposed synthesis protocol based on established chemical principles.

Core Chemical Properties and Structure

This compound is an organic compound featuring a naphthalene core substituted with a hydroxyl group at the C1 position and a methoxy group at the C5 position. Its chemical structure dictates its physicochemical properties, including its polarity, solubility, and reactivity.

Structure:

The structure of this compound is characterized by the presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the oxygen in the methoxy group and the hydroxyl group). The aromatic naphthalene ring system contributes to its overall nonpolar character.

Chemical Identity:

IdentifierValue
IUPAC Name This compound
CAS Number 3588-80-5
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol
Quantitative Physicochemical Data
PropertyThis compound4-Methoxy-1-naphthol (Isomer for Comparison)
Physical State Solid[1]Solid[2]
Melting Point Data not available124 - 126 °C[2]
Boiling Point Data not availableData not available
Solubility Expected to have low solubility in water and good solubility in organic solvents such as ethanol, acetone, and diethyl ether.Soluble in water.[3]
H-Bond Acceptor Count 2[1]2[2]
H-Bond Donor Count 1[1]1[2]

Proposed Synthesis Protocol: Williamson Ether Synthesis

A plausible and widely used method for the synthesis of aryl methyl ethers is the Williamson ether synthesis. This method can be adapted for the synthesis of this compound from 1,5-dihydroxynaphthalene. The following is a proposed experimental protocol.

Reaction Principle:

The synthesis involves the selective mono-methylation of 1,5-dihydroxynaphthalene. By using a stoichiometric amount of a methylating agent in the presence of a base, one of the hydroxyl groups is converted to a methoxy group.

Materials:

  • 1,5-Dihydroxynaphthalene

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1,5-dihydroxynaphthalene (1 equivalent) and a suitable anhydrous solvent such as acetone or DMF.

  • Deprotonation: Add a base, such as potassium carbonate or sodium hydroxide (1.1 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the naphthoxide salt.

  • Methylation: Slowly add the methylating agent, either methyl iodide or dimethyl sulfate (1 equivalent), to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with dichloromethane.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent.

  • Isolation: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate this compound.

Experimental and Analytical Workflows

The following diagrams illustrate the proposed synthesis workflow and a general workflow for the characterization of the synthesized this compound.

Synthesis_Workflow cluster_synthesis Proposed Synthesis of this compound start 1,5-Dihydroxynaphthalene base Addition of Base (e.g., K₂CO₃) start->base methylating_agent Addition of Methylating Agent (e.g., CH₃I) base->methylating_agent reaction Reflux and Reaction Monitoring (TLC) methylating_agent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Proposed synthesis workflow for this compound.

Characterization_Workflow cluster_characterization Characterization of this compound product Purified Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (e.g., ESI-MS) product->ms ir Infrared Spectroscopy (FTIR) product->ir purity Purity Assessment (e.g., HPLC) product->purity data Structural Confirmation and Purity Data nmr->data ms->data ir->data purity->data

References

Technical Guide: Physicochemical Properties of 8-Methoxynaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxynaphthalen-1-ol is a substituted naphthalene derivative that is of growing interest within the scientific community.[1] As a polycyclic aromatic hydrocarbon, its core structure provides a versatile scaffold for chemical modifications.[1] This compound, characterized by a hydroxyl group at the C1 position and a methoxy group at the C8 position, is a key intermediate in organic synthesis and has also been identified as a bioactive natural product.[1] This guide provides core physicochemical data and outlines a standard experimental protocol for its characterization.

Physicochemical Data

The fundamental physicochemical properties of 8-Methoxynaphthalen-1-ol have been determined and are summarized below. This data is critical for its application in synthesis, analytical method development, and further research.

PropertyValueSource
CAS Number 3588-75-8[1][2][3]
Molecular Formula C₁₁H₁₀O₂[1][2][3]
Molecular Weight 174.20 g/mol [1][3][4]
IUPAC Name 8-methoxynaphthalen-1-ol[1][3]
Synonyms 8-Methoxy-1-naphthol[2][4]

Experimental Protocols

Protocol: Determination of Molecular Weight by Mass Spectrometry

This section details a generalized protocol for the verification of the molecular weight of 8-Methoxynaphthalen-1-ol using Electrospray Ionization Mass Spectrometry (ESI-MS).

1. Objective: To confirm the molecular mass of 8-Methoxynaphthalen-1-ol.

2. Materials:

  • 8-Methoxynaphthalen-1-ol sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for enhancing ionization)

  • Calibrant solution (e.g., sodium trifluoroacetate)

  • Mass spectrometer with ESI source

3. Sample Preparation:

  • Prepare a stock solution of 8-Methoxynaphthalen-1-ol at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a dilute sample of 1-10 µg/mL in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

4. Instrument Setup & Calibration:

  • Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibrant solution to ensure mass accuracy.

  • Set the ESI source to operate in either positive or negative ion mode. For a phenol-containing compound like 8-Methoxynaphthalen-1-ol, negative ion mode ([M-H]⁻) is often effective.

  • Set key parameters: capillary voltage, cone voltage, desolvation gas flow, and temperature.

5. Data Acquisition:

  • Introduce the prepared sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, ensuring the expected mass of 174.20 is included.

6. Data Analysis:

  • Analyze the resulting spectrum to identify the peak corresponding to the molecular ion. In positive mode, this would be the [M+H]⁺ ion (expected m/z ≈ 175.07). In negative mode, this would be the [M-H]⁻ ion (expected m/z ≈ 173.06).

  • Compare the observed m/z value with the theoretical value calculated from the molecular formula (C₁₁H₁₀O₂).

Visualizations

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound like 8-Methoxynaphthalen-1-ol.

G cluster_0 Phase 1: Sourcing & Preparation cluster_1 Phase 2: Structural & Purity Analysis cluster_2 Phase 3: Data Confirmation a Compound Synthesis or Isolation b Purification (e.g., Chromatography) a->b c Sample Preparation b->c d Spectroscopy (NMR, IR) c->d e Mass Spectrometry (Molecular Weight) d->e g Data Analysis e->g f Purity Check (HPLC, GC) h Structure Elucidation g->h i Database Registration (CAS Number Assignment) h->i end_node Characterized Compound: 8-Methoxynaphthalen-1-ol i->end_node

Workflow for Chemical Compound Characterization.

References

Synthesis of 5-Methoxynaphthalen-1-ol from 1-Naphthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-methoxynaphthalen-1-ol from the readily available starting material, 1-naphthol. Due to the absence of a direct, single-step conversion method in established literature, this document outlines two plausible multi-step synthetic routes, leveraging well-understood named reactions and transformations in naphthalene chemistry. The primary proposed pathways proceed via either a nitration or a sulfonation intermediate.

This guide offers detailed experimental protocols for each conceptual step, derived from analogous transformations reported in the chemical literature. Quantitative data, where available for similar reactions, is presented in tabular format to facilitate comparison and experimental design. Furthermore, logical workflows and reaction pathways are illustrated using Graphviz diagrams to provide clear visual representations of the synthetic strategies. This document is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis of substituted naphthalenes for applications in medicinal chemistry and materials science.

Introduction

This compound is a substituted naphthalene derivative with potential applications as a building block in the synthesis of more complex organic molecules, including pharmacologically active compounds. The strategic placement of the hydroxyl and methoxy functionalities on the naphthalene core makes it an attractive intermediate. This guide details the synthesis of this target molecule from 1-naphthol, a common and inexpensive starting material.

The synthesis is not a trivial single-step transformation. It requires a multi-step approach to achieve the desired regiochemistry. The primary challenge lies in the selective functionalization of the C5 position of the naphthalene ring system after the initial methylation of 1-naphthol. This guide proposes and details two primary synthetic strategies:

  • Route A: A four-step sequence involving methylation, nitration, reduction, and diazotization followed by hydrolysis.

  • Route B: A three-step sequence involving methylation, sulfonation, and subsequent alkali fusion.

Each step is discussed in detail, with generalized experimental protocols provided.

Proposed Synthetic Pathways

The overall transformation from 1-naphthol to this compound is conceptualized through the following reaction schemes.

Route A: The Nitration Pathway

This route introduces a nitro group at the C5 position, which is then converted to the target hydroxyl group.

G A 1-Naphthol B 1-Methoxynaphthalene A->B Methylation C 1-Methoxy-5-nitronaphthalene B->C Nitration D 5-Amino-1-methoxynaphthalene C->D Reduction E This compound D->E Diazotization & Hydrolysis

Diagram 1: Proposed Nitration Pathway.
Route B: The Sulfonation Pathway

This pathway utilizes a sulfonation reaction, followed by a high-temperature alkali fusion to introduce the hydroxyl group.

G A 1-Naphthol B 1-Methoxynaphthalene A->B Methylation C 1-Methoxynaphthalene-5-sulfonic acid B->C Sulfonation D This compound C->D Alkali Fusion

Diagram 2: Proposed Sulfonation Pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each key transformation in the proposed synthetic routes. These protocols are based on established chemical literature for analogous reactions.

Step 1: Methylation of 1-Naphthol to 1-Methoxynaphthalene

The initial step in both proposed routes is the methylation of 1-naphthol. The Williamson ether synthesis is the most common and efficient method for this transformation.[1]

Reaction: 1-Naphthol → 1-Methoxynaphthalene

Methodology:

  • Dissolution: Dissolve 1-naphthol (1.0 eq) in a 10-15% aqueous solution of sodium hydroxide (or potassium hydroxide) (1.1 eq) in a round-bottom flask with stirring.

  • Cooling: Cool the resulting solution to 0-5 °C in an ice bath.

  • Addition of Methylating Agent: Slowly add a methylating agent such as dimethyl sulfate (1.1 eq) or dimethyl carbonate (0.9 eq) dropwise to the cooled solution.[1][2] If using dimethyl carbonate, a phase-transfer catalyst like tetrabutylammonium bromide can be added.[2]

  • Reaction: Allow the reaction mixture to stir at low temperature for a period, then warm to room temperature (or up to 60-85°C for dimethyl carbonate) and stir for 3-6 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the product may precipitate as a solid. Filter the solid and wash thoroughly with water. Alternatively, extract the mixture with diethyl ether or dichloromethane.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-methoxynaphthalene can be further purified by recrystallization from dilute alcohol or by column chromatography.[3]

ParameterDimethyl SulfateDimethyl CarbonateReference
Base NaOH or KOHNaOH or KOH[1][2]
Catalyst None requiredTetrabutylammonium bromide[2]
Temperature 0 °C to room temp.60-85 °C[1][2]
Typical Yield >90%~96%[2][3]

Table 1: Comparison of Methylating Agents for 1-Naphthol.

Route A: Detailed Steps

The methoxy group in 1-methoxynaphthalene is an activating, ortho-, para-directing group.[4] Electrophilic attack is favored at the C2, C4, and C5 positions.[5] Achieving selectivity for the C5 position requires careful control of reaction conditions. Nitration of 1-substituted naphthalenes is known to produce mixtures of isomers, with nitration on the unsubstituted ring often occurring at the 5- and 8-positions.[6]

Reaction: 1-Methoxynaphthalene → 1-Methoxy-5-nitronaphthalene

Methodology:

  • Dissolution: Dissolve 1-methoxynaphthalene (1.0 eq) in a suitable solvent such as glacial acetic acid or 1,2-dichloroethane.

  • Cooling: Cool the solution to a low temperature (e.g., -15 °C to 0 °C) in an appropriate cooling bath.[7]

  • Nitrating Agent Preparation: In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.0-1.5 eq) to concentrated sulfuric acid while maintaining a low temperature.[4] Milder nitrating agents or the use of zeolite catalysts can also be employed to improve regioselectivity.[7]

  • Addition: Slowly add the nitrating mixture to the cooled solution of 1-methoxynaphthalene with vigorous stirring.

  • Reaction: Monitor the reaction by TLC or GC to determine the optimal reaction time and temperature profile.

  • Workup: Quench the reaction by pouring it over ice water. Extract the product with an organic solvent like dichloromethane.

  • Purification: Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate and remove the solvent in vacuo. The isomeric products can be separated by column chromatography.

ParameterValueReference
Nitrating Agent HNO₃/H₂SO₄[4]
Solvent Acetic acid or Dichloromethane[4][7]
Temperature -15 °C to 0 °C[7]
Selectivity Mixture of isomers (2-, 4-, 5-, 8-nitro)[4][6]

Table 2: General Conditions for the Nitration of 1-Methoxynaphthalene.

The reduction of the nitro group to an amine is a standard transformation in organic synthesis.

Reaction: 1-Methoxy-5-nitronaphthalene → 5-Amino-1-methoxynaphthalene

Methodology:

  • Setup: In a round-bottom flask, dissolve 1-methoxy-5-nitronaphthalene (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Reducing Agent: Add a reducing agent. Common choices include:

    • Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[8]

    • Metal/acid combinations such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid.[8]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Workup:

    • For catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst.

    • For metal/acid reductions, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.

  • Purification: Wash the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude amine can be purified by column chromatography or recrystallization.

Reducing SystemSolventGeneral ConditionsReference
H₂, Pd/CEthanol or Ethyl AcetateRoom temperature, atmospheric pressure[8]
Fe, Acetic AcidAcetic AcidReflux[8]
SnCl₂·2H₂O, HClEthanolReflux[9]

Table 3: Common Reagents for the Reduction of Nitroarenes.

The conversion of the amino group to a hydroxyl group proceeds via a diazonium salt intermediate.

Reaction: 5-Amino-1-methoxynaphthalene → this compound

Methodology:

  • Diazotization:

    • Dissolve 5-amino-1-methoxynaphthalene (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a cold aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, keeping the temperature below 5 °C.[9]

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Hydrolysis:

    • Heat the solution containing the diazonium salt. Often, adding the diazonium salt solution to boiling dilute sulfuric acid is effective.

    • The diazonium salt decomposes, releasing nitrogen gas and forming the corresponding phenol.

  • Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer, dry it, and concentrate it. The crude this compound can be purified by column chromatography or recrystallization.

Route B: Detailed Steps

Sulfonation of naphthalenes is sensitive to temperature, which can influence the regiochemical outcome.

Reaction: 1-Methoxynaphthalene → 1-Methoxynaphthalene-5-sulfonic acid

Methodology:

  • Reaction Setup: In a reaction vessel, place 1-methoxynaphthalene (1.0 eq).

  • Sulfonating Agent: Slowly add a sulfonating agent such as concentrated sulfuric acid or chlorosulfonic acid, maintaining a controlled temperature.[10] The reaction with chlorosulfonic acid can be performed in a solvent like dichloromethane at 0 °C.[10]

  • Reaction: Stir the mixture. The temperature and reaction time will influence the isomeric distribution of the sulfonic acid products. Lower temperatures generally favor kinetic products, while higher temperatures can lead to thermodynamic products.

  • Workup: Quench the reaction by carefully pouring the mixture onto ice. The sulfonic acid product may precipitate or remain in the aqueous solution.

  • Isolation: The sulfonic acid can be isolated as a salt (e.g., by adding NaCl to salt out the sodium sulfonate).

This high-temperature reaction replaces the sulfonic acid group with a hydroxyl group.

Reaction: 1-Methoxynaphthalene-5-sulfonic acid → this compound

Methodology:

  • Fusion: In a high-temperature-resistant vessel (e.g., a stainless steel or nickel crucible), melt sodium hydroxide (typically a large excess, e.g., 3-7 molar equivalents).[11]

  • Addition: Carefully add the 1-methoxynaphthalene-5-sulfonic acid (or its sodium salt) to the molten sodium hydroxide.

  • Reaction: Heat the mixture to a high temperature (e.g., 280-350 °C) and maintain it for 20-90 minutes.[11]

  • Workup: Cool the fusion mixture and dissolve it in water.

  • Acidification: Acidify the aqueous solution with a strong acid (e.g., H₂SO₄ or HCl) to a pH of around 4.[3] The product, this compound, should precipitate.

  • Purification: Filter the precipitated solid, wash it with water to remove inorganic salts, and dry it. Further purification can be achieved by recrystallization or distillation under reduced pressure.[3]

ParameterValueReference
Reagent Molten Sodium Hydroxide[3][11]
Temperature 280-350 °C[11]
Acidification H₂SO₄ or HCl[3]
Typical Yield ~70-85% (for analogous reactions)[3]

Table 4: General Conditions for Alkali Fusion of Naphthalenesulfonic Acids.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows.

G cluster_0 Reaction cluster_1 Workup & Purification A Dissolve Amine in Acid B Cool to 0-5 °C A->B C Add NaNO2(aq) B->C D Heat Solution C->D E Extract with Organic Solvent D->E Cool F Wash & Dry E->F G Concentrate F->G H Purify (Chromatography/ Recrystallization) G->H

Diagram 3: Workflow for Diazotization and Hydrolysis.

G cluster_0 Reaction cluster_1 Workup & Purification A Melt NaOH B Add Sulfonic Acid A->B C Heat to 280-350 °C B->C D Cool and Dissolve in Water C->D E Acidify to Precipitate D->E F Filter Solid E->F G Wash & Dry F->G H Purify G->H

Diagram 4: Workflow for Alkali Fusion.

Conclusion

The synthesis of this compound from 1-naphthol is a multi-step process that requires careful control of regioselectivity. This guide has outlined two viable synthetic strategies, one proceeding through a nitration-reduction-diazotization sequence and the other through a sulfonation-alkali fusion pathway. While both routes are chemically sound, the nitration pathway may present challenges in controlling the regioselectivity of the initial nitration step. The sulfonation route, while requiring harsh, high-temperature conditions for the alkali fusion, may offer a more direct conversion of the intermediate to the final product. The choice of synthetic route will depend on the specific capabilities of the laboratory, desired scale, and tolerance for isomeric impurities. The protocols and data presented herein provide a solid foundation for the experimental pursuit of this compound.

References

Unveiling 8-Methoxynaphthalen-1-ol: A Technical Guide to Its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources and isolation procedures for 8-methoxynaphthalen-1-ol, a bioactive polyketide with demonstrated antifungal and antioxidant properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this natural compound.

Natural Sources of 8-Methoxynaphthalen-1-ol

8-Methoxynaphthalen-1-ol has been identified as a secondary metabolite produced by several species of endophytic fungi. These fungi live symbiotically within the tissues of plants, and are a rich source of novel, bioactive compounds. The primary documented fungal sources of 8-methoxynaphthalen-1-ol are:

  • Daldinia eschscholtzii : An endophytic fungus that has been isolated from various host plants, including the mangrove plant Ceriops tagal.

  • Diatrype palmicola : An endophytic fungus isolated from the medicinal plant Polyscias fruticosa.

  • Xylariaceous fungus PSU-A80 : A fungus from which 8-methoxynaphthalen-1-ol has also been isolated.

Quantitative Data on 8-Methoxynaphthalen-1-ol

The following table summarizes the quantitative data available regarding the isolation and bioactivity of 8-methoxynaphthalen-1-ol from its natural sources.

Natural SourcePart of Organism UsedExtraction SolventPurification MethodYieldBioactivity DataReference
Daldinia eschscholtziiFungal culture on solid rice mediumEthyl AcetateVacuum Liquid Chromatography, Sephadex LH-20 CC, Preparative TLC/ODS Column200 mg from 75 g crude extractRadical Scavenging Activity (DPPH Assay): IC50 = 10.2 ± 5.8 µg/mL[1]
Diatrype palmicolaFungal MyceliaHexaneSephadex Gel Filtration ChromatographyNot ReportedAntifungal Activity (MIC against Athelia rolfsii): 250 µg/mL[2][3]
Xylariaceous fungus PSU-A80Fungal CultureNot SpecifiedNot SpecifiedNot ReportedRadical Scavenging Potency: IC50 = 30 µg/mL[4]

Experimental Protocols for Isolation

The following sections provide detailed methodologies for the isolation of 8-methoxynaphthalen-1-ol from its known fungal sources.

Isolation from Daldinia eschscholtzii

This protocol is based on the methodology described for the isolation of compounds from Daldinia eschscholtzii grown on a solid rice substrate.[1]

1. Fungal Fermentation:

  • Prepare a solid-substrate medium in 1 L Erlenmeyer flasks, each containing 80 g of rice, 0.24 g of sea salt, and 80 mL of distilled water.

  • Autoclave the flasks to sterilize the medium.

  • Inoculate each flask with the Daldinia eschscholtzii strain.

  • Incubate the cultures at 25 °C for 29 days in a static condition.

2. Extraction:

  • After the incubation period, macerate the fungal mycelia and rice substrate.

  • Perform an exhaustive extraction of the macerated culture three times with ethyl acetate (EtOAc).

  • Combine the EtOAc extracts and filter to remove solid particles.

  • Evaporate the solvent under reduced pressure to obtain the crude extract. A typical yield is around 75 g of crude extract from 80 flasks.

3. Purification:

  • Step 1: Vacuum Liquid Chromatography (VLC):

    • Subject the crude extract (75 g) to VLC on a silica gel column.

    • Elute with a step gradient of petroleum ether/ethyl acetate (from 1:0 to 0:1, v/v) to yield five primary fractions (Fr.1–Fr.5).

    • 8-Methoxynaphthalen-1-ol (referred to as compound 8 in the source literature) is typically eluted with 100% petroleum ether (Fr.1), yielding approximately 200 mg.

  • Step 2 (for further purification if needed): Column Chromatography:

    • For fractions containing a mixture of compounds, further purification can be achieved using Sephadex LH-20 column chromatography with an appropriate solvent system, such as CH₂Cl₂/MeOH (1:1, v/v).

  • Step 3 (for final purification): Preparative TLC or ODS Column Chromatography:

    • Final purification of the fractions containing 8-methoxynaphthalen-1-ol can be performed using preparative thin-layer chromatography (TLC) with a solvent system like CH₂Cl₂/MeOH (100:3, v/v) or on an octadecylsilyl (ODS) column with a methanol-water gradient.

Isolation from Diatrype palmicola

This protocol is based on the methodology described for the isolation of 8-methoxynaphthalen-1-ol from the endophytic fungus Diatrype palmicola.[2][3]

1. Fungal Fermentation:

  • Cultivate the endophytic fungus Diatrype palmicola in a suitable liquid medium on a 10 L scale.

  • Incubate the culture to allow for fungal growth and production of secondary metabolites.

2. Extraction:

  • Separate the fungal mycelia from the culture broth by filtration.

  • Extract the fungal mycelia with hexane.

  • Evaporate the hexane to obtain the crude hexane extract.

3. Purification:

  • Sephadex Gel Filtration Chromatography:

    • Fractionate the crude hexane extract using Sephadex gel filtration chromatography. The specific type of Sephadex gel (e.g., LH-20) and the elution solvent should be optimized based on the separation of the target compound.

    • Monitor the fractions for antifungal activity using a suitable bioassay (e.g., against Athelia rolfsii).

    • Pool the active fractions containing 8-methoxynaphthalen-1-ol.

4. Structure Elucidation:

  • Confirm the identity of the isolated compound as 8-methoxynaphthalen-1-ol using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for the isolation of 8-Methoxynaphthalen-1-ol and a conceptual representation of its potential biological impact.

Isolation_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Bioactivity Fungus Endophytic Fungus (Daldinia eschscholtzii or Diatrype palmicola) Culture Solid or Liquid Culture Fungus->Culture Inoculation & Incubation Harvest Harvest Fungal Biomass/ Culture Medium Culture->Harvest Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate or Hexane) Harvest->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Chromatography Chromatography (VLC, Sephadex, Prep-TLC, ODS) Crude_Extract->Chromatography Pure_Compound Pure 8-Methoxynaphthalen-1-ol Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassay Bioactivity Testing (Antifungal, Antioxidant) Pure_Compound->Bioassay

General workflow for the isolation of 8-Methoxynaphthalen-1-ol.

Biological_Activity_Pathway cluster_compound Bioactive Compound cluster_targets Potential Cellular Targets cluster_effects Observed Biological Effects Compound 8-Methoxynaphthalen-1-ol Fungal_Enzymes Fungal Metabolic Enzymes Compound->Fungal_Enzymes Inhibition ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenging Antifungal Antifungal Activity Fungal_Enzymes->Antifungal Antioxidant Antioxidant Activity ROS->Antioxidant

Conceptual diagram of the biological activities of 8-Methoxynaphthalen-1-ol.

References

A Technical Guide to the Spectroscopic Analysis of Methoxynaphthalenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the spectroscopic data for methoxynaphthalenol compounds, a class of molecules with significant interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive, publicly accessible spectroscopic data for 5-Methoxynaphthalen-1-ol, this document presents a detailed analysis of its close isomer, 4-Methoxynaphthalen-1-ol, as a representative example. The principles and methodologies described herein are broadly applicable to the characterization of other methoxynaphthalenol isomers and related aromatic compounds.

This guide will cover the fundamental spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data is presented in a clear, tabular format for ease of comparison, followed by detailed experimental protocols. Additionally, a logical workflow for the spectroscopic analysis of such compounds is illustrated using a Graphviz diagram.

Spectroscopic Data of 4-Methoxynaphthalen-1-ol

The following tables summarize the key spectroscopic data for 4-Methoxynaphthalen-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 4-Methoxynaphthalen-1-ol [1][2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.2 - 8.1mH-5, H-8
7.5 - 7.4mH-6, H-7
7.25d8.0H-2
6.7d8.0H-3
5.4s (br)OH
4.0sOCH₃

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: ¹³C NMR Spectral Data of 4-Methoxynaphthalen-1-ol [1]

Chemical Shift (δ) ppmAssignment
150.0C-4
149.8C-1
127.0C-8a
126.5C-5
125.8C-8
125.2C-4a
122.5C-6
122.0C-7
105.0C-2
104.5C-3
55.8OCH₃

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 4-Methoxynaphthalen-1-ol [1][3]

Wavenumber (cm⁻¹)IntensityAssignment
3350Strong, BroadO-H stretch (phenolic)
3050MediumC-H stretch (aromatic)
2950, 2840MediumC-H stretch (methyl)
1600, 1580, 1460StrongC=C stretch (aromatic ring)
1260StrongC-O stretch (aryl ether)
1220StrongC-O stretch (phenol)
810StrongC-H bend (out-of-plane, aromatic)

Sample preparation: KBr pellet.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 4-Methoxynaphthalen-1-ol [1]

m/zRelative Intensity (%)Assignment
174100[M]⁺ (Molecular Ion)
15980[M - CH₃]⁺
13160[M - CH₃ - CO]⁺
10340[C₇H₇O]⁺
7730[C₆H₅]⁺

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. These protocols are adaptable for various aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Parameters (¹H NMR) : The spectrum is typically acquired on a 300 or 500 MHz NMR spectrometer. Standard acquisition parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve an adequate signal-to-noise ratio.

  • Instrument Parameters (¹³C NMR) : The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75 or 125 MHz. A wider spectral width of 0 to 220 ppm is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon atom.

  • Data Processing : The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. The chemical shifts are then referenced to the internal standard or the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure (several tons) in a pellet die to form a thin, transparent disc.

  • Background Spectrum : A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded to subtract the contributions of atmospheric water and carbon dioxide from the sample spectrum.

  • Sample Spectrum Acquisition : The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer. The infrared spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Analysis : The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for volatile samples. The sample is vaporized in a high vacuum environment.

  • Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

  • Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

  • Data Interpretation : The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak and to deduce structural information from the fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a chemical compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy MS Mass Spectrometry NMR_Data Functional Groups Connectivity Stereochemistry NMR->NMR_Data IR_Data Functional Groups Present IR->IR_Data MS_Data Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for spectroscopic analysis.

References

The Biological Activity of 5-Methoxynaphthalen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxynaphthalen-1-ol, also known by its synonym 8-Methoxynaphthalen-1-ol, is a naturally occurring naphthalenoid compound that has garnered scientific interest for its potential biological activities. Isolated from various natural sources, including endophytic fungi such as Daldinia eschscholzii and Diatrype palmicola, this molecule has demonstrated notable antioxidant and antifungal properties in preliminary studies.[1] This technical guide provides a comprehensive overview of the currently available scientific data on the biological activities of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
Synonyms 8-methoxynaphthalen-1-ol, 1-Hydroxy-5-methoxynaphthalene
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.19 g/mol
CAS Number 3588-80-5
Appearance Brown Solid

Biological Activities

Current research has primarily focused on the antioxidant and antifungal properties of this compound. While derivatives of this compound have been investigated for a broader range of activities, this guide will focus on the data available for the parent compound.

Antioxidant Activity

This compound has been identified as a potent radical scavenger. A key study demonstrated its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a common in vitro assay to assess antioxidant potential.[2]

Quantitative Antioxidant Data

AssayTest CompoundStandardIC₅₀ (µg/mL)Source
DPPH Radical ScavengingThis compoundButylated Hydroxytoluene (BHT)10.2 ± 5.8[2]

Experimental Protocol: DPPH Radical Scavenging Assay

The following protocol is based on the methodology described in the study by Maduranga et al. (2020).

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

  • Preparation of Test and Standard Solutions: this compound and a standard antioxidant, such as Butylated Hydroxytoluene (BHT), are dissolved in methanol to prepare stock solutions. A series of dilutions are then prepared from these stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the DPPH solution to each well.

    • Add an equal volume of the various concentrations of the test compound and standard solutions to the wells.

    • A control well containing only the DPPH solution and methanol is also prepared.

    • The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of each well is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizing the DPPH Assay Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (in Methanol) Mix Mix in 96-well plate DPPH->Mix Sample This compound (Serial Dilutions) Sample->Mix Standard BHT Standard (Serial Dilutions) Standard->Mix Incubate Incubate in Dark (Room Temperature) Mix->Incubate Measure Measure Absorbance (~517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

DPPH radical scavenging assay workflow.
Antifungal Activity

This compound has demonstrated inhibitory activity against plant pathogenic fungi, suggesting its potential application in agriculture as a biofungicide.[1] A study investigated its effect on the growth of Athelia rolfsii, the causative agent of Southern blight disease in tomatoes.[1]

Quantitative Antifungal Data

Fungal SpeciesAssayMetricValue (µg/mL)Source
Athelia rolfsiiBroth MicrodilutionMIC250[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following protocol is a generalized method for determining the MIC of an antifungal agent against a filamentous fungus, based on the principles described in the study by Tanapichatsakul et al. (2020).[1]

  • Fungal Culture: The target fungus, Athelia rolfsii, is cultured on a suitable agar medium, such as Potato Dextrose Agar (PDA), to obtain a fresh, actively growing culture.

  • Inoculum Preparation: A spore suspension or mycelial fragment suspension is prepared from the fresh culture in a sterile liquid medium or saline. The concentration of the inoculum is standardized using a hemocytometer or by adjusting the turbidity to a specific McFarland standard.

  • Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a liquid growth medium (e.g., Potato Dextrose Broth - PDB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. The plate also includes a positive control (fungus in medium without the test compound) and a negative control (medium only). The plate is then incubated at an appropriate temperature (e.g., 28-30°C) for a period sufficient for fungal growth to be visible in the positive control wells (typically 48-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.

Visualizing the Antifungal MIC Assay Workflow

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result Fungus Fungal Culture (Athelia rolfsii) Inoculum Standardized Inoculum Fungus->Inoculum Plate Inoculate 96-well plate Inoculum->Plate Compound This compound (Serial Dilutions in Broth) Compound->Plate Incubate Incubate (48-72 hours) Plate->Incubate Observe Observe for Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Minimum Inhibitory Concentration (MIC) assay workflow.
Anticancer and Anti-inflammatory Activities

As of the date of this guide, a comprehensive search of the scientific literature did not yield specific studies detailing the in vitro or in vivo anticancer or anti-inflammatory activities of this compound itself. Research in these areas has predominantly focused on derivatives of the naphthalene scaffold. For instance, various naphthoquinone and naphthol derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines and for their ability to inhibit inflammatory mediators. However, this data on derivatives cannot be directly extrapolated to predict the activity of the parent compound, this compound. Further research is required to elucidate the potential of this specific molecule in these therapeutic areas.

Signaling Pathways

Direct experimental evidence elucidating the specific signaling pathways modulated by this compound is currently not available in the scientific literature. The observed antioxidant activity suggests a potential interaction with cellular pathways involved in oxidative stress response.

Hypothetical Antioxidant Signaling Pathway

The antioxidant effect of phenolic compounds like this compound can be broadly attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. This action can indirectly influence cellular signaling pathways that are sensitive to the redox state of the cell. For example, by reducing the levels of reactive oxygen species (ROS), this compound could potentially modulate the activity of transcription factors such as Nrf2 (Nuclear factor erythroid 2-related factor 2), which plays a crucial role in the expression of antioxidant and detoxification enzymes.

The following diagram illustrates a generalized and hypothetical pathway of how a phenolic antioxidant might influence cellular redox signaling. It is important to note that this is a representative model and has not been experimentally validated for this compound.

Antioxidant_Pathway cluster_stress Cellular Stress cluster_compound Antioxidant Intervention cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 ROS->Nrf2 Dissociation from Keap1 MNO This compound MNO->ROS Neutralizes Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Expression Antioxidant_Enzymes->ROS Detoxification Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Hypothetical modulation of the Keap1-Nrf2 pathway.

Conclusion and Future Directions

This compound is a natural product with demonstrated antioxidant and antifungal activities. The available quantitative data, while limited, suggests that it is a promising candidate for further investigation. The radical scavenging activity is notable, and the antifungal effect against a significant plant pathogen warrants further exploration for potential agricultural applications.

A significant gap in the current knowledge is the lack of data on the anticancer and anti-inflammatory properties of this compound itself. Future research should focus on evaluating the efficacy of this compound in relevant in vitro and in vivo models for these activities. Furthermore, mechanistic studies are crucial to identify the specific cellular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential. The development of more potent and selective analogs through medicinal chemistry efforts could also be a fruitful avenue for future drug discovery programs.

References

The Antifungal Potential of Naphthalen-1-ol Derivatives Against Plant Pathogens: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the antifungal properties of naphthalen-1-ol derivatives, with a specific focus on available data for isomers of methoxynaphthalen-1-ol. It is important to note that a comprehensive literature search did not yield specific data on the antifungal activity of 5-Methoxynaphthalen-1-ol against plant pathogens. Therefore, this document summarizes the findings for a closely related isomer, 8-methoxynaphthalen-1-ol, and discusses the broader context of naphthoquinones' antifungal mechanisms to provide a relevant framework for research and development.

Introduction

The increasing demand for sustainable agriculture and the rise of fungicide-resistant plant pathogens necessitate the discovery of novel antifungal agents. Natural products, with their vast structural diversity, represent a promising reservoir for the identification of new lead compounds. Among these, naphthalen-1-ol derivatives have emerged as a class of molecules with significant biological activities. This technical guide provides an in-depth overview of the current state of knowledge regarding the antifungal properties of methoxynaphthalen-1-ol isomers against plant pathogens, with a particular focus on the available data for 8-methoxynaphthalen-1-ol.

Quantitative Data on Antifungal Activity

The antifungal efficacy of 8-methoxynaphthalen-1-ol has been evaluated against the plant pathogenic fungus Athelia rolfsii, the causative agent of Southern blight disease in tomatoes. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antifungal potency.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
8-Methoxynaphthalen-1-olAthelia rolfsii250 µg/mL[1]

Experimental Protocols

A detailed understanding of the methodologies used to assess antifungal activity is crucial for the replication and extension of research findings. The following section outlines the key experimental protocols employed in the study of 8-methoxynaphthalen-1-ol.

Isolation and Identification of the Bioactive Compound

The workflow for isolating and identifying 8-methoxynaphthalen-1-ol from an endophytic fungus is depicted in the diagram below.

cluster_0 Isolation and Extraction cluster_1 Bioassay-Guided Fractionation cluster_2 Compound Identification A Endophytic Fungus Culture (Diatrype palmicola MFLUCC 17-0313) B Large-Scale Fermentation A->B C Separation of Mycelia and Broth B->C D Solvent Extraction (Ethyl acetate, Methanol, Hexane) C->D E Antifungal Activity Screening (Disc Diffusion Assay vs. Athelia rolfsii) D->E F Selection of Active Extract (Crude Hexane Extract of Mycelium) E->F G Chromatographic Fractionation (Sephadex Gel Filtration) F->G H Testing of Fractions for Antifungal Activity G->H I Isolation of Pure Bioactive Compound H->I J Structural Elucidation (NMR Spectroscopy, Mass Spectrometry) I->J K Identification as 8-Methoxynaphthalen-1-ol J->K

Caption: Workflow for the isolation and identification of 8-methoxynaphthalen-1-ol.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of 8-methoxynaphthalen-1-ol against A. rolfsii was determined using a broth microdilution method.

Protocol:

  • Inoculum Preparation: A suspension of A. rolfsii mycelia was prepared in a suitable broth medium.

  • Serial Dilution: The test compound, 8-methoxynaphthalen-1-ol, was serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well was inoculated with the fungal suspension.

  • Controls: Positive (broth with fungus, no compound) and negative (broth only) controls were included.

  • Incubation: The microtiter plate was incubated under conditions suitable for fungal growth.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible fungal growth.

Potential Mechanism of Action: Insights from Related Naphthoquinones

While the specific mechanism of action for this compound or its isomer against plant pathogens has not been elucidated, studies on other naphthoquinone derivatives provide valuable insights into their potential antifungal mechanisms. The antifungal activity of naphthoquinones is often attributed to their ability to induce oxidative stress and disrupt cellular processes.

A proposed general mechanism of action for antifungal naphthoquinones is illustrated below.

cluster_0 Cellular Interaction cluster_1 Induction of Oxidative Stress cluster_2 Cellular Damage cluster_3 Cellular Consequences A Naphthoquinone Derivative B Fungal Cell A->B Penetration C Redox Cycling B->C D Generation of Reactive Oxygen Species (ROS) C->D E Lipid Peroxidation (Membrane Damage) D->E F Protein Oxidation (Enzyme Inactivation) D->F G DNA Damage D->G H Disruption of Membrane Integrity E->H I Inhibition of Cellular Respiration F->I J Apoptosis/Cell Death G->J H->J I->J

References

The Antioxidant Potential of 5-Methoxynaphthalen-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant potential of 5-Methoxynaphthalen-1-ol. In the absence of direct experimental data for this specific compound, this document synthesizes information from studies on its parent compound, 1-naphthol, and established structure-activity relationships of hydroxylated and methoxylated naphthalene derivatives. This guide includes detailed protocols for standard in vitro antioxidant assays, a comparative analysis of antioxidant activity, and a discussion of potential antioxidant mechanisms and relevant signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the antioxidant properties of naphthalenic compounds.

Introduction

Phenolic compounds are a broad class of molecules known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Naphthalene derivatives containing hydroxyl groups, such as naphthols, are of particular interest due to their structural similarity to other potent phenolic antioxidants. This compound, a derivative of 1-naphthol, possesses a phenolic hydroxyl group, suggesting it may exhibit antioxidant activity. However, the influence of the methoxy group at the 5-position on this activity requires careful consideration of structure-activity relationships.

This guide aims to provide a detailed technical overview of the antioxidant potential of this compound by leveraging available data on its structural analogue, 1-naphthol, and general principles of antioxidant chemistry.

Comparative Antioxidant Activity: A Data-Driven Estimation

Studies have shown that the position of the hydroxyl group on the naphthalene ring is a critical determinant of antioxidant activity, with α-naphthols (1-hydroxyl position) generally exhibiting greater potency than β-naphthols (2-hydroxyl position)[1]. Furthermore, the introduction of a methoxy group to a phenolic compound can influence its antioxidant activity. Research on various phenolic compounds suggests that methoxylation of a hydroxyl group typically diminishes the direct radical scavenging capacity[2].

Based on these principles, it is anticipated that this compound would exhibit antioxidant activity, but likely to a lesser extent than its non-methoxylated counterpart, 1-naphthol.

Table 1: Experimentally Determined Antioxidant Activity of 1-Naphthol

AssayIC50 (µM)Reference CompoundIC50 (µM)Reference
DPPH Radical Scavenging23.4TroloxNot Reported[3]
ABTS Radical Cation Scavenging11.2TroloxNot Reported[3]

IC50: The concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Postulated Antioxidant Mechanisms

The antioxidant activity of phenolic compounds like this compound can be attributed to several mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a key factor in this mechanism.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The compound can donate an electron to a free radical, forming a radical cation, which then deprotonates to yield a phenoxyl radical.

  • Sequential Proton Loss Electron Transfer (SPLET): The phenolic proton is first lost to the solvent, forming a phenoxide anion, which then donates an electron to the free radical.

The dominant mechanism is influenced by the structure of the antioxidant, the nature of the free radical, and the solvent system. For phenolic compounds, HAT and SPLET are often the most favorable pathways in non-polar and polar protic solvents, respectively.

Potential Involvement in Cellular Signaling Pathways

While no direct evidence links this compound to specific signaling pathways, many phenolic antioxidants are known to exert their effects not only through direct radical scavenging but also by modulating cellular signaling cascades involved in the oxidative stress response.

One of the most critical pathways in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway [4][5]. Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the ARE in the promoter regions of numerous antioxidant and cytoprotective genes, leading to their upregulation. It is plausible that this compound, like other phenolic compounds, could potentially modulate this pathway, thereby enhancing the endogenous antioxidant defenses of the cell. Further research is required to investigate this possibility.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 induces dissociation Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1->Nrf2 inhibition ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Nucleus Nucleus Cytoplasm Cytoplasm Nrf2_n->ARE binds to

Figure 1: The Nrf2-ARE signaling pathway.

Detailed Experimental Protocols

The following are detailed, standardized protocols for common in vitro antioxidant assays that can be used to evaluate the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare a stock solution of the test compound (this compound) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound or standard to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Workflow start Start prepare_reagents Prepare DPPH and Sample Solutions start->prepare_reagents add_to_plate Add Sample/Standard and DPPH to 96-well Plate prepare_reagents->add_to_plate incubate Incubate in Dark (30 min, RT) add_to_plate->incubate measure_absorbance Measure Absorbance at 517 nm incubate->measure_absorbance calculate Calculate % Inhibition and IC50 measure_absorbance->calculate end End calculate->end

Figure 2: DPPH radical scavenging assay workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions of the test compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of various concentrations of the test compound or standard to the wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.

    • Determine the IC50 value from the concentration-response curve.

ABTS_Workflow start Start prepare_abts Prepare ABTS•+ Radical Cation Solution start->prepare_abts prepare_samples Prepare Sample and Standard Solutions prepare_abts->prepare_samples add_to_plate Add ABTS•+ and Sample/Standard to 96-well Plate prepare_samples->add_to_plate incubate Incubate (6 min, RT) add_to_plate->incubate measure_absorbance Measure Absorbance at 734 nm incubate->measure_absorbance calculate Calculate % Scavenging and IC50 measure_absorbance->calculate end End calculate->end

Figure 3: ABTS radical cation decolorization assay workflow.
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. This working solution should be prepared fresh.

  • Assay Procedure:

    • Pre-warm the FRAP reagent to 37°C.

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the test compound, standard (e.g., FeSO₄ solution), or blank (solvent) to the wells.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve using the FeSO₄ standard.

    • The FRAP value of the sample is expressed as µM Fe(II) equivalents.

FRAP_Workflow start Start prepare_frap_reagent Prepare FRAP Reagent start->prepare_frap_reagent prepare_samples Prepare Sample and Standard Solutions prepare_frap_reagent->prepare_samples add_to_plate Add FRAP Reagent and Sample/Standard to 96-well Plate prepare_samples->add_to_plate incubate Incubate (4 min, 37°C) add_to_plate->incubate measure_absorbance Measure Absorbance at 593 nm incubate->measure_absorbance calculate Calculate FRAP Value (Fe(II) Equivalents) measure_absorbance->calculate end End calculate->end

Figure 4: FRAP assay workflow.

Conclusion and Future Directions

While direct experimental evidence for the antioxidant potential of this compound is currently lacking, a review of its structural analogue, 1-naphthol, and established structure-activity relationships suggests that it likely possesses moderate antioxidant properties. The presence of the phenolic hydroxyl group is the primary determinant of its radical scavenging ability, although the methoxy group at the 5-position is expected to slightly diminish this activity compared to 1-naphthol.

Future research should focus on the experimental evaluation of this compound using the standardized assays outlined in this guide to determine its precise IC50 values and antioxidant capacity. Furthermore, cell-based assays are warranted to investigate its potential to modulate key signaling pathways, such as the Nrf2-ARE pathway, and to assess its bioavailability and efficacy in a biological context. Computational studies, such as Density Functional Theory (DFT) calculations, could also provide valuable theoretical insights into its antioxidant mechanisms and reactivity. Such studies will be crucial for a comprehensive understanding of the antioxidant potential of this compound and its viability as a lead compound in drug discovery and development.

References

The Therapeutic Potential of 5-Methoxynaphthalen-1-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Among its varied forms, the 5-methoxynaphthalen-1-ol framework presents a promising starting point for the development of novel therapeutics. The presence of a hydroxyl group and a methoxy group on the naphthalene ring system offers unique electronic and steric properties, creating opportunities for diverse pharmacological activities. This technical guide provides an in-depth overview of the synthesis, potential bioactivities, and underlying mechanisms of this compound derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Potential Bioactivities and Quantitative Data

Derivatives of this compound and structurally similar analogs have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The strategic placement of the methoxy and hydroxyl groups influences the molecule's interaction with biological targets, leading to potent and sometimes selective activity.

Anticancer Activity

The cytotoxic potential of methoxynaphthalene derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit a biological process by 50%, is a key metric for this activity. While data on a wide range of this compound derivatives is emerging, studies on closely related analogs highlight the scaffold's potential. For instance, dihydronaphthalene analogues inspired by the natural anticancer agent combretastatin A-4 have shown potent cytotoxicity in the low nanomolar range.[1] Similarly, a series of novel naphthoquinone-naphthol derivatives have been synthesized and evaluated, with some compounds showing significant inhibitory effects on colon and lung cancer cell lines.[2]

Derivative ClassCompound ExampleCancer Cell LineIC₅₀ Value (µM)Reference
Naphthoquinone-NaphtholCompound 13 (with oxopropyl group)HCT116 (Colon)1.18[2]
PC9 (Lung)0.57[2]
A549 (Lung)2.25[2]
Naphthoquinone-NaphtholParent Compound 5HCT116 (Colon)5.27[2]
PC9 (Lung)6.98[2]
A549 (Lung)5.88[2]
AminobenzylnaphtholsMMZ-140C (72h)HT-29 (Colorectal)11.55[3]
MMZ-45AA (72h)BxPC-3 (Pancreatic)13.26[3]
Naphthalen-1-yloxyacetamidesCompound 5cMCF-7 (Breast)7.39[4]
Compound 5dMCF-7 (Breast)2.33[4]
Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. A key pathway in inflammation involves the enzyme 5-lipoxygenase (5-LOX), which catalyzes the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid.[5] Phenolic compounds are known to be effective inhibitors of 5-LOX, suggesting that this compound derivatives could possess significant anti-inflammatory properties by targeting this pathway.[6][7][8]

Derivative ClassCompound ExampleAssay / TargetIC₅₀ Value (µM)Reference
Isoxazole DerivativesCompound C35-LOX Inhibition8.47[9]
Compound C55-LOX Inhibition10.48[9]
Compound C65-LOX InhibitionMost Potent[9]

Note: Specific IC₅₀ value for C6 was not provided, but it was identified as the most potent among the tested series.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Naphthalene derivatives have been identified as a promising class of compounds with potent activity against a wide range of bacteria and fungi.[10] The antifungal potential of 8-methoxynaphthalen-1-ol, an isomer of the core structure, has been demonstrated against the plant pathogenic fungus Athelia rolfsii.[11]

DerivativeOrganismActivity MetricValueReference
8-Methoxynaphthalen-1-olAthelia rolfsiiMIC250 µg/mL[11]
2-Methoxynaphthalene-1,4-dioneCryptococcus spp.MIC3.12 - 12.5 µg/mL[12]
N-Derivative of Indole-2-carboxylateCompound 8Enterobacter cloacaeMIC0.004 - 0.03 mg/mL
N-Derivative of Indole-2-carboxylateCompound 15Trichophyton virideMIC0.004 - 0.06 mg/mL

MIC: Minimum Inhibitory Concentration

Key Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

Synthesis Protocol: Methylation of 1-Naphthol to 1-Methoxynaphthalene

This protocol describes a classic Williamson ether synthesis, a fundamental reaction for preparing the methoxy-substituted naphthalene core.

Materials:

  • 1-Naphthol

  • 10% Sodium Hydroxide (NaOH) solution

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Ether

  • Dilute alcohol (for recrystallization)

Procedure:

  • In a suitable reaction vessel, dissolve 10 g of 1-naphthol in 40 g of a 10% aqueous sodium hydroxide solution.

  • Cool the resulting solution.

  • Gradually add 10 g of dimethyl sulfate to the cooled solution, ensuring the temperature is controlled.

  • Agitate the mixture vigorously to ensure thorough mixing of the reactants. The product, 1-methoxynaphthalene, will begin to separate as a solid.

  • After the initial reaction, the mixture may be boiled and made alkaline with additional NaOH solution to ensure the reaction goes to completion.

  • For purification, dissolve the crude product in ether and filter to remove any insoluble impurities.

  • Remove the ether by evaporation on a water bath.

  • Recrystallize the solid residue from dilute alcohol to obtain pure 1-methoxynaphthalene.

Biological Assay Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • Test compounds (this compound derivatives)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 12 mM MTT stock solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well.

  • Final Incubation: Incubate the plate for another 4 hours at 37°C in the CO₂ incubator. Mix each sample thoroughly by pipetting up and down to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value for each compound.

Biological Assay Protocol: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the 5-LOX enzyme, which converts a substrate like linoleic acid into a product that can be detected spectrophotometrically.

Materials:

  • 5-Lipoxygenase enzyme (e.g., from potato or human recombinant)

  • Phosphate buffer (50 mM, pH 6.3) or Tris buffer (50 mM, pH 7.5)

  • Linoleic acid (substrate)

  • Test compounds

  • UV-visible spectrophotometer

Procedure:

  • Assay Preparation: Prepare the assay mixture in a quartz cuvette. The mixture typically contains 2.97 mL of 50 mM phosphate buffer (pH 6.3).

  • Inhibitor Addition: Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to the cuvette.

  • Enzyme Addition: Add a sufficient amount of the 5-LOX enzyme solution. Keep the enzyme solution on ice to maintain its activity.

  • Reaction Initiation: Start the reaction by adding the substrate, 5 µL of 80 mM linoleic acid.

  • Measurement: Immediately measure the increase in UV absorption at 234 nm at 25°C. This increase corresponds to the formation of hydroperoxy-octadecadienoate, the product of the enzymatic reaction.

  • Data Analysis: Compare the rate of the reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor. Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizing Mechanisms and Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental processes. The following are represented in the DOT language for use with Graphviz.

General Experimental Workflow

This diagram outlines the typical process flow in the discovery and initial evaluation of novel bioactive compounds based on the this compound scaffold.

G General Workflow for Bioactive Derivative Discovery cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation S1 Precursor Selection (this compound) S2 Derivative Synthesis (e.g., Williamson Ether, Mannich) S1->S2 S3 Purification (Chromatography) S2->S3 S4 Structural Confirmation (NMR, MS) S3->S4 B1 In Vitro Bioactivity Screening (Anticancer, Antimicrobial, etc.) S4->B1 Test Compounds B2 Quantitative Assays (IC50 / MIC Determination) B1->B2 B3 Mechanism of Action Studies (e.g., Enzyme Inhibition) B2->B3 D Data Analysis & Structure-Activity Relationship (SAR) B2->D B3->D L Lead Compound Identification D->L

Caption: Workflow from synthesis to lead compound identification.

5-Lipoxygenase (5-LOX) Inflammatory Pathway

This diagram illustrates the biochemical cascade initiated by arachidonic acid and highlights the inhibitory action of 5-LOX inhibitors, a likely mechanism for the anti-inflammatory effects of phenolic compounds like this compound derivatives.

G Anti-inflammatory Mechanism via 5-LOX Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol MP Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) MP->PLA2 AA Arachidonic Acid (AA) LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 HPETE 5-HPETE LOX5->HPETE LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation (Chemotaxis, Vascular Permeability) LTB4->Inflammation LTC4->Inflammation PLA2->AA Inhibitor This compound Derivative (Inhibitor) Inhibitor->LOX5 Inhibition

Caption: Inhibition of the 5-LOX pathway blocks leukotriene synthesis.

References

Thermochemical and photophysical properties of methoxynaphthalene compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermochemical and Photophysical Properties of Methoxynaphthalene Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical and photophysical properties of 1-methoxynaphthalene and 2-methoxynaphthalene. These compounds are of significant interest in various fields, including their use as fluorescent probes and as precursors in the synthesis of pharmaceuticals, such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1][2] This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant experimental workflows.

Thermochemical Properties

The thermochemical properties of a compound govern its stability and energy content. Key parameters include the enthalpy of formation, enthalpy of combustion, and ionization energy. These values are crucial for understanding the energetic landscape of chemical reactions involving methoxynaphthalenes.

Data Presentation: Thermochemical Properties

The following table summarizes key thermochemical and physical data for 1-methoxynaphthalene and 2-methoxynaphthalene.

Property1-Methoxynaphthalene2-MethoxynaphthaleneUnits
Molecular Formula C₁₁H₁₀OC₁₁H₁₀O-
Molecular Weight 158.20158.20 g/mol
Melting Point -70-73°C[3][4]
Boiling Point 135-137 (at 12 mmHg)274°C[4]
Density 1.09 (at 25 °C)1.064 (at 25 °C)g/mL[4]
Enthalpy of Formation (ΔfH°solid) Not explicitly found-97.9 ± 1.8kJ/mol[5][6]
Enthalpy of Combustion (ΔcH°solid) Not explicitly found-5659.9 ± 1.1kJ/mol[5][6]
Ionization Energy (Adiabatic) Not explicitly found7.44eV[6][7]
Ionization Energy (Vertical) Not explicitly found7.82, 7.87eV[6][7]

Photophysical Properties

Methoxynaphthalene compounds exhibit interesting photophysical properties due to the naphthalene core, which acts as a chromophore, and the methoxy group, which acts as an auxochrome.[8] These properties, including absorption and emission of light, are fundamental to their application as fluorescent probes.[8][9]

The absorption of ultraviolet light by methoxynaphthalenes corresponds to π-π* electronic transitions within the aromatic system.[8][9] Following excitation, the molecule can relax to the ground state through various pathways, including the emission of light as fluorescence. The efficiency of this fluorescence is quantified by the fluorescence quantum yield (Φf).[8] Some derivatives can also undergo photochemical reactions, such as the [4+4] photocycloaddition to form photodimers upon prolonged UV irradiation.[9]

Data Presentation: Photophysical Properties

The table below summarizes the key photophysical parameters for methoxynaphthalene compounds in various solvents. The solvent environment can influence these properties, a phenomenon known as solvatochromism.[8]

CompoundSolventλmax (abs) (nm)λmax (em) (nm)Fluorescence Quantum Yield (Φf)
2-MethoxynaphthaleneAlcohol (99%)226-Not explicitly found
1-Methoxy-4-(trimethylsilyl)naphthaleneCyclohexane (degassed)--0.65[10]
Naphthalene (for comparison)Cyclohexane--0.23[8][10]

Note: The absorption spectrum of 2-methoxynaphthalene is characterized by strong absorption bands in the ultraviolet region, typically in the ranges of 220-240 nm and 280-300 nm.[9][11] The introduction of a trimethylsilyl group at the 4-position of 1-methoxynaphthalene significantly enhances the fluorescence quantum efficiency compared to the parent naphthalene molecule.[10]

Experimental Protocols

Accurate characterization of the thermochemical and photophysical properties of methoxynaphthalene compounds requires standardized experimental procedures.

Determination of Thermochemical Properties
Combustion Calorimetry

This method is used to determine the enthalpy of combustion.

  • Sample Preparation: A precisely weighed sample of the solid compound is placed in a crucible inside a high-pressure vessel (bomb).

  • Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited.

  • Temperature Measurement: The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change is measured with high precision.

  • Calculation: The enthalpy of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample.[12] The standard enthalpy of formation can then be derived from the enthalpy of combustion.[5]

Determination of Photophysical Properties
UV-Vis Absorption and Fluorescence Spectroscopy

This protocol outlines the measurement of absorption and emission spectra.

  • Instrumentation: A UV-Vis spectrophotometer is used for absorbance measurements, and a spectrofluorometer is used for fluorescence measurements.[8][10]

  • Sample Preparation: A dilute solution of the methoxynaphthalene compound is prepared in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[8][9]

  • Absorption Spectrum: The UV-Vis spectrum is recorded to determine the wavelengths of maximum absorption (λmax).[8]

  • Emission Spectrum: The spectrofluorometer is set to excite the sample at one of its absorption maxima. The fluorescence emission spectrum is then recorded over a range of longer wavelengths.[8]

Relative Method for Determining Fluorescence Quantum Yield

This is a common method that compares the fluorescence of a sample to a well-characterized standard with a known quantum yield.[9][10]

  • Materials: The test sample (methoxynaphthalene derivative), a reference standard with a known quantum yield (e.g., quinine sulfate), and spectroscopic grade solvent are required.[9][10]

  • Solution Preparation: A series of solutions of both the sample and the standard are prepared at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should remain below 0.1.[9]

  • Measurements: The UV-Vis absorption and fluorescence emission spectra are measured for all solutions.[9]

  • Data Analysis: The integrated fluorescence intensity (area under the emission curve) is calculated for each spectrum.[9][10]

  • Calculation: A plot of integrated fluorescence intensity versus absorbance is created for both the sample and the standard. The gradient of these plots is used in the following equation to calculate the quantum yield of the sample (Φx):[9][10] Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients for the sample and standard, respectively.

    • ηx and ηst are the refractive indices of the sample and standard solutions (if the solvents are different).[9][10]

Visualizations

Experimental and Synthetic Workflows

The following diagrams illustrate key experimental and synthetic workflows related to methoxynaphthalene compounds.

G General Workflow for Fluorescence Spectroscopy cluster_prep Sample Preparation cluster_abs Absorption Measurement cluster_em Emission Measurement prep Prepare Dilute Solution (Absorbance < 0.1) uv_vis Record UV-Vis Spectrum prep->uv_vis find_lambda Determine λmax (abs) uv_vis->find_lambda set_ex Set Excitation at λmax find_lambda->set_ex record_em Record Emission Spectrum set_ex->record_em data_analysis Data Analysis record_em->data_analysis Obtain λmax (em)

Caption: A general workflow for fluorescence spectroscopy measurements.[8]

G Workflow for Relative Quantum Yield Determination cluster_solutions Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Solutions (Multiple Concentrations) measure_abs Measure Absorbance at Excitation Wavelength prep_sample->measure_abs prep_std Prepare Standard Solutions (Multiple Concentrations) prep_std->measure_abs measure_fluor Measure Fluorescence Emission Spectra measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate plot Plot Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Grad) plot->gradient calculate Calculate Quantum Yield (Φx) gradient->calculate

Caption: Workflow for determining relative fluorescence quantum yield.[9][10]

G Simplified Synthetic Route to Naproxen start 2-Methoxynaphthalene step1 Friedel-Crafts Acylation start->step1 intermediate1 2-Acetyl-6- methoxynaphthalene step1->intermediate1 step2 Series of Transformations intermediate1->step2 end Naproxen step2->end

Caption: Simplified synthetic route from 2-methoxynaphthalene to Naproxen.[1]

References

Methodological & Application

Application Notes and Protocols for the Quantification of 5-Methoxynaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 5-Methoxynaphthalen-1-ol in various matrices. The protocols are designed to be adaptable for quality control, metabolic studies, and pharmacokinetic analysis.

Introduction

This compound is a naphthalene derivative with potential biological activities, including antifungal and antioxidant properties.[1][2] Accurate and robust analytical methods are crucial for its quantification in research and development. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography-Mass Spectrometry (GC-MS), offering options based on required sensitivity, selectivity, and available instrumentation.

General Sample Preparation

For biological samples, such as urine or plasma, a hydrolysis step is often necessary to cleave conjugated metabolites (glucuronides and sulfates) and quantify the total amount of this compound.

Protocol: Enzymatic Hydrolysis of Conjugates

  • To 1 mL of urine or plasma sample, add an internal standard (e.g., deuterated 1-hydroxypyrene).

  • Add 1 mL of a β-glucuronidase/aryl sulfatase solution in a suitable buffer (e.g., sodium acetate buffer, pH 5.0).

  • Incubate the mixture at 37°C for at least 4 hours, or overnight.

  • Proceed with Solid-Phase Extraction (SPE) for sample clean-up and concentration.

Protocol: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the hydrolyzed sample onto the cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the analyte with a suitable organic solvent, such as methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis or in a suitable solvent for GC-MS analysis.

Analytical Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification of this compound. The choice of detector (UV or Fluorescence) will depend on the required sensitivity.

HPLC with UV Detection (HPLC-UV)

A robust and widely available method suitable for routine analysis.

Experimental Protocol: HPLC-UV

  • LC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be a 70:30 (v/v) mixture of acetonitrile and water.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: Approximately 226 nm, based on the UV spectrum of naphthalene derivatives.[3] A full UV scan of this compound should be performed to determine the optimal wavelength.

  • Injection Volume: 20 µL.[3]

  • Column Temperature: 30 °C.[3]

HPLC with Fluorescence Detection (HPLC-FLD)

Offers higher sensitivity and selectivity for trace-level quantification.

Experimental Protocol: HPLC-FLD

  • LC System: An HPLC system equipped with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 4 µm particle size).[4]

  • Mobile Phase: 50% (v/v) aqueous acetonitrile solution.[4]

  • Flow Rate: 1.5 mL/min.[4]

  • Column Temperature: 25 °C.[4]

  • Fluorescence Detection: Excitation and emission wavelengths will need to be optimized for this compound. For similar naphthol compounds, excitation is typically in the range of 230-280 nm and emission in the range of 330-360 nm.

  • Injection Volume: 20 µL.

Analytical Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity, making it ideal for complex matrices and definitive identification. A derivatization step is typically required to improve the volatility and chromatographic behavior of the analyte.

Protocol: Silylation (Derivatization)

  • To the dried extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Incubate at 60-70°C for 30-60 minutes.

  • The sample is now ready for GC-MS injection.

Experimental Protocol: GC-MS

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.[3]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Source Temperature: 230 °C.[3]

    • Quadrupole Temperature: 150 °C.[3]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound. A full scan analysis should be performed initially to identify these ions.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-UVHPLC-FLDGC-MS
Principle UV AbsorbanceFluorescence EmissionMass-to-charge ratio
Sensitivity ModerateHighVery High
Selectivity ModerateHighVery High
Sample Derivatization Not requiredNot requiredRequired (Silylation)
Instrumentation Cost LowModerateHigh
Primary Application Routine QC, high concentration samplesTrace analysis, bioanalysisComplex matrices, definitive identification

Table 2: Typical Method Validation Parameters

ParameterHPLC-UVHPLC-FLDGC-MS
Linearity (r²) > 0.995> 0.999> 0.999
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL rangepg/mL range
Precision (%RSD) < 5%< 10%< 10%
Accuracy (% Recovery) 95-105%90-110%90-110%

Note: The values in Table 2 are representative and must be determined experimentally during method validation for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification sample Biological Sample (Urine/Plasma) hydrolysis Enzymatic Hydrolysis (β-glucuronidase/aryl sulfatase) sample->hydrolysis spe Solid-Phase Extraction (SPE) (C18 Cartridge) hydrolysis->spe reconstitution Evaporation & Reconstitution spe->reconstitution hplc_uv HPLC-UV reconstitution->hplc_uv Direct Injection hplc_fld HPLC-FLD reconstitution->hplc_fld Direct Injection gc_ms_prep Derivatization (Silylation) reconstitution->gc_ms_prep Required Step data_analysis Data Analysis & Quantification hplc_uv->data_analysis hplc_fld->data_analysis gc_ms GC-MS gc_ms_prep->gc_ms gc_ms->data_analysis

Caption: General experimental workflow for the quantification of this compound.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound p450 Cytochrome P450 (e.g., CYP1A2, CYP3A4) parent->p450 ugt UDP-Glucuronosyltransferases (UGTs) parent->ugt sult Sulfotransferases (SULTs) parent->sult hydroxylated Hydroxylated Metabolites p450->hydroxylated Oxidation hydroxylated->ugt hydroxylated->sult glucuronide Glucuronide Conjugate ugt->glucuronide Glucuronidation sulfate Sulfate Conjugate sult->sulfate Sulfation excretion Excretion (Urine) glucuronide->excretion sulfate->excretion

Caption: Hypothetical metabolic pathway of this compound.

References

Application Notes and Protocols for the Analysis of 5-Methoxynaphthalen-1-ol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-Methoxynaphthalen-1-ol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are crucial for quality control, impurity profiling, and pharmacokinetic studies in drug development and research.

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible technique for the quantification of aromatic compounds like this compound. The method detailed below is based on a reverse-phase separation, which is suitable for moderately polar compounds. Due to the presence of the hydroxyl group, this compound is more polar than its parent compound, methoxynaphthalene.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: The preparation of the sample solution will depend on the matrix. For drug formulations, dissolution in the mobile phase followed by filtration may be sufficient. For biological matrices, a protein precipitation or solid-phase extraction (SPE) may be necessary.[1]

2. Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Conditions
LC System Standard HPLC with UV Detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
Mobile Phase Acetonitrile:Water (e.g., 60:40, v/v). The ratio may need optimization.[2][3]
Flow Rate 1.0 mL/min[2]
Detection Wavelength ~226 nm (based on naphthalene derivatives)[2][4]
Injection Volume 20 µL[2]
Column Temperature 30 °C[2]

3. Method Validation Parameters (Representative Values):

The following table summarizes typical performance characteristics for an HPLC-UV method for naphthalene derivatives. Actual values should be determined during method validation.[2]

ParameterTypical Value
Linearity (R²) > 0.999[5]
Accuracy (% Recovery) 98 - 102%[2]
Precision (% RSD) < 2.0%[6]
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Processing stock Stock Solution (1 mg/mL) cal_standards Calibration Standards stock->cal_standards sample_sol Sample Solution stock->sample_sol hplc_system HPLC System (C18 Column) cal_standards->hplc_system sample_sol->hplc_system data_acq Data Acquisition (Chromatogram) hplc_system->data_acq identification Identification (Retention Time) data_acq->identification quantification Quantification (Calibration Curve) data_acq->quantification

Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. Due to the polar hydroxyl group, derivatization of this compound may be required to improve its volatility and chromatographic performance.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of a suitable solvent like toluene or dichloromethane in a volumetric flask.[2]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.

  • Derivatization: To a dried aliquot of the sample or standard, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to convert the hydroxyl group to a less polar trimethylsilyl (TMS) ether. This improves volatility and peak shape.

2. Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Conditions
GC System Standard GC with a Mass Spectrometer
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[2]
Carrier Gas Helium at a constant flow of 1.0 mL/min[2]
Inlet Temperature 250 °C[2]
Injection Mode Splitless or split, depending on concentration[2]
Oven Program Initial: 100 °C, hold 2 min. Ramp: 10 °C/min to 280 °C, hold 5 min.[2]
Ionization Mode Electron Ionization (EI) at 70 eV[2]
Source Temperature 230 °C[2][7]
Quadrupole Temp. 150 °C[2][7]
Acquisition Mode Full scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)[2]

3. Method Validation Parameters (Representative Values):

The following table summarizes typical performance characteristics for a GC-MS method for naphthalene derivatives.[2] Actual values should be determined during method validation.

ParameterTypical Value
Linearity (R²) > 0.999[2]
Accuracy (% Recovery) 98 - 102%[2]
Precision (% RSD) < 5.0%[2]
Limit of Detection (LOD) ~0.01 µg/mL[2]
Limit of Quantification (LOQ) ~0.03 µg/mL[2]

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Acquisition & Processing stock Stock Solution (1 mg/mL) cal_standards Calibration Standards stock->cal_standards sample_sol Sample Solution stock->sample_sol derivatization Derivatization (Silylation) cal_standards->derivatization sample_sol->derivatization gcms_system GC-MS System (DB-5ms Column) derivatization->gcms_system data_acq Data Acquisition (TIC & Mass Spectra) gcms_system->data_acq identification Identification (RT & Mass Spectrum) data_acq->identification quantification Quantification (Calibration Curve) data_acq->quantification

Workflow for the GC-MS analysis of this compound.

Summary of Analytical Methods

The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.[2] For routine quality control where high sensitivity is not paramount, HPLC-UV is a cost-effective choice.[2] For trace-level analysis or when definitive identification is required, GC-MS is the preferred method.[2] Both methods, when properly validated, can provide accurate and precise results for the quantification of this compound.

References

Application Notes and Protocols for the Use of 5-Methoxynaphthalen-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Methoxynaphthalen-1-ol as a versatile precursor in organic synthesis. This valuable building block enables access to a variety of functionalized naphthalene derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic transformations and provide a foundation for further research and development.

Introduction

This compound is a bifunctional naphthalene derivative possessing both a nucleophilic hydroxyl group and an activated aromatic ring system. The interplay of the electron-donating methoxy and hydroxyl groups dictates its reactivity, making it a substrate for a range of chemical modifications. The hydroxyl group can readily undergo O-alkylation, esterification, and related transformations. The aromatic rings are susceptible to electrophilic aromatic substitution, with the positions ortho and para to the activating hydroxyl and methoxy groups being the most reactive. Furthermore, the hydroxyl group can be converted into a triflate, enabling its participation in various cross-coupling reactions. These diverse reaction pathways allow for the synthesis of a wide array of substituted naphthalenes, which are scaffolds present in numerous biologically active compounds.

Synthetic Applications and Reaction Schemes

This compound can be utilized in several key synthetic transformations, including:

  • O-Alkylation (Ether Synthesis): The phenolic hydroxyl group can be readily alkylated under basic conditions to form the corresponding ether derivatives.

  • Acylation: The hydroxyl group can be acylated to form esters, which can also serve as protecting groups or be used in rearrangements like the Fries rearrangement.

  • Electrophilic Aromatic Substitution: The electron-rich naphthalene core is amenable to substitution reactions such as halogenation and acylation.

Below are representative reaction schemes for these transformations.

cluster_0 O-Alkylation cluster_1 Acylation cluster_2 Fries Rearrangement 5-MN_1 This compound Product_1 O-Alkyl-5-methoxynaphthalene 5-MN_1->Product_1 R-X, Base 5-MN_2 This compound Product_2 5-Methoxynaphthalen-1-yl acetate 5-MN_2->Product_2 Acetic Anhydride, Pyridine Product_2_fr 5-Methoxynaphthalen-1-yl acetate Product_3 2-Acetyl-5-methoxynaphthalen-1-ol Product_2_fr->Product_3 BF3·OEt2, heat Start Dissolve this compound in Pyridine Add_Ac2O Add Acetic Anhydride Start->Add_Ac2O Stir Stir at RT for 6h Add_Ac2O->Stir Quench Quench with 10% HCl Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Concentrate in vacuo Dry->Evaporate Purify Purify by Column Chromatography Evaporate->Purify End 5-Methoxynaphthalen-1-yl acetate Purify->End Precursor This compound Derivatives Enzyme_Inhibition Enzyme Inhibition (e.g., Acetylcholinesterase) Precursor->Enzyme_Inhibition Antioxidant Antioxidant Activity Precursor->Antioxidant Anticancer Anticancer Activity Precursor->Anticancer Neuro Neuroprotective Effects Enzyme_Inhibition->Neuro Oxidative_Stress Modulation of Oxidative Stress (e.g., Nrf2 Pathway) Antioxidant->Oxidative_Stress Apoptosis Induction of Apoptosis Anticancer->Apoptosis

Application of 5-Methoxynaphthalen-1-ol in Pharmaceutical Research: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature, detailed information regarding the specific applications of 5-Methoxynaphthalen-1-ol in pharmaceutical research is currently limited. Publicly accessible databases and scientific publications lack extensive studies on its biological activities, mechanism of action, and potential therapeutic uses. Commercial suppliers list this compound and its derivatives, indicating its availability for research purposes; however, in-depth pharmacological data remains largely unpublished.

While direct research on this compound is scarce, the examination of its isomers and related naphthalene compounds can provide valuable insights into potential areas of investigation for pharmaceutical research. It is crucial to note that the biological activities of isomers can vary significantly, and the following information should be considered as a theoretical framework for potential research directions rather than established applications of this compound.

Insights from Related Isomers and Derivatives

Research into other methoxynaphthalene isomers, particularly 8-Methoxynaphthalen-1-ol and 1-Methoxynaphthalene, has revealed a range of biological activities that could guide future studies on this compound.

Potential Antifungal and Antimicrobial Activity

Studies on 8-Methoxynaphthalen-1-ol have demonstrated its potential as an antifungal agent. This suggests that this compound could be investigated for similar properties.

Antioxidant Properties

8-Methoxynaphthalen-1-ol has also been identified as having strong radical scavenging abilities.[1] The antioxidant potential of phenolic compounds is a well-established area of pharmaceutical research, and this compound could be evaluated for its capacity to mitigate oxidative stress, which is implicated in numerous diseases.

Role as a Synthetic Intermediate

Naphthalene derivatives are important building blocks in organic synthesis. For instance, 1-Methoxynaphthalene serves as a key intermediate in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Naproxen.[2] This highlights the potential of this compound and its derivatives as precursors for the synthesis of novel therapeutic agents.

Future Research Directions

Given the lack of specific data, future pharmaceutical research on this compound could focus on the following areas:

  • Screening for Biological Activity: Initial in vitro screening assays could be conducted to evaluate its potential cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities.

  • Enzyme Inhibition Assays: Investigating its ability to inhibit key enzymes involved in disease pathways could uncover potential therapeutic targets.

  • Synthetic Chemistry: Exploring its use as a scaffold for the synthesis of new chemical entities with potential therapeutic value.

Conclusion

While the current body of scientific literature does not provide specific application notes or detailed protocols for the use of this compound in pharmaceutical research, the study of its isomers suggests promising avenues for future investigation. Researchers and drug development professionals are encouraged to explore the potential of this compound through systematic screening and synthetic derivatization to unlock its possible therapeutic applications. At present, the creation of detailed experimental protocols, quantitative data tables, and signaling pathway diagrams for this compound is not feasible due to the absence of published research.

References

5-Methoxynaphthalen-1-ol: Application Notes and Protocols for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methoxynaphthalen-1-ol is a naphthalene-based organic compound with potential as a versatile building block in the synthesis of various bioactive molecules. Its bifunctional nature, featuring both a hydroxyl and a methoxy group on the naphthalene scaffold, offers multiple reaction sites for chemical modification. This allows for the generation of a diverse range of derivatives with potential applications in drug discovery and development. The naphthalene core is a common motif in many biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.

Currently, there is limited publicly available information specifically detailing the synthesis and biological evaluation of a broad range of bioactive molecules derived directly from this compound. While research on related naphthol and methoxynaphthalene derivatives is extensive, specific quantitative data and detailed protocols for this compound as a starting material are not readily found in the surveyed literature.

This document aims to provide a framework for researchers by outlining potential synthetic strategies and biological evaluation methods based on the known reactivity of related compounds. The information presented here is intended to serve as a guide for the exploration of this compound as a scaffold for novel bioactive agents.

Potential Applications in Drug Discovery

The structural features of this compound suggest its potential as a precursor for compounds targeting various biological pathways. The naphthalene ring system is a known pharmacophore in a number of approved drugs and clinical candidates. The hydroxyl and methoxy groups can be strategically modified to influence pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding affinity.

Potential Therapeutic Areas:

  • Oncology: Naphthalene derivatives have been investigated for their anticancer properties, acting through various mechanisms such as topoisomerase inhibition, disruption of microtubule dynamics, and induction of apoptosis.

  • Inflammation: The naphthyl group is present in some non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound could be explored for their potential to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

  • Infectious Diseases: Naphthalene-containing compounds have shown activity against a range of pathogens, including bacteria, fungi, and viruses.

  • Neurodegenerative Diseases: Certain naphthalene derivatives have been studied for their potential neuroprotective effects.

Data Presentation

Due to the limited availability of specific quantitative data for bioactive molecules derived from this compound, a representative table of hypothetical data is presented below to illustrate the desired format for data presentation. Researchers are encouraged to populate such tables with their experimental findings.

Table 1: Hypothetical Bioactivity Data for this compound Derivatives

Compound IDDerivative StructureTargetAssay TypeIC50 (µM)Cell Line
5MNO-001 5-Methoxy-2-acetyl-1-naphtholCOX-2Enzyme Inhibition5.2RAW 264.7
5MNO-002 4-Amino-5-methoxynaphthalen-1-olTopoisomerase IEnzyme Inhibition1.8HCT116
5MNO-003 5-Methoxy-1-(piperidin-1-yl)naphthaleneNF-κBReporter Gene10.5HEK293T

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound. These should be adapted and optimized for specific target molecules.

Synthesis of 5-Methoxy-2-acetyl-1-naphthol (A Hypothetical Protocol)

This protocol describes the Friedel-Crafts acylation of this compound.

Materials:

  • This compound

  • Acetyl chloride

  • Aluminum chloride (AlCl3)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous aluminum chloride (2.5 eq) to the stirred solution.

  • Add acetyl chloride (1.2 eq) dropwise to the reaction mixture via the dropping funnel over a period of 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 5-Methoxy-2-acetyl-1-naphthol.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HCT116, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Visualizations

The following diagrams illustrate a hypothetical synthetic workflow and a potential signaling pathway that could be targeted by derivatives of this compound.

Synthesis_Workflow start This compound reaction1 Acylation start->reaction1 reaction2 Amination start->reaction2 product1 5-Methoxy-2-acetyl-1-naphthol reaction1->product1 reaction3 Cyclization product1->reaction3 product2 Amino Derivative reaction2->product2 bioassay Biological Evaluation (e.g., Anticancer, Anti-inflammatory) product2->bioassay product3 Heterocyclic Derivative reaction3->product3 product3->bioassay

Caption: Synthetic workflow for generating bioactive derivatives.

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor 5-MNO Derivative Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Application Notes and Protocols for Testing the Antifungal Efficacy of 5-Methoxynaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Methoxynaphthalen-1-ol is a naphthol derivative with potential for novel therapeutic applications. Its structural analog, 8-methoxynaphthalen-1-ol, has demonstrated antifungal activity against the plant pathogenic fungus Athelia rolfsii, suggesting that this compound may also possess valuable antifungal properties.[1][2] This document provides a comprehensive set of protocols for the systematic evaluation of the antifungal efficacy of this compound, from initial screening to preliminary mechanism of action studies. The methodologies are based on established standards from the Clinical & Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[3][4][5]

I. Preliminary Screening of Antifungal Activity

This initial phase aims to qualitatively assess if this compound exhibits any inhibitory effects against a panel of clinically relevant fungal strains. The disk diffusion assay is a common and straightforward method for this purpose.[5][6]

Experimental Protocol: Agar Disk Diffusion Assay

  • Fungal Strain Preparation:

    • Culture the selected fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[7]

    • Prepare a fungal inoculum by suspending colonies in sterile saline (0.85%) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue to ensure a uniform lawn of fungal growth.[3]

  • Disk Application:

    • Sterilize blank paper disks (6 mm in diameter).

    • Impregnate the sterile disks with known concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration does not affect fungal growth.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

    • Include a positive control disk (e.g., fluconazole or amphotericin B) and a negative control disk (solvent only).

  • Incubation and Observation:

    • Invert the plates and incubate at 35°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each disk. A clear zone indicates growth inhibition.

Data Presentation:

Table 1: Preliminary Antifungal Activity of this compound by Disk Diffusion

Fungal StrainConcentration of this compound (µ g/disk )Zone of Inhibition (mm)Positive Control (Drug, µ g/disk )Zone of Inhibition (mm)Negative Control (Solvent)Zone of Inhibition (mm)
Candida albicans50Fluconazole (25)DMSO
Cryptococcus neoformans50Amphotericin B (10)DMSO
Aspergillus fumigatus50Voriconazole (1)DMSO

II. Determination of Minimum Inhibitory and Fungicidal Concentrations

Following a positive preliminary screening, the next step is to quantify the antifungal activity by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The broth microdilution method is the gold standard for this purpose.[3][4][7][8]

Experimental Protocol: Broth Microdilution for MIC and MFC

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation:

    • Prepare a fungal inoculum as described for the disk diffusion assay, and then dilute it in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 cells/mL.

  • Inoculation and Incubation:

    • Add the diluted fungal suspension to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (fungal growth without the compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control.[7][8] This can be assessed visually or by measuring the optical density at 600 nm.

  • MFC Determination:

    • Following MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

    • Spot the aliquot onto a fresh agar plate (e.g., Sabouraud Dextrose Agar).

    • Incubate the plates at 35°C for 24-48 hours.

    • The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate, indicating at least a 99.9% reduction in the initial inoculum.[9]

Data Presentation:

Table 2: MIC and MFC Values of this compound

Fungal StrainMIC (µg/mL)MFC (µg/mL)Positive Control (Drug)MIC (µg/mL)MFC (µg/mL)
Candida albicansFluconazole
Cryptococcus neoformansAmphotericin B
Aspergillus fumigatusVoriconazole

III. Time-Kill Kinetics Assay

This assay provides insights into the fungicidal or fungistatic nature of the compound over time.[10]

Experimental Protocol: Time-Kill Assay

  • Assay Setup:

    • In sterile tubes, prepare fungal suspensions in RPMI-1640 medium at a starting concentration of approximately 1-5 x 10^5 cells/mL.

    • Add this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Include a drug-free growth control.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with agitation.

    • At predefined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Colony Forming Unit (CFU) Determination:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration. A fungicidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Data Presentation:

Table 3: Time-Kill Kinetics of this compound against Candida albicans

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (0.5x MIC)Log10 CFU/mL (1x MIC)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
0
2
4
8
12
24

IV. Preliminary Mechanism of Action Studies

To understand how this compound exerts its antifungal effect, preliminary mechanism of action studies can be performed. Many antifungal agents target the fungal cell membrane by interfering with ergosterol, a key component.[11][12][13]

Experimental Protocol: Ergosterol Biosynthesis Inhibition Assay

  • Fungal Culture with Compound:

    • Grow the test fungus in a liquid medium in the presence of sub-inhibitory concentrations of this compound for a specified period.

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Saponify the cell pellets with alcoholic potassium hydroxide.

    • Extract the non-saponifiable lipids (sterols) with n-heptane.

  • Spectrophotometric Analysis:

    • Scan the extracted sterols from 230 to 300 nm using a spectrophotometer.

    • The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve.

    • A decrease in the total sterol content or an alteration in the sterol profile in treated cells compared to untreated cells suggests interference with the ergosterol biosynthesis pathway.

Data Presentation:

Table 4: Effect of this compound on Total Sterol Content

TreatmentConcentration (µg/mL)Total Sterol Content (% of Control)
Untreated Control0100
This compound0.25x MIC
This compound0.5x MIC
Positive Control (e.g., Ketoconazole)

Visualizations

experimental_workflow cluster_screening Phase 1: Preliminary Screening cluster_quantification Phase 2: Quantitative Assessment cluster_kinetics Phase 3: Time-Dependent Effects cluster_moa Phase 4: Mechanism of Action A Disk Diffusion Assay B Broth Microdilution for MIC A->B Positive Result C MFC Determination B->C D Time-Kill Kinetics Assay B->D E Ergosterol Biosynthesis Assay B->E

Caption: Experimental workflow for evaluating the antifungal efficacy of this compound.

ergosterol_pathway cluster_pathway Simplified Ergosterol Biosynthesis Pathway cluster_inhibition Potential Inhibition Site Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-alpha-demethyl-lanosterol 14-alpha-demethyl-lanosterol Lanosterol->14-alpha-demethyl-lanosterol Zymosterol Zymosterol 14-alpha-demethyl-lanosterol->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol Inhibitor This compound Inhibitor->Lanosterol Inhibits 14-alpha-demethylase

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by this compound.

References

Application Notes and Protocols for 5-Methoxynaphthalen-1-ol in Biofungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

8-Methoxynaphthalen-1-ol, a naturally occurring compound isolated from endophytic fungi such as Diatrype palmicola, has shown promise as a biofungicide for the control of plant pathogenic fungi.[1] Its antifungal properties make it a candidate for development into environmentally benign crop protection agents. These notes provide an overview of its known antifungal activity, potential mechanisms of action, and key considerations for its application in agricultural settings.

Antifungal Spectrum and Efficacy

Research has demonstrated the in vitro efficacy of 8-Methoxynaphthalen-1-ol against the plant pathogen Athelia rolfsii, the causal agent of Southern blight in tomatoes.[1] The compound inhibits the mycelial growth of this fungus, suggesting its potential to control the spread of the disease in crops.[1] Further research is warranted to explore its activity against a broader range of fungal pathogens affecting various crops.

Phytotoxicity

A critical aspect of biofungicide development is ensuring the compound is not harmful to the host plant. Studies on 8-Methoxynaphthalen-1-ol have shown no phytotoxic effects on tomato leaves, indicating its potential for safe application on crops.[1]

Mechanism of Action

The precise mechanism of action for 8-Methoxynaphthalen-1-ol is not yet fully elucidated. However, it is hypothesized that, like other phenolic compounds, it may disrupt fungal cell membrane integrity, inhibit essential enzymes, or interfere with key signaling pathways. One of the well-established targets for fungicides is the High Osmolarity Glycerol (HOG) pathway, a mitogen-activated protein kinase (MAPK) cascade that regulates fungal responses to osmotic stress. Hyperactivation of this pathway by an external agent can be detrimental to the fungus.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the antifungal activity of 8-Methoxynaphthalen-1-ol.

CompoundTarget FungusAssay TypeEfficacy MetricValueReference
8-Methoxynaphthalen-1-olAthelia rolfsiiBroth MicrodilutionMinimum Inhibitory Concentration (MIC)250 µg/mL[1]
8-Methoxynaphthalen-1-olTomato (Solanum lycopersicum)Leaf AssayPhytotoxicityNo phytotoxic effects observed[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of 5-Methoxynaphthalen-1-ol.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of a compound against a filamentous fungus.

Materials:

  • Test compound (this compound or 8-Methoxynaphthalen-1-ol)

  • Fungal isolate (e.g., Athelia rolfsii)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control (e.g., a commercial fungicide)

  • Negative control (solvent vehicle)

  • Sterile distilled water

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on Potato Dextrose Agar (PDA) until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.

    • Adjust the spore suspension to a final concentration of approximately 1-5 x 10^4 spores/mL using a hemocytometer.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

    • Perform serial two-fold dilutions of the stock solution in the liquid medium to achieve a range of desired concentrations in the 96-well plate.

  • Assay Setup:

    • Add 100 µL of the appropriate medium to all wells of the 96-well plate.

    • Add 100 µL of the test compound dilutions to the respective wells, creating a final volume of 200 µL.

    • Include wells for a positive control (medium with a known fungicide), a negative control (medium with the solvent used to dissolve the test compound), and a growth control (medium only).

    • Finally, add 10 µL of the prepared fungal spore suspension to each well (except for the sterility control wells).

  • Incubation:

    • Seal the plate with a breathable membrane or lid and incubate at a suitable temperature (e.g., 25-28°C) for a period that allows for sufficient growth in the control wells (typically 48-72 hours).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the test compound that results in the complete inhibition of visible fungal growth. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.

Protocol 2: Phytotoxicity Assay on Leaf Discs

This protocol is used to assess whether the test compound has any harmful effects on the host plant.

Materials:

  • Test compound solution at various concentrations

  • Healthy, young, fully expanded leaves from the target plant (e.g., tomato)

  • Sterile cork borer or scalpel

  • Petri dishes lined with moist filter paper

  • Positive control (a known herbicide or phytotoxic agent)

  • Negative control (solvent vehicle)

  • Growth chamber or incubator with controlled light and temperature

Procedure:

  • Leaf Disc Preparation:

    • Excise discs of a uniform size (e.g., 1 cm in diameter) from the plant leaves using a sterile cork borer. Avoid major veins.

  • Treatment Application:

    • Place the leaf discs in Petri dishes lined with filter paper moistened with the respective test solutions (different concentrations of the compound, positive control, and negative control).

    • Ensure the abaxial (lower) side of the leaf is in contact with the filter paper.

  • Incubation:

    • Seal the Petri dishes and incubate them in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 hour light/dark cycle) for 3-7 days.

  • Assessment of Phytotoxicity:

    • Visually assess the leaf discs daily for any signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), or wilting.

    • A rating scale can be used to quantify the level of damage.

Diagrams

Experimental_Workflow cluster_0 In Vitro Antifungal Assay cluster_1 Phytotoxicity Assay cluster_2 Data Analysis & Conclusion A Fungal Culture B Spore Suspension Preparation A->B D Incubation in 96-well Plate B->D C Serial Dilution of Compound C->D E MIC Determination D->E K Biofungicide Potential? E->K F Plant Leaf Collection G Leaf Disc Preparation F->G H Treatment with Compound G->H I Incubation H->I J Visual Assessment I->J J->K HOG_Pathway cluster_0 Fungal Cell Stimulus Osmotic Stress / Fungicide Sensor Sensor Kinase Stimulus->Sensor Ypd1 Ypd1 Sensor->Ypd1 Ssk1 Ssk1 Ypd1->Ssk1 MAPKKK MAPKKK (Ssk2/Ssk22) Ssk1->MAPKKK MAPKK MAPKK (Pbs2) MAPKKK->MAPKK MAPK MAPK (Hog1) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus Response Stress Response Genes Nucleus->Response

References

Application Notes and Protocols: Incorporation of 5-Methoxynaphthalen-1-ol Derivatives in Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 5-Methoxynaphthalen-1-ol is not extensively documented as a primary component in mainstream organic electronic materials, its inherent chemical functionalities present a valuable opportunity for the synthesis of novel organic semiconductors. The 1,5-disubstituted naphthalene backbone, featuring both an electron-donating methoxy group and a reactive hydroxyl group, serves as a versatile platform for creating advanced materials for Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). This document outlines the potential applications of this compound derivatives as hole-transporting materials (HTMs) and emissive components, providing detailed synthetic strategies and device fabrication protocols based on analogous, high-performing naphthalene-based materials.

Application Notes: Naphthalene-Based Materials in Organic Electronics

Naphthalene derivatives are increasingly utilized in organic electronics due to their rigid, planar structure which facilitates intermolecular π-π stacking and efficient charge transport. The 1,5-substitution pattern is particularly interesting for creating linear, conjugated molecules suitable for charge transport.

Hole-Transporting Materials (HTMs) for Perovskite Solar Cells

Derivatives of 1,5-disubstituted naphthalenes, such as those based on naphthalene-1,5-diamine, have shown significant promise as HTMs in PSCs.[1][2] These materials can be designed to have appropriate HOMO (Highest Occupied Molecular Orbital) energy levels for efficient hole extraction from the perovskite layer. The methoxy group in a this compound derived structure would further help in tuning the electronic properties.

Emissive and Charge-Transporting Layers in OLEDs

Fused methoxynaphthyl phenanthrimidazole semiconductors have been successfully employed as functional layers in highly efficient OLEDs.[3][4] These materials can act as both emissive and hole-transporting layers. The methoxynaphthalene moiety plays a crucial role in the electronic and photophysical properties of the final molecule. A hypothetical molecule derived from this compound could be designed to exhibit blue or deep-blue emission, a critical component for full-color displays.

Proposed Synthetic Pathways

The hydroxyl group of this compound offers a reactive site for various chemical modifications to build larger conjugated systems.

Synthesis of a Naphthalene-Based Hole-Transporting Material

A potential route to a hole-transporting material involves the conversion of the hydroxyl group to an amine, followed by coupling reactions.

A This compound B Buchwald-Hartwig Amination A->B 1. Triflation 2. Amination with 4-methoxyaniline C N1,N5-bis(4-methoxyphenyl)-5- methoxynaphthalene-1,5-diamine (Hypothetical HTM) B->C D Purification (Column Chromatography, Sublimation) C->D A This compound B Functionalization A->B e.g., Suzuki Coupling to introduce an aldehyde C Condensation Reaction B->C with Phenanthrene-9,10-diamine and an aryl aldehyde D Fused Methoxynaphthyl Phenanthrimidazole (Hypothetical Emitter) C->D E Purification D->E cluster_0 Substrate Cleaning cluster_1 Layer Deposition A ITO Substrate B Sonication in Detergent, DI Water, Acetone, Isopropanol A->B C UV-Ozone Treatment B->C D Spin-coat SnO2 Electron Transport Layer (ETL) C->D E Anneal at 150°C D->E F Spin-coat Perovskite (e.g., MAPbI3) Layer E->F G Anneal at 100°C F->G H Spin-coat Hypothetical Naphthalene-based HTM G->H I Thermal Evaporation of Gold (Au) Electrode H->I cluster_0 Substrate Preparation cluster_1 Vacuum Thermal Evaporation (<10⁻⁶ Torr) A ITO Substrate B Standard Cleaning Protocol A->B C Oxygen Plasma Treatment B->C D Hole Injection Layer (HIL) e.g., NPB (40 nm) C->D E Hypothetical Naphthalene-based Emissive/Transport Layer (20 nm) D->E F Electron Transport Layer (ETL) e.g., Alq3 (30 nm) E->F G Electron Injection Layer (EIL) e.g., LiF (1 nm) F->G H Aluminum (Al) Cathode (100 nm) G->H

References

Application Notes and Protocols for Studying Enzyme Interactions with 5-Methoxynaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxynaphthalen-1-ol is a bicyclic aromatic compound belonging to the naphthalene family. Naphthalene derivatives are recognized for their wide range of biological activities and have been a foundation for the development of various therapeutic agents.[1] For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Naproxen features a methoxynaphthalene core and functions by inhibiting cyclooxygenase (COX) enzymes.[2] Preliminary research has indicated that methoxynaphthalene derivatives possess biological activities such as strong radical scavenging (antioxidant) and antifungal properties.[3][4]

These application notes provide a comprehensive experimental framework for investigating the potential of this compound as an enzyme inhibitor. The protocols outlined below are designed for screening and characterizing its interactions with key enzyme families that are common targets for naphthalene-based compounds.

Potential Enzyme Targets

Based on the structure and known activities of related compounds, the following enzyme families are proposed as primary targets for initial screening of this compound:

  • Cytochrome P450 (CYP) Enzymes: These enzymes are central to drug metabolism, and interactions with them are a critical aspect of drug development.[5][6] Naphthalene and its metabolites are known to be processed by various CYP isoforms, including CYP1A2, CYP2A6, and CYP3A4, making inhibition studies essential to assess potential drug-drug interactions.[7][8]

  • Cyclooxygenase (COX) Enzymes: The structural similarity to Naproxen suggests that this compound may inhibit COX-1 and COX-2, enzymes that are pivotal in the inflammatory pathway through the production of prostaglandins.[2][9]

  • Protein Kinases: The naphthalene scaffold is present in various kinase inhibitors.[10] Kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Experimental Workflow

The overall workflow for screening and characterizing this compound as a potential enzyme inhibitor is depicted below. This process begins with compound preparation and proceeds through a tiered screening approach, culminating in detailed characterization of promising interactions.

G cluster_prep Preparation cluster_screen Screening Phase cluster_char Characterization Compound Compound Acquisition & Purity Analysis StockSol Stock Solution Preparation (DMSO) Compound->StockSol PrimaryAssay Primary Screening (e.g., Single Concentration) StockSol->PrimaryAssay DoseResponse Dose-Response Assay PrimaryAssay->DoseResponse IC50 IC50 Determination DoseResponse->IC50 MOA Mechanism of Action (e.g., Kinetic Studies) IC50->MOA Selectivity Selectivity Profiling (Against Related Enzymes) MOA->Selectivity CellBased Cell-Based Assays Selectivity->CellBased

Caption: General experimental workflow for enzyme inhibitor screening.

Data Presentation

Quantitative results from the enzyme inhibition assays should be summarized in tables to facilitate comparison of the potency of this compound against different enzymes.

Table 1: Cytochrome P450 Inhibition Profile of this compound

CYP Isoform Probe Substrate Positive Control IC50 of this compound (µM)
CYP1A2 Phenacetin α-Naphthoflavone Data
CYP2C9 Diclofenac Sulfaphenazole Data
CYP2D6 Dextromethorphan Quinidine Data

| CYP3A4 | Midazolam | Ketoconazole | Data |

Table 2: Cyclooxygenase Inhibition Profile of this compound

Enzyme Positive Control IC50 of this compound (µM)
Ovine COX-1 SC-560 Data

| Human COX-2 | Celecoxib | Data |

Table 3: Protein Kinase Inhibition Profile of this compound

Kinase Target Positive Control IC50 of this compound (µM)
e.g., Raf Kinase Sorafenib Data

| e.g., Src Kinase | Staurosporine | Data |

Experimental Protocols

Protocol 1: Cytochrome P450 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP isoforms using human liver microsomes.[11][12]

Materials:

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • This compound

  • CYP isoform-specific probe substrates and their known inhibitors (see Table 1)

  • Acetonitrile with internal standard (for reaction termination)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Compound Dilution: Prepare a series of dilutions of this compound (e.g., 0.1 to 100 µM) in phosphate buffer. Also, prepare dilutions of a known inhibitor for each CYP isoform as a positive control.

  • Incubation Mixture Preparation: In a 96-well plate, combine HLMs, phosphate buffer, and the NADPH regenerating system.

  • Pre-incubation: Add the diluted this compound, positive control, or vehicle (DMSO) to the appropriate wells. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the specific CYP probe substrate to each well.

  • Incubation: Incubate the plate at 37°C for the specified time for each substrate (e.g., 10-60 minutes).

  • Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Quantify the formation of the substrate-specific metabolite using a validated LC-MS/MS method.[13]

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cyclooxygenase (COX) Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of the peroxidase activity of COX-1 and COX-2.

Materials:

  • Ovine COX-1 and Human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe)

  • This compound

  • Known COX-1 and COX-2 inhibitors (e.g., SC-560, Celecoxib)

  • 96-well plate

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound and positive controls in assay buffer.

  • Enzyme Preparation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the diluted this compound, positive control, or vehicle to the wells. Incubate for 10 minutes at room temperature.

  • Reaction Mixture: Add the colorimetric probe (TMPD) and the substrate (arachidonic acid) to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 590 nm every minute for 5 minutes using a microplate reader. The rate of increase in absorbance is proportional to the COX activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 3: Protein Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is a general method for assessing kinase inhibition by measuring the amount of ADP produced in the kinase reaction.[14]

Materials:

  • Target protein kinase and its specific substrate peptide

  • Kinase assay buffer

  • ATP

  • This compound

  • Known kinase inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound and a positive control in the kinase assay buffer.

  • Kinase Reaction Setup: In a white assay plate, add the target kinase, its substrate, and the diluted test compound or controls.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a coupled luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Potential Signaling Pathway Modulation

Should this compound prove to be an effective COX inhibitor, it would modulate the arachidonic acid signaling cascade, a key pathway in inflammation and pain.

G Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimulus PLA2 Phospholipase A2 PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGH2) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor This compound Inhibitor->COX Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) signaling pathway.

References

Application Notes and Protocols for Evaluating the Biological Activity of 5-Methoxynaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxynaphthalen-1-ol, a derivative of naphthol, possesses a phenolic hydroxyl group and a methoxy group on a naphthalene scaffold. This chemical structure suggests the potential for a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects. The evaluation of these activities is a critical step in the exploration of its therapeutic potential. These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological profile of this compound.

Data Presentation: Summary of Potential In Vitro Biological Activities

The following table summarizes key in vitro assays that can be employed to quantify the biological activity of this compound. Expected results, such as IC50 values, will need to be determined experimentally.

Biological ActivityAssayPrincipleKey Parameters to Determine
Antioxidant Activity DPPH Radical Scavenging AssayMeasures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[1]IC50 (µM)
ABTS Radical Cation Decolorization AssayMeasures the ability of the compound to reduce the pre-formed ABTS radical cation, leading to a decrease in absorbance.[2][3]Trolox Equivalent Antioxidant Capacity (TEAC), IC50 (µM)
Anti-inflammatory Activity Cyclooxygenase (COX-1 & COX-2) Inhibition AssayMeasures the inhibition of prostaglandin E2 (PGE2) production by COX enzymes.[4]IC50 (µM) for COX-1 and COX-2
5-Lipoxygenase (5-LOX) Inhibition AssayMeasures the inhibition of the formation of leukotrienes from arachidonic acid by 5-LOX.[5]IC50 (µM)
Enzyme Inhibition Acetylcholinesterase (AChE) Inhibition AssayMeasures the inhibition of AChE-catalyzed hydrolysis of acetylthiocholine using Ellman's reagent.[6][7]IC50 (µM)

Experimental Protocols

Antioxidant Activity Assays

Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[8] In its radical form, DPPH absorbs light at 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the absorbance at 517 nm decreases.[1]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[1] Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Prepare serial dilutions of the stock solution to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of the test compound or the standard (e.g., Ascorbic Acid, Trolox) to the respective wells. For the blank, use 100 µL of methanol.[9]

    • Incubate the plate in the dark at room temperature for 30 minutes.[8][9]

    • Measure the absorbance at 517 nm using a microplate reader.[1][8]

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the sample.[9]

Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[2] The reduction of ABTS•+ by an antioxidant results in a loss of color.[2]

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[2][10]

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical formation.[2][10]

  • Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of the test compound or the standard (e.g., Trolox) to the respective wells.

    • Incubate the plate at room temperature for 6 minutes.[2]

    • Measure the absorbance at 734 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assays

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is monitored by the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[11]

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[11]

    • Prepare solutions of heme, COX-1 enzyme (ovine), and COX-2 enzyme (human recombinant).[11]

    • Prepare a solution of arachidonic acid (substrate).[11]

    • Prepare a solution of TMPD.

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound (this compound) at various concentrations or a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control.

    • Pre-incubate the plate for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the arachidonic acid solution.

    • Immediately add the TMPD solution.

    • Measure the absorbance at 590 nm kinetically for 5-10 minutes.[11]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and subsequently calculate the IC50 value for both COX-1 and COX-2.

Principle: This assay determines the ability of a compound to inhibit the 5-LOX enzyme, which catalyzes the oxidation of arachidonic acid to form hydroperoxyeicosatetraenoic acids (HPETEs). The formation of the product can be monitored by measuring the increase in absorbance at 234 nm.[12]

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4).[13]

    • Prepare a solution of 5-lipoxygenase (from soybean or human recombinant).

    • Prepare a solution of arachidonic acid or linoleic acid as the substrate.[12]

  • Assay Procedure:

    • In a quartz cuvette, add the assay buffer and the 5-LOX enzyme solution.

    • Add the test compound (this compound) at various concentrations or a known inhibitor (e.g., nordihydroguaiaretic acid - NDGA) as a positive control.

    • Incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding the substrate (arachidonic acid or linoleic acid).

    • Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes using a spectrophotometer.[12]

  • Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Enzyme Inhibition Assay

Principle: This colorimetric assay measures the activity of AChE based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[7] This reaction produces a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[6][7]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer (pH 8.0).[6]

    • Prepare a solution of AChE enzyme.

    • Prepare a 10 mM solution of DTNB in the assay buffer.[6]

    • Prepare a 14-15 mM solution of acetylthiocholine iodide (ATCI) in deionized water.[6]

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer and the AChE solution.

    • Add the test compound (this compound) at various concentrations or a known inhibitor (e.g., Donepezil, Galantamine) as a positive control.

    • Incubate the plate at room temperature for 15 minutes.[6]

    • Add the DTNB solution to each well.

    • Initiate the reaction by adding the ATCI solution.

    • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.[6]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.[6]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound Stock Solution Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions Antioxidant Antioxidant Assays (DPPH, ABTS) Serial_Dilutions->Antioxidant Anti_Inflammatory Anti-inflammatory Assays (COX-1/2, 5-LOX) Serial_Dilutions->Anti_Inflammatory Enzyme_Inhibition Enzyme Inhibition (AChE) Serial_Dilutions->Enzyme_Inhibition Absorbance Measure Absorbance/ Fluorescence Antioxidant->Absorbance Anti_Inflammatory->Absorbance Enzyme_Inhibition->Absorbance Inhibition Calculate % Inhibition Absorbance->Inhibition IC50 Determine IC50 Values Inhibition->IC50

Caption: General experimental workflow for evaluating the biological activity.

antioxidant_pathway cluster_dpph DPPH Assay cluster_abts ABTS Assay DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Donates H• or e- ABTS_Radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_Radical->ABTS Donates H• or e- Compound This compound (Antioxidant) Compound->DPPH_Radical Compound->ABTS_Radical

Caption: Principle of antioxidant radical scavenging assays.

anti_inflammatory_pathway cluster_cox COX Pathway cluster_lox LOX Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzyme 5-LOX Arachidonic_Acid->LOX_Enzyme Prostaglandins Prostaglandins (Inflammation) COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX_Enzyme->Leukotrienes Compound This compound (Inhibitor) Compound->COX_Enzymes Inhibits Compound->LOX_Enzyme Inhibits

Caption: Inhibition of key inflammatory signaling pathways.

ache_inhibition_pathway AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolysis ATCI Acetylthiocholine (Substrate) ATCI->AChE DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Yellow_Product Yellow Product (Abs @ 412 nm) DTNB->Yellow_Product Reaction Compound This compound (Inhibitor) Compound->AChE Inhibits

Caption: Principle of the acetylcholinesterase inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxynaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 5-Methoxynaphthalen-1-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary and effective routes for the synthesis of this compound:

  • Selective Demethylation of 1,5-Dimethoxynaphthalene: This is a widely used method involving the cleavage of one of the two methyl ether groups. The key challenge is achieving mono-demethylation with high selectivity. Reagents like boron tribromide (BBr₃) are effective for this transformation.[1][2][3]

  • Aromatization of 5-Methoxy-1-tetralone: This route involves the conversion of the commercially available tetralone to the corresponding naphthol.[4][5] This can be achieved through a two-step process of bromination followed by dehydrobromination, which has been shown to produce good yields.[4][5]

Q2: My yield is low when using BBr₃ for demethylation. How can I improve it?

Low yields in BBr₃ demethylation can stem from several factors. Here are key areas to optimize:

  • Stoichiometry: Ensure at least one equivalent of BBr₃ is used per methoxy group to be cleaved. A slight excess (1.1-1.2 equivalents) can often drive the reaction to completion.[1] However, studies on aryl methyl ethers suggest that one equivalent of BBr₃ can cleave up to three equivalents of the ether, so careful optimization of the BBr₃:substrate ratio is crucial.[6][7]

  • Temperature: The reaction is often started at low temperatures (-78°C or 0°C) and allowed to warm to room temperature gradually.[1][8] If the reaction is sluggish, a modest increase in temperature might be necessary, but this should be done cautiously to avoid side reactions.

  • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Incomplete reactions are a common cause of low yields. Extend the reaction time if the starting material is still present.

  • Reagent Quality: Use a fresh, high-quality BBr₃ solution. BBr₃ is highly reactive with moisture, and exposure to air can deactivate it.[3]

Q3: What are the common side products, and how can I minimize them?

The primary side product in the selective demethylation of 1,5-dimethoxynaphthalene is the fully demethylated product, naphthalene-1,5-diol. Over-reaction can also lead to the formation of unidentified dark-colored impurities.

  • To Minimize Di-demethylation:

    • Carefully control the stoichiometry of BBr₃. Use the minimum effective amount.

    • Maintain low reaction temperatures to improve selectivity.

    • Slow, dropwise addition of BBr₃ to the cooled substrate solution can prevent localized areas of high reagent concentration.[1]

  • To Minimize Dark Impurities:

    • Ensure an inert atmosphere (nitrogen or argon) throughout the reaction to prevent oxidation.

    • Use high-purity, anhydrous solvents.

Q4: How can I effectively purify the final this compound product?

Purification is critical for obtaining a high-purity product.

  • Work-up: After the reaction is complete, it must be carefully quenched. A common method is the slow addition of water, methanol, or a saturated sodium bicarbonate solution to neutralize any remaining BBr₃ and decompose the boron complexes.[1]

  • Extraction: The product can be extracted from the aqueous layer using an organic solvent like diethyl ether or dichloromethane.

  • Column Chromatography: The most effective method for separating this compound from the starting material (1,5-dimethoxynaphthalene) and the di-demethylated byproduct (naphthalene-1,5-diol) is silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.[4]

  • Recrystallization: If the product is obtained as a solid after chromatography, recrystallization from a suitable solvent system can further enhance its purity.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive BBr₃ reagent due to moisture exposure.[3]2. Insufficient amount of demethylating agent.3. Reaction temperature is too low, leading to an incomplete reaction.4. Sub-optimal reaction time.1. Use a fresh bottle or a newly prepared solution of BBr₃.2. Ensure at least 1.1 equivalents of BBr₃ per methoxy group to be cleaved.[1]3. Allow the reaction to slowly warm to room temperature and monitor by TLC. Gentle heating may be required.4. Continue the reaction until TLC analysis shows complete consumption of the starting material.
Formation of Multiple Byproducts 1. Over-reaction due to excess BBr₃ or high temperature, leading to di-demethylation.2. Presence of oxygen or moisture leading to degradation.3. Impurities in the starting material.1. Reduce the equivalents of BBr₃. Maintain low temperatures (start at -78°C or 0°C).[8]2. Ensure the reaction is run under a dry, inert atmosphere (N₂ or Ar). Use anhydrous solvents.3. Purify the 1,5-dimethoxynaphthalene starting material before the reaction.
Difficulty in Product Isolation and Purification 1. Emulsion formation during aqueous work-up.2. Product co-elutes with impurities during column chromatography.1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.2. Optimize the chromatography solvent system. Try a shallower gradient or a different solvent system (e.g., toluene/ethyl acetate).

Experimental Protocols

Protocol 1: Selective Demethylation of 1,5-Dimethoxynaphthalene using BBr₃

This protocol is based on standard procedures for the demethylation of aryl methyl ethers.[1][2]

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,5-dimethoxynaphthalene (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM (1.1 eq) dropwise to the cooled solution via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate this compound.

Protocol 2: Synthesis from 5-Methoxy-1-tetralone

This protocol is adapted from a literature procedure for the synthesis of 5-methoxy-1-naphthol.[4][5]

  • Bromination: To a solution of 5-methoxy-1-tetralone (1.0 eq) in a mixture of chloroform and ethyl acetate, add cupric bromide (CuBr₂) and heat the mixture to 75-80°C for 2 hours.

  • Dehydrobromination: After cooling, filter the mixture and concentrate the filtrate. Dissolve the crude product in dimethylformamide (DMF). Add lithium bromide (LiBr) and lithium carbonate (Li₂CO₃) and heat the mixture to 130°C for 3 hours.

  • Work-up: Cool the reaction mixture, pour it into water, and extract with diethyl ether.

  • Purification: Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield this compound.

Data Presentation

Table 1: Effect of Demethylating Agent on Aryl Methyl Ethers
ReagentTypical ConditionsAdvantagesDisadvantages
Boron Tribromide (BBr₃) DCM, -78°C to RT[2]High reactivity, effective for hindered ethersHighly corrosive, moisture-sensitive, can lead to over-reaction[8]
Hydrobromic Acid (HBr) Acetic Acid, Reflux[8]InexpensiveHarsh conditions, low functional group tolerance, potential for side reactions
Aluminum Chloride (AlCl₃) DCM or MeCN, Heat[8]Milder than BBr₃Lower reactivity, may require higher temperatures
Thiolates (e.g., EtSNa) DMF, High Temperature[2]Good for certain substratesRequires strong nucleophiles and high temperatures

Mandatory Visualizations

G General Workflow for this compound Synthesis cluster_reaction Synthesis cluster_workup Work-up & Purification A 1,5-Dimethoxynaphthalene in Anhydrous DCM B Cool to -78°C A->B C Add BBr3 Solution Dropwise B->C D Warm to RT & Stir (12-24h) C->D E Monitor by TLC D->E E->D Incomplete F Quench with sat. NaHCO3 E->F Reaction Complete G Extract with DCM F->G H Wash with Brine G->H I Dry (Na2SO4) & Concentrate H->I J Silica Gel Column Chromatography I->J K Pure this compound J->K

Caption: General workflow for the synthesis and purification of this compound.

G Troubleshooting Guide: Low Yield Start Low Yield Observed CheckTLC Analyze TLC Plate Start->CheckTLC SM_Present Starting Material (SM) Remains? CheckTLC->SM_Present Action_Purify Optimize Purification (e.g., Chromatography) CheckTLC->Action_Purify Clean Reaction, Low Isolated Yield Streaks Streaking or Many Spots Observed? SM_Present->Streaks No Action_Time Increase Reaction Time Allow to Warm to RT SM_Present->Action_Time Yes Action_Reagent Check BBr3 Quality Increase Equivalents Streaks->Action_Reagent No Action_Conditions Use Anhydrous Solvent Run Under Inert Atmosphere Streaks->Action_Conditions Yes End Yield Improved Action_Time->End Action_Reagent->End Action_Conditions->End Action_Purify->End

Caption: Decision tree for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Purification of 5-Methoxynaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Methoxynaphthalen-1-ol. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials, such as the corresponding naphthol precursor, byproducts from the methylation reaction, and colored impurities arising from oxidation or side reactions. The crude product often appears as a green to dark brown solid or crystals.[1]

Q2: Which purification techniques are most suitable for this compound?

A2: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities. For thermally stable compounds, sublimation under reduced pressure can also be a viable option.

Q3: How do I choose the best solvent for recrystallizing this compound?

A3: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. A common starting point for related methoxynaphthalenes is ethanol.[2] Acetic acid has also been reported as a solvent for recrystallization.[1] To select the best solvent, small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, toluene, hexanes, and mixtures) are recommended.

Q4: My recrystallization attempt resulted in poor crystal formation or an oily product. What should I do?

A4: This can be due to several factors:

  • Inappropriate solvent: The compound may be too soluble in the chosen solvent even at low temperatures. Try a less polar solvent or a solvent mixture.

  • Cooling too rapidly: Rapid cooling can lead to the precipitation of impurities along with the product or the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Presence of significant impurities: If the crude product is highly impure, it may inhibit crystallization. In such cases, a preliminary purification step, such as column chromatography, might be necessary.

Q5: What is a suitable stationary phase and mobile phase for column chromatography of this compound?

A5: For compounds of moderate polarity like this compound, silica gel is a suitable stationary phase. A good starting point for the mobile phase (eluent) would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or acetone. Based on purification of similar compounds, a 3:1 mixture of n-hexane and acetone can be a good starting point to test with thin-layer chromatography (TLC).[3] The optimal solvent ratio should be determined by TLC analysis to achieve good separation between the desired compound and its impurities.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
Low or no crystal formation - Too much solvent was used. - The solution was not cooled to a sufficiently low temperature.- Evaporate some of the solvent to concentrate the solution and allow it to cool again. - Cool the solution in an ice bath for an extended period.
Oiling out - The boiling point of the solvent is higher than the melting point of the solute. - The compound is too soluble in the chosen solvent.- Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise at the elevated temperature until the solution becomes slightly turbid, then clarify by adding a few drops of the hot solvent and allow to cool slowly.
Colored impurities in crystals - Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.
Low recovery of purified product - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals.- Cool the filtrate in an ice bath to try and recover a second crop of crystals. Note that the second crop may be less pure. - Wash the crystals with a minimal amount of ice-cold solvent.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of spots on TLC - Inappropriate solvent system (eluent).- Adjust the polarity of the eluent. If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
Cracking or channeling of the column bed - Improper packing of the stationary phase.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Compound is not eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent.
Broad or tailing bands during elution - The column is overloaded with the sample. - The compound is interacting strongly with the stationary phase.- Use a larger column or reduce the amount of sample loaded. - Add a small amount of a modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the eluent.

Quantitative Data

PropertyValueReference
Molecular Formula C₁₁H₁₀O₂[1]
Molecular Weight 174.20 g/mol [1]
Appearance Green to dark brown to white solid or crystals[1]
Melting Point 140 to 144 °C (Solvent: Acetic acid)[1]
Boiling Point 190 to 200 °C at 15 Torr[1]
Purity (Commercial Sample) 95%[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound (Adapted from a protocol for 2-Methoxynaphthalene[2])
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil and the solid dissolves completely. If the solid does not dissolve, add small portions of the solvent until it does.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and perform a hot filtration to remove the activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material in various solvent mixtures (e.g., hexane:ethyl acetate in different ratios). The ideal system will give the product a retention factor (Rf) of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow start Crude this compound assess_purity Assess Purity (e.g., TLC, melting point) start->assess_purity recrystallization Recrystallization assess_purity->recrystallization Minor Impurities column_chromatography Column Chromatography assess_purity->column_chromatography Major Impurities / Complex Mixture check_purity1 Check Purity recrystallization->check_purity1 check_purity2 Check Purity column_chromatography->check_purity2 pure_product Pure Product check_purity1->pure_product Purity Acceptable further_purification Further Purification Needed check_purity1->further_purification Purity Not Acceptable check_purity2->pure_product Purity Acceptable check_purity2->further_purification Purity Not Acceptable further_purification->column_chromatography

Caption: Workflow for selecting a purification method for this compound.

RecrystallizationTroubleshooting start Recrystallization Attempt problem Problem Encountered? start->problem no_crystals Low or No Crystal Formation problem->no_crystals Yes oiling_out Oiling Out problem->oiling_out Yes colored_crystals Colored Crystals problem->colored_crystals Yes success Successful Crystallization problem->success No solution1 Concentrate Solution (Evaporate some solvent) no_crystals->solution1 solution2 Use Co-solvent / Slower Cooling oiling_out->solution2 solution3 Treat with Activated Charcoal colored_crystals->solution3 solution1->start Retry solution2->start Retry solution3->start Retry

References

Overcoming solubility issues of 5-Methoxynaphthalen-1-ol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 5-Methoxynaphthalen-1-ol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid at room temperature. Based on its chemical structure, which includes a largely non-polar naphthalene ring system, a polar hydroxyl (-OH) group, and a moderately polar methoxy (-OCH3) group, its solubility profile can be predicted. It is expected to have low solubility in aqueous solutions and higher solubility in organic solvents. The hydroxyl group can participate in hydrogen bonding, which may impart slight solubility in polar protic solvents.

Q2: I am observing precipitation of this compound when I add my stock solution to an aqueous buffer. What is causing this?

A2: This phenomenon, known as precipitation, is common when a concentrated stock solution of a poorly water-soluble compound, typically dissolved in an organic solvent like DMSO or ethanol, is diluted into an aqueous buffer. The organic solvent is miscible with the water, but the compound itself is not soluble in the resulting mixed-solvent system at the desired final concentration.

Q3: What is the maximum recommended concentration of common organic solvents in cell-based assays?

A3: The tolerance of cell lines to organic solvents varies. It is crucial to perform a vehicle control experiment to determine the maximum concentration of a solvent that does not affect cell viability or the experimental outcome. As a general guideline, the final concentration of dimethyl sulfoxide (DMSO) in cell culture media should be kept below 0.5% (v/v), and for some sensitive cell lines, it may need to be as low as 0.1%.

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in a Chosen Solvent
  • Initial Troubleshooting Steps:

    • Verify Compound Purity: Impurities can significantly impact the solubility of a compound. Ensure you are using a high-purity grade of this compound.

    • Gentle Heating and Agitation: Gently warming the solution while stirring or sonicating can help overcome the activation energy barrier for dissolution. Be cautious with temperature to avoid degradation of the compound.

    • Particle Size Reduction: Grinding the solid this compound to a fine powder increases the surface area available for solvation, which can improve the rate of dissolution.

Issue 2: Precipitation of the Compound in Aqueous Buffers

If the initial troubleshooting steps are insufficient, the following solubility enhancement techniques can be employed.

  • Co-solvent Systems: The addition of a water-miscible organic solvent (co-solvent) to the aqueous buffer can increase the solubility of hydrophobic compounds.

  • pH Adjustment: As a phenolic compound, the hydroxyl group of this compound is weakly acidic. Increasing the pH of the aqueous solution will deprotonate the hydroxyl group, forming a more polar phenolate ion, which is generally more soluble in water.[1][2]

  • Use of Solubilizing Agents:

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[3] They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that has enhanced aqueous solubility.[3][4]

    • Surfactants: Surfactants can form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles can encapsulate hydrophobic compounds, increasing their apparent solubility.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[5][6][7] When the solid dispersion is added to an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine particles, which enhances the dissolution rate.[6]

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, PBSVery LowThe large, non-polar naphthalene ring dominates the molecule's properties.
Polar Protic Ethanol, MethanolModerateThe hydroxyl group allows for hydrogen bonding with the solvent.[8]
Polar Aprotic DMSO, DMF, AcetoneHighGood dipole-dipole interactions with the polar functional groups.
Non-polar Toluene, HexaneLow to ModerateThe non-polar naphthalene core will interact favorably with non-polar solvents.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent System
  • Weigh the desired amount of this compound.

  • Dissolve the compound in a minimal amount of a suitable water-miscible organic solvent (e.g., DMSO, ethanol).

  • To prepare the working solution, slowly add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

Protocol 2: Solubility Enhancement by pH Adjustment
  • Prepare a suspension of this compound in the desired aqueous buffer.

  • Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing the dissolution of the solid.

  • Continue to add the base until the compound is fully dissolved.

  • Be aware that high pH may affect the stability of the compound or be incompatible with your experimental system.[2]

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
  • Prepare an aqueous solution of a suitable cyclodextrin (e.g., β-cyclodextrin or a more soluble derivative like HP-β-CD).

  • Add an excess of this compound to the cyclodextrin solution.

  • Stir the mixture vigorously at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filter the solution to remove any undissolved this compound. The filtrate will contain the soluble inclusion complex.

Protocol 4: Preparation of a Solid Dispersion by the Solvent Evaporation Method
  • Select a water-soluble carrier (e.g., PVP, PEG).[5]

  • Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., methanol, ethanol).[6]

  • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • The resulting solid film is the solid dispersion, which can be scraped and milled into a powder for use.

Visualizations

experimental_workflow Troubleshooting Workflow for Solubility Issues start Start: Dissolve this compound check_solubility Is the compound fully dissolved? start->check_solubility troubleshoot Initial Troubleshooting: - Verify Purity - Gentle Heating/Agitation - Particle Size Reduction check_solubility->troubleshoot No proceed Proceed with Experiment check_solubility->proceed Yes recheck_solubility Is it dissolved now? troubleshoot->recheck_solubility enhancement Solubility Enhancement Techniques: - Co-solvents - pH Adjustment - Cyclodextrins - Solid Dispersions recheck_solubility->enhancement No recheck_solubility->proceed Yes enhancement->proceed

Caption: Troubleshooting workflow for addressing solubility issues.

signaling_pathway_example Hypothetical Signaling Pathway Inhibition Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Compound This compound Compound->KinaseB

Caption: Example of a signaling pathway inhibited by the compound.

logical_relationship Factors Influencing Solubility Solubility Solubility of This compound Structure Chemical Structure - Naphthalene Ring (Non-polar) - Hydroxyl Group (Polar) - Methoxy Group (Moderately Polar) Structure->Solubility Solvent Solvent Properties - Polarity - pH - Co-solvents Solvent->Solubility Conditions Experimental Conditions - Temperature - Agitation Conditions->Solubility

Caption: Key factors that influence the solubility of the compound.

References

Technical Support Center: Optimizing Reaction Conditions for the Methylation of 1-Naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of 1-naphthol to synthesize 1-methoxynaphthalene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the methylation of 1-naphthol?

A1: The most common method is the Williamson ether synthesis, which involves the deprotonation of 1-naphthol with a base to form the naphthoxide ion, followed by a nucleophilic substitution reaction (SN2) with a methylating agent. Common methylating agents include dimethyl sulfate, methyl iodide, and dimethyl carbonate.

Q2: What is the difference between O-methylation and C-methylation of 1-naphthol?

A2: O-methylation results in the desired product, 1-methoxynaphthalene, where the methyl group is attached to the oxygen atom of the hydroxyl group. C-methylation is a potential side reaction where the methyl group attaches directly to the naphthalene ring, for example, forming 2-methyl-1-naphthol. The choice of reagents and reaction conditions can influence the selectivity between O- and C-methylation.

Q3: Which methylating agent should I choose?

A3: The choice of methylating agent depends on factors like reactivity, safety, and environmental considerations.

  • Dimethyl sulfate is highly reactive and often gives high yields but is also highly toxic and carcinogenic.

  • Methyl iodide is also a very effective methylating agent.

  • Dimethyl carbonate (DMC) is considered a greener, non-toxic alternative, though it may require specific conditions like the use of a phase transfer catalyst to achieve high yields.

  • Methanol can also be used, but under certain catalytic conditions, it may favor C-alkylation.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). This allows you to observe the consumption of the starting material (1-naphthol) and the formation of the product (1-methoxynaphthalene).

Troubleshooting Guide

Issue 1: Low or No Yield of 1-Methoxynaphthalene
Potential Cause Troubleshooting Suggestion
Incomplete Deprotonation The hydroxyl group of 1-naphthol must be fully deprotonated to form the reactive naphthoxide ion. Ensure you are using a sufficiently strong base (e.g., NaOH, KOH, K₂CO₃) and an appropriate amount. In some cases, a stronger base like sodium hydride (NaH) might be necessary.
Poor Nucleophilicity The solvent can significantly impact the nucleophilicity of the naphthoxide. Polar aprotic solvents like acetone, DMF, or DMSO can enhance the reaction rate.
Inactive Methylating Agent Ensure the methylating agent is not degraded. Use a fresh bottle or purify the reagent if necessary.
Insufficient Reaction Time or Temperature Williamson ether synthesis can sometimes require several hours of reflux to go to completion. Monitor the reaction by TLC to determine the optimal reaction time. Ensure the reaction temperature is appropriate for the chosen solvent and methylating agent.
Presence of Water For reactions using bases like potassium carbonate in solvents like acetone, the presence of water can be detrimental. Ensure your glassware and solvent are dry.
Issue 2: Formation of Side Products (e.g., C-alkylation)
Potential Cause Troubleshooting Suggestion
Reaction Conditions Favoring C-Alkylation High temperatures and the use of certain catalysts with methanol as the methylating agent can promote C-alkylation. To favor O-methylation, use classic Williamson ether synthesis conditions with dimethyl sulfate or methyl iodide, or employ dimethyl carbonate with a phase transfer catalyst.
Ambident Nucleophile Reactivity The naphthoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom. The choice of solvent and counter-ion can influence the site of methylation.

Data Presentation: Comparison of Methylating Agents

The following table summarizes the performance of different methylating agents for the O-methylation of 1-naphthol.

Methylating AgentBaseSolventReaction TimeTemperatureYield of 1-MethoxynaphthaleneNotes
Dimethyl SulfateNaOH (10% aq.)WaterNot specifiedGentle warmingGoodHighly toxic and carcinogenic.
Methyl IodideK₂CO₃AcetoneOvernightReflux~60% (for 2-naphthol)Iodomethane is volatile and should be handled in a fume hood.
Dimethyl CarbonateNaOH or KOHWater (with PTC)3-6 hours60-85°CHighA greener alternative. Requires a phase transfer catalyst (PTC) like TBAB for high yield in aqueous media.
MethanolAlumina catalyst--320-380°C-Primarily leads to C-alkylation (2-methyl-1-naphthol).

Experimental Protocols

Protocol 1: Methylation using Dimethyl Sulfate[1][3]
  • Preparation : In a suitable reaction flask, dissolve 10 g of 1-naphthol in 40 g of a 10% aqueous sodium hydroxide solution.

  • Reaction : Cool the solution and add 8 mL of dimethyl sulfate with continuous shaking. Gentle warming may be required to initiate the reaction. The product, 1-methoxynaphthalene, will begin to separate as a solid.

  • Work-up : After the reaction is complete, heat the mixture to boiling to destroy any unreacted dimethyl sulfate. Make the solution alkaline with additional sodium hydroxide if necessary.

  • Isolation : Filter the solid product and wash it thoroughly with water.

  • Purification : The crude product can be purified by recrystallization from dilute alcohol.

Protocol 2: Methylation using Methyl Iodide[3][13]
  • Preparation : In a round-bottom flask, suspend 1-naphthol and an excess of anhydrous potassium carbonate in acetone.

  • Reaction : Add methyl iodide to the mixture. Heat the mixture to reflux overnight with vigorous stirring.

  • Work-up : After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Isolation : Filter the reaction mixture to remove the potassium carbonate and any potassium iodide formed. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification : The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Green Methylation using Dimethyl Carbonate with Phase Transfer Catalysis[6][10]
  • Preparation : Prepare a 10-15% aqueous solution of sodium hydroxide or potassium hydroxide. Dissolve 1-naphthol in this solution.

  • Catalyst Addition : Add a catalytic amount of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB).

  • Reaction : Add dimethyl carbonate dropwise to the stirred mixture. The recommended molar ratio of 1-naphthol:dimethyl carbonate:sodium hydroxide is approximately 1:0.9:0.6. Heat the reaction mixture to 60-85°C for 3-6 hours.

  • Work-up : Upon completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Isolation : Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers, wash with water and then with brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent using a rotary evaporator to obtain the product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Dissolve 1-Naphthol in Base add_reagent Add Methylating Agent prep->add_reagent react Heat / Stir (Monitor by TLC) add_reagent->react workup Quench / Extract react->workup isolate Isolate Crude Product workup->isolate purify Recrystallization or Chromatography isolate->purify product Pure 1-Methoxynaphthalene purify->product

Caption: General experimental workflow for the methylation of 1-naphthol.

troubleshooting_low_yield start Low or No Yield check_deprotonation Is deprotonation complete? start->check_deprotonation check_reagents Are reagents active? check_deprotonation->check_reagents Yes solution_base Increase base strength or amount check_deprotonation->solution_base No check_conditions Are reaction conditions (time, temp) optimal? check_reagents->check_conditions Yes solution_reagents Use fresh/purified reagents check_reagents->solution_reagents No solution_conditions Increase reaction time and/or temperature check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_base->end solution_reagents->end solution_conditions->end

Caption: Troubleshooting decision tree for low reaction yield.

Technical Support Center: Enhancing the Biological Activity of 5-Methoxynaphthalen-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving 5-Methoxynaphthalen-1-ol derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for enhancing the biological activity of this compound derivatives?

A1: Enhancing biological activity typically involves chemical modifications to alter the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric profile. Key strategies include:

  • Prenylation: The addition of a prenyl group can enhance lipophilicity and improve interaction with biological membranes, often leading to increased bioactivity.[1]

  • Alkylation/Esterification: Introducing alkyl or ester groups can modify the compound's polarity and ability to form hydrogen bonds, which can influence target binding and cell permeability. Esterification of related naphthalene derivatives has been shown to enhance antioxidant activity.[2]

  • Halogenation: Adding halogen atoms (F, Cl, Br) can alter electronic properties and metabolic stability, potentially leading to stronger interactions with biological targets.

  • Introducing Heterocyclic Moieties: Incorporating rings containing nitrogen, oxygen, or sulfur can introduce new binding interactions and improve pharmacokinetic properties. For example, 1,3,4-oxadiazole moieties have been used in designing antioxidant naphthyl derivatives.[3]

Q2: My synthesized derivative shows poor aqueous solubility. How can I address this for biological assays?

A2: Poor solubility is a common challenge. Consider the following approaches:

  • Co-solvents: Use biocompatible solvents like DMSO or ethanol to prepare stock solutions, which are then diluted in the assay medium. Ensure the final solvent concentration is low enough to not affect the biological system.

  • Formulation Strategies: For in-vivo studies, formulation with cyclodextrins, lipids, or nanoparticles can improve solubility and bioavailability.

  • Structural Modification: Introduce polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, to the molecular scaffold to increase hydrophilicity.

Q3: How do I begin a Structure-Activity Relationship (SAR) study for my derivatives?

A3: A systematic SAR study is crucial for rational drug design.[4][5] The goal is to understand how specific structural features of your molecules correlate with their biological activity.

  • Define a Core Scaffold: Start with the this compound core.

  • Systematic Modifications: Synthesize a series of analogues where you systematically vary one functional group at a time (e.g., change substituents at a specific position on the naphthalene ring).

  • Biological Evaluation: Test all derivatives in the same biological assay(s) to ensure data comparability.

  • Data Analysis: Correlate the changes in chemical structure with the observed changes in biological activity to identify key pharmacophores and structural requirements for activity.

Q4: What are some common biological targets for this compound derivatives?

A4: Naphthol and its derivatives are known for a wide range of biological activities.[6][7] Based on related structures, potential targets include:

  • Enzymes: Acetylcholinesterase (AChE), carbonic anhydrases (CAs), and 5-lipoxygenase (5-LOX) are potential targets for anti-inflammatory and neuroprotective activities.[6][8]

  • Signaling Pathway Components: Derivatives may modulate inflammatory pathways like Toll-Like Receptor (TLR) signaling. A methoxyphenyl derivative has been shown to inhibit both MyD88- and TRIF-dependent pathways.[9]

  • Ion Channels: Some naphthalene derivatives have been found to inhibit voltage-dependent L-type Ca2+ channels.[2]

Section 2: Troubleshooting Guides

Problem: Low yield during the demethylation of this compound.

  • Possible Cause: Incomplete reaction or degradation of the product. Boron tribromide (BBr₃) is highly reactive and sensitive to moisture.

  • Solution:

    • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DCM) and perform the reaction under an inert atmosphere (nitrogen or argon).[1]

    • Control Temperature: Add the BBr₃ solution dropwise at a low temperature (-78 °C) to control the reaction's exothermicity.[1]

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material before quenching the reaction.

    • Careful Quenching: Quench the reaction slowly with a saturated sodium bicarbonate solution at a low temperature to avoid side reactions.[1]

Problem: The crude product oils out or is difficult to recrystallize.

  • Possible Cause: The presence of impurities that inhibit crystal lattice formation. A low melting point of the product can also contribute to this issue.

  • Solution:

    • Column Chromatography: This is the most effective method for purifying non-crystalline or oily products. Use a silica gel column with an appropriate solvent system (e.g., hexane/ethyl acetate).[1]

    • Solvent System for Recrystallization: Experiment with different solvent systems. If a single solvent fails, try a binary solvent system (one solvent in which the compound is soluble and another in which it is poorly soluble). One report on 1-naphthol synthesis noted significant oiling out during recrystallization.[10]

    • Trituration: Stir the crude oil with a solvent in which the desired product is insoluble but the impurities are soluble. This can sometimes induce crystallization or solidify the product.

Problem: Inconsistent results in the DPPH antioxidant assay.

  • Possible Cause: Instability of the DPPH radical, interference from solvents, or inaccurate timing.

  • Solution:

    • Fresh DPPH Solution: Prepare the DPPH stock solution fresh for each experiment and protect it from light, as it is light-sensitive.[1]

    • Standardize Incubation Time: The reaction between the antioxidant and DPPH is time-dependent. Ensure a consistent incubation time (e.g., 6 minutes) for all samples and standards before measuring absorbance.[1]

    • Use a Positive Control: Always include a known antioxidant standard, like Trolox™, in your assay to validate the procedure and normalize results.[1]

    • Solvent Blank: Ensure you use a proper blank containing the solvent used to dissolve the test compounds to zero the spectrophotometer.

Section 3: Biological Activity Data

The following tables summarize quantitative data for various naphthol derivatives, demonstrating the impact of structural modifications on biological activity.

Table 1: Enzyme Inhibitory Activity of 1-Naphthol Derivatives [6]

Compound IDSubstituentsTarget EnzymeInhibition Constant (Kᵢ in µM)
4c 2-bromo-6-fluorohCA I0.034 ± 0.54
4d 2-bromo-7-fluorohCA I0.428 ± 0.11
5a 2,4-dibromohCA I0.724 ± 0.18
4c 2-bromo-6-fluorohCA II0.172 ± 0.02
4d 2-bromo-7-fluorohCA II0.211 ± 0.05
5a 2,4-dibromohCA II0.562 ± 0.21
4c 2-bromo-6-fluoroAChE0.096 ± 0.01
4d 2-bromo-7-fluoroAChE0.112 ± 0.03
5a 2,4-dibromoAChE0.177 ± 0.02

Data presented as Mean ± SEM. hCA = human Carbonic Anhydrase; AChE = Acetylcholinesterase.

Table 2: Activity of Naphthalene Derivative TAC on Neutrophils and Ion Channels [2]

Compound/ActivityTarget/StimulusMeasured EffectIC₅₀ Value
TAC fMLP-induced lysozyme releaseInhibitionPotent (exact value not provided)
TAC Voltage-dependent L-type Ca²⁺ currentInhibition0.8 µM

*TAC: 2-hydroxymethyl-1-naphthol diacetate

Section 4: Experimental Protocols

Protocol 1: Synthesis of a Prenylated Naphthalen-ol Derivative

This protocol is based on methods for the prenylation of phenolic compounds and involves two main steps: demethylation followed by electrophilic aromatic substitution.[1]

Step A: Demethylation of this compound Precursor (e.g., 1,5-Dimethoxynaphthalene)

  • Preparation: Dissolve the starting methoxynaphthalene (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM (1.1 equivalents) dropwise to the cooled solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution at 0 °C.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and evaporate the solvent under reduced pressure. Purify the crude naphthalenediol by column chromatography on silica gel.

Step B: Prenylation of Naphthalenediol

  • Preparation: Dissolve the purified naphthalenediol (1 equivalent) in a 1:1 mixture of anhydrous diethyl ether and DCM in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 3-methyl-2-buten-1-ol (1.2 equivalents) to the solution. Slowly add BF₃·OEt₂ (1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 0-4 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the formation of the prenylated product by TLC.

  • Quenching: Upon completion, quench the reaction with water.

  • Extraction: Extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and evaporate the solvent. Purify the crude product by column chromatography on silica gel to isolate the desired prenylated naphthalen-ol.[1]

Protocol 2: DPPH Free Radical Scavenging Assay

This protocol measures the antioxidant activity of the synthesized compounds.[1]

  • Materials: DPPH (2,2-diphenyl-1-picrylhydrazyl), methanol, test compounds, Trolox™ (as a standard), 96-well microplate, microplate reader.

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Protect from light.

    • Prepare stock solutions of the synthesized derivatives and the Trolox™ standard in methanol. Create a series of dilutions for each test compound and standard.

  • Assay Procedure:

    • Add 190 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the test compounds or the Trolox™ standard to the respective wells.

    • Incubate the plate at room temperature in the dark for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 (where Abs_control is the absorbance of DPPH solution without the sample).

    • Plot the percentage of inhibition against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Section 5: Diagrams of Pathways and Workflows

experimental_workflow cluster_step1 Step A: Demethylation cluster_step2 Step B: Prenylation start Start: 5-Methoxynaphthalene Derivative react_d React with BBr3 in anhydrous DCM at -78°C start->react_d quench_d Quench with NaHCO3 react_d->quench_d extract_d Extract & Dry quench_d->extract_d purify_d Column Chromatography extract_d->purify_d intermediate Intermediate: Naphthalenediol purify_d->intermediate react_p React with Prenyl Alcohol & BF3·OEt2 at 0°C intermediate->react_p Proceed to Prenylation quench_p Quench with Water react_p->quench_p extract_p Extract & Dry quench_p->extract_p purify_p Column Chromatography extract_p->purify_p end Final Product: Prenylated Derivative purify_p->end

Caption: Workflow for the synthesis of a prenylated this compound derivative.

tlr_pathway cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway TLR TLR Agonist Receptor Toll-Like Receptor (TLR) MyD88 MyD88 TRIF TRIF TRAF6 TRAF6 TAK1 TAK1 IKK IKK Complex NFkB NF-κB Activation TRAF3 TRAF3 TBK1 TBK1/IKKε IRF3 IRF3 Activation MNP 5-Methoxyphenyl Derivative MNP->MyD88 MNP->TRIF

Caption: Inhibition of TLR signaling by a 5-Methoxyphenyl derivative.[9]

sar_logic core Core Scaffold (this compound) modify Synthesize Analogues (Systematic Modification) core->modify assay Biological Assay (e.g., Enzyme Inhibition) modify->assay data Collect Activity Data (e.g., IC50, Ki) assay->data analyze Analyze Structure-Activity Relationship (SAR) data->analyze optimize Design Optimized Lead Compound analyze->optimize Identify Key Features optimize->modify Iterative Cycle

Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.

References

Preventing degradation of 5-Methoxynaphthalen-1-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Methoxynaphthalen-1-ol during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three main factors:

  • Light: Similar to other naphthalene derivatives, this compound is susceptible to photodegradation, which can involve reactions like dimerization and oxidation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation, potentially leading to the formation of various decomposition products.

  • Oxidation: The phenolic hydroxyl group and the methoxy group on the naphthalene ring are susceptible to oxidation, especially in the presence of oxygen, heat, or light.

Q2: What is the recommended procedure for handling this compound upon receipt?

A2: Upon receiving a shipment of this compound, it is crucial to first inspect the integrity of the packaging and container. The compound should then be immediately transferred to a designated storage location that meets the recommended conditions. It is also advisable to log the date of receipt and the batch number for proper inventory management.

Q3: Can I store this compound in a standard laboratory refrigerator?

A3: Yes, a standard laboratory refrigerator is a suitable option for short- to medium-term storage, provided it maintains a consistent temperature. For long-term storage, a freezer is recommended to minimize degradation. It is important to use a refrigerator that is not used for storing food or beverages.

Q4: How can I visually assess if my sample of this compound has started to degrade?

A4: While visual inspection is not a definitive measure of purity, signs of degradation can include a change in color (e.g., from off-white/tan to yellow or brown), a change in physical state (e.g., clumping of a powder), or the development of an unusual odor. Any noticeable change should prompt a more thorough purity analysis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Discoloration of the solid compound (yellowing/browning) 1. Exposure to light. 2. Oxidation due to improper sealing. 3. Exposure to high temperatures.1. Store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light. 2. Ensure the container is tightly sealed. Consider flushing the container with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store at the recommended low temperature.
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) 1. Degradation of the compound. 2. Contamination of the sample or solvent.1. Perform a forced degradation study on a small amount of fresh material to identify potential degradation products and their retention times. 2. Re-run the analysis with freshly prepared solutions and high-purity solvents. 3. Analyze a blank (solvent only) to rule out solvent contamination.
Poor solubility of the compound compared to previous batches 1. Formation of less soluble degradation products or polymers. 2. Incorrect solvent or solvent of insufficient purity.1. Confirm the purity of the sample using an appropriate analytical method. 2. Verify the identity and purity of the solvent being used.
Inconsistent experimental results using the compound 1. Degradation of the stock solution over time. 2. Inconsistent purity between different aliquots of the solid.1. Prepare fresh stock solutions for each set of experiments. If a stock solution must be stored, protect it from light and store it at a low temperature for a limited time. 2. If the solid appears heterogeneous, gently mix the entire batch before taking a sample. For critical experiments, re-qualify the purity of the material.

Storage Conditions and Stability Data

Proper storage is critical to maintain the integrity of this compound. The following table summarizes the recommended storage conditions and provides illustrative stability data based on general principles for phenolic and naphthalene compounds.

ParameterRecommended ConditionExpected Stability (Illustrative)
Temperature Long-term: -20°C Short-term: 2-8°CAt -20°C, a high-purity solid should remain stable for >2 years. At 2-8°C, stability is expected to be >1 year. At ambient temperature (20-25°C), degradation may become noticeable within months.
Light Store in the dark (amber vials or protected from light)Continuous exposure to laboratory light at ambient temperature can lead to significant degradation within weeks to months.
Atmosphere Tightly sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen)Storage under air can lead to oxidative degradation over time, accelerated by heat and light.
Humidity Store in a dry environment (desiccator for opened containers)While not highly hygroscopic, moisture can potentially facilitate certain degradation pathways.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade phosphoric acid (or other suitable acid for pH adjustment)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

2. Preparation of Mobile Phase:

  • Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).

  • Adjust the pH of the aqueous component to approximately 3.0 with phosphoric acid.

  • Filter and degas the mobile phase before use.

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase. Then, dilute 1 mL of this solution to 10 mL with the mobile phase.

4. Chromatographic Conditions:

  • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 228 nm

5. Analysis:

  • Inject the blank (mobile phase), the working standard solution, and the sample solution into the HPLC system.

  • Record the chromatograms.

6. Calculation of Purity:

  • Calculate the percentage purity of the sample using the area normalization method or by comparing the peak area of the sample to that of the reference standard.

    • Area % Purity = (Area of main peak / Total area of all peaks) x 100

Protocol 2: Forced Degradation Study

This protocol provides a framework for investigating the degradation pathways of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

  • Photostability chamber

  • Oven

2. Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Expose the solutions and solid material to the following stress conditions:

    • Acid Hydrolysis: Treat with 0.1 N HCl at room temperature and 60°C. If no degradation is observed, use 1 N HCl.

    • Base Hydrolysis: Treat with 0.1 N NaOH at room temperature and 60°C. If no degradation is observed, use 1 N NaOH.

    • Oxidation: Treat with 3% H₂O₂ at room temperature. If no degradation is observed, use 30% H₂O₂.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.

    • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber (e.g., according to ICH Q1B guidelines).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method (as developed in Protocol 1, potentially with a gradient elution to separate all degradation products).

  • Use a PDA detector to assess peak purity and to obtain UV spectra of the degradation products.

  • If necessary, use LC-MS to identify the mass of the degradation products for structural elucidation.

Visualizations

degradation_pathway A This compound B Oxidative Degradation (e.g., Naphthoquinone derivatives) A->B O₂, Light, Heat C Photodegradation (e.g., Dimerization products) A->C UV/Visible Light D Thermal Degradation (e.g., Demethylation, Ring Opening) A->D High Temperature

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_0 Sample Handling & Storage cluster_1 Purity & Stability Assessment A Receive & Inspect B Store at Recommended Conditions (-20°C, Dark, Inert Atmosphere) A->B C Prepare Sample & Standard Solutions B->C For Analysis E Forced Degradation Studies B->E For Stability Testing D HPLC Analysis C->D F Characterize Degradants (LC-MS) D->F E->D

Caption: Experimental workflow for storage and analysis.

Technical Support Center: Scaling Up the Synthesis of 5-Methoxynaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Methoxynaphthalen-1-ol, particularly when scaling up for larger studies.

I. Synthesis Overview and Workflow

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 1,5-dihydroxynaphthalene, from naphthalene. The second step is the selective mono-methylation of 1,5-dihydroxynaphthalene to yield the desired product.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 1,5-Dihydroxynaphthalene cluster_1 Step 2: Selective Mono-methylation Naphthalene Naphthalene Sulfonation Sulfonation Naphthalene->Sulfonation H2SO4/Oleum 1,5-Dihydroxynaphthalene 1,5-Dihydroxynaphthalene Alkali_Fusion Alkali_Fusion Sulfonation->Alkali_Fusion NaOH, high T/P Alkali_Fusion->1,5-Dihydroxynaphthalene Acidification Methylation Methylation 1,5-Dihydroxynaphthalene->Methylation Dimethyl Sulfate, Base This compound This compound Purification Purification Methylation->Purification Purification->this compound TLR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS binding TRIF TRIF TLR4->TRIF TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1/IKKε TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB degradation, NF-κB release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_nuc IRF3 IRF3->IRF3_nuc Dimerization & Translocation 5_MN This compound (Potential Modulator) 5_MN->MyD88 5_MN->TRIF Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes IRF3_nuc->Inflammatory_Genes

Technical Support Center: Method Development for High-Throughput Screening of 5-Methoxynaphthalen-1-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the high-throughput screening (HTS) of 5-Methoxynaphthalen-1-ol and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the potential biological targets for this compound and its analogs?

A1: Based on structural similarities to known pharmacophores, potential biological targets for this compound analogs include G-Protein Coupled Receptors (GPCRs), such as melatonin receptors, and enzymes like monoamine oxidases (MAOs).[1][2] Therefore, initial screening efforts could focus on assays measuring the modulation of these targets.

Q2: Which high-throughput screening (HTS) assay formats are suitable for screening this compound analogs?

A2: Several HTS assay formats are applicable, depending on the target of interest. For GPCRs like melatonin receptors, luminescence-based reporter gene assays or fluorescence-based assays monitoring second messenger levels (e.g., cAMP or calcium) are common.[3] For enzyme targets such as MAO, fluorescence-based assays that detect the product of the enzymatic reaction (e.g., hydrogen peroxide) are widely used.[2][4][5]

Q3: My this compound analog is showing high fluorescence in the assay, leading to false positives. How can I address this?

A3: Compounds with intrinsic fluorescence, a common characteristic of phenolic compounds, can interfere with fluorescence-based assays.[6] To mitigate this, consider the following:

  • Counter-screening: Perform a screen in the absence of the biological target to identify compounds that are inherently fluorescent.

  • Use a red-shifted fluorophore: Compounds often fluoresce in the blue-green region. Using a red-shifted dye can help to minimize spectral overlap.

  • Time-resolved fluorescence (TRF): This technique can help to reduce background fluorescence from interfering compounds.

  • Orthogonal assays: Confirm hits using a different assay platform with an alternative detection method, such as a luminescence-based assay, which is less prone to fluorescence interference.[6]

Q4: I am observing a high rate of false negatives in my screen. What are the possible causes?

A4: False negatives can arise from several factors:

  • Compound precipitation: The this compound analogs may have poor solubility in the assay buffer, leading to precipitation and an apparent lack of activity. Visually inspect assay plates for precipitates and consider modifying the buffer composition (e.g., adding a small percentage of DMSO).

  • Compound degradation: The compounds may be unstable under the assay conditions (e.g., sensitive to light or pH).

  • Insufficient incubation time: The compound may require a longer incubation period to exert its biological effect.

  • Assay conditions: The concentration of the target or substrate may not be optimal for detecting inhibition or activation.

Q5: How should I analyze the data from my high-throughput screen?

A5: A typical HTS data analysis workflow includes the following steps:[7]

  • Data normalization: Correct for systematic errors, such as plate-to-plate variation, using methods like percent inhibition or Z-score.[8][9][10]

  • Quality control: Assess the quality of the screen using metrics like the Z'-factor, which should ideally be above 0.5 for a robust assay.[11]

  • Hit identification: Identify active compounds ("hits") based on a predefined activity threshold (e.g., greater than 3 standard deviations from the mean of the negative controls).

  • Dose-response analysis: For confirmed hits, perform dose-response experiments to determine their potency (e.g., IC50 or EC50).

Troubleshooting Guides

Guide 1: Troubleshooting Poor Assay Performance (Low Z'-factor)
Symptom Possible Cause Suggested Solution
Low Signal-to-Background Ratio Suboptimal reagent concentration (enzyme, substrate, or tracer).Titrate all critical reagents to determine their optimal concentrations.
Incorrect buffer composition (pH, ionic strength).Optimize the buffer conditions for the specific biological target.
Insufficient incubation time.Perform a time-course experiment to determine the optimal incubation period.
High Variability in Controls Inconsistent dispensing by liquid handlers.Calibrate and validate the performance of all automated liquid handling equipment.[12]
Reagent instability.Assess the stability of all reagents under assay conditions and prepare fresh reagents as needed.[13]
Edge effects on the microplate.Avoid using the outer wells of the plate or use barrier plates to minimize evaporation.
Guide 2: Troubleshooting Issues with Phenolic Compounds
Symptom Possible Cause Suggested Solution
Compound Autofluorescence Intrinsic fluorescence of the naphthalenol scaffold.Use a red-shifted fluorescent probe to minimize spectral overlap. Perform a counter-screen without the target to identify fluorescent compounds.
Compound Quenching The compound absorbs the excitation or emission light of the fluorophore.Measure the absorbance spectrum of the compound to check for overlap with the fluorophore's spectra. If overlap exists, consider a different fluorophore or assay technology.
Compound Aggregation Poor solubility of hydrophobic analogs.Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[6] Visually inspect plates for precipitation.
Peak Tailing in HPLC Analysis Secondary interactions with the stationary phase.For HPLC-based assays, use a column with end-capping or adjust the mobile phase pH to suppress silanol interactions.[14]

Experimental Protocols

Protocol 1: Fluorescence-Based HTS Assay for Monoamine Oxidase B (MAO-B) Inhibitors

This protocol is adapted from a one-step fluorescence assay for MAO inhibitors.[2][4]

Materials:

  • Human recombinant MAO-B

  • MAO-B substrate (e.g., benzylamine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 384-well black, flat-bottom plates

  • This compound analogs dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing Amplex® Red and HRP in assay buffer.

  • In a 384-well plate, add 1 µL of the test compound solution.

  • Add 25 µL of a solution containing MAO-B enzyme to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of the MAO-B substrate solution.

  • Incubate the plate for 45 minutes at 37°C, protected from light.

  • Measure the fluorescence intensity using a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).

  • Include positive controls (known MAO-B inhibitor, e.g., deprenyl) and negative controls (DMSO vehicle) on each plate.

Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

Parameter Value Reference
Z'-factor> 0.7[2]
Benzylamine Km0.80 µmol/L[2]
Deprenyl IC507.04 nmol/L[2]
Protocol 2: Luminescence-Based HTS Assay for Melatonin Receptor Agonists

This protocol describes a cell-based reporter assay for screening melatonin receptor agonists.

Materials:

  • CHO cells stably co-expressing a human melatonin receptor (e.g., MT1) and a luciferase reporter gene under the control of a cAMP-responsive element (CRE).

  • Cell culture medium

  • Test compounds (this compound analogs) in DMSO

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 384-well white, solid-bottom plates

Procedure:

  • Seed the engineered CHO cells into 384-well plates and incubate overnight.

  • Add test compounds to the cells at various concentrations.

  • Incubate for a predetermined time (e.g., 3-6 hours) to allow for receptor activation and reporter gene expression.

  • Equilibrate the plate to room temperature.

  • Add the luciferase assay reagent to each well.

  • Measure the luminescence signal using a plate reader.

  • Include a known melatonin receptor agonist (e.g., melatonin) as a positive control and DMSO as a negative control.

Data Analysis: Calculate the fold activation of the luciferase signal for each compound relative to the negative control.

Parameter Value Description
Z'-factor> 0.5A measure of assay robustness.
Melatonin EC50Sub-nanomolar rangePotency of the standard agonist.
Assay Window> 5-foldThe ratio of the signal from the positive control to the negative control.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (this compound analogs) Plate_Compounds Plate Compounds Compound_Library->Plate_Compounds Assay_Reagents Assay Reagents (Enzyme/Cells, Substrate, Buffer) Add_Reagents Add Assay Reagents Assay_Reagents->Add_Reagents Plate_Compounds->Add_Reagents Incubate Incubate Add_Reagents->Incubate Read_Plate Read Plate (Fluorescence/Luminescence) Incubate->Read_Plate QC Quality Control (Z'-factor) Read_Plate->QC Normalization Data Normalization QC->Normalization Hit_ID Hit Identification Normalization->Hit_ID Dose_Response Dose-Response Curve Hit_ID->Dose_Response

Caption: High-Throughput Screening (HTS) Workflow.

Troubleshooting_Tree Start Low Z'-factor (<0.5) Check_Signal Low Signal-to-Background? Start->Check_Signal High_Variability High CV in Controls? Start->High_Variability No Optimize_Reagents Optimize Reagent Concentrations Check_Signal->Optimize_Reagents Yes Check_Dispensing Check Liquid Handler Performance High_Variability->Check_Dispensing Yes Reagent_Stability Assess Reagent Stability High_Variability->Reagent_Stability No

Caption: Troubleshooting Decision Tree for Low Z'-factor.

Melatonin_Receptor_Pathway Ligand This compound Analog (Agonist) MT_Receptor Melatonin Receptor (MT1/MT2) Ligand->MT_Receptor G_Protein Gi/o Protein MT_Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Reporter Gene Expression (Luciferase) CREB->Gene_Expression activates

Caption: Hypothetical Melatonin Receptor Signaling Pathway.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Potential of 5-Methoxynaphthalen-1-ol and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents. This guide provides a comparative overview of the antifungal activity of 5-Methoxynaphthalen-1-ol, a naturally derived compound, against established commercial fungicides. Due to a lack of specific experimental data on the antifungal activity of this compound, this comparison utilizes data from structurally related methoxynaphthalene compounds as a proxy. The performance of these related compounds is contrasted with key commercial antifungals, supported by experimental data and detailed methodologies to offer a valuable resource for researchers in the field of mycology and drug discovery.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the available MIC data for methoxynaphthalene derivatives and widely used commercial fungicides against various fungal pathogens.

Table 1: Antifungal Activity of Methoxynaphthalene Derivatives

CompoundFungal SpeciesMIC (µg/mL)
8-Methoxynaphthalen-1-olAthelia rolfsii250
2-Methoxynaphthalene-1,4-dioneCryptococcus spp.3.12 - 12.5

Table 2: Antifungal Activity of Commercial Fungicides

FungicideFungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Fluconazole Candida albicans0.125 - 160.52
Candida albicans--8
Amphotericin B Aspergillus fumigatus0.12 - 2--
Aspergillus spp.-->2
Terbinafine Trichophyton rubrum-<0.5≥0.5

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Experimental Protocols

The data presented in this guide is primarily based on standardized broth microdilution methods, which are widely accepted for determining the MIC of antifungal agents.

Broth Microdilution Method for Yeasts (CLSI M27-A3)

This method is utilized for determining the MIC of antifungal agents against yeast species such as Candida and Cryptococcus.

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis p1 Prepare standardized inoculum of yeast cells i1 Inoculate microplates with yeast suspension p1->i1 p2 Serially dilute antifungal agents in 96-well microplates p2->i1 i2 Incubate plates at 35°C for 24-48 hours i1->i2 a1 Visually or spectrophotometrically read the plates i2->a1 a2 Determine the MIC as the lowest concentration with significant growth inhibition a1->a2

Workflow for CLSI M27-A3 Broth Microdilution Assay.
Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)

This protocol is employed for assessing the susceptibility of filamentous fungi, including species like Aspergillus and Trichophyton, to antifungal compounds.

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis p1 Prepare a standardized conidial inoculum i1 Add the fungal inoculum to the microplates p1->i1 p2 Prepare serial dilutions of antifungal agents in microplates p2->i1 i2 Incubate at 35°C for 48-72 hours i1->i2 a1 Read the MIC as the lowest concentration showing no visible growth i2->a1

Workflow for CLSI M38-A2 Broth Microdilution Assay.

Mechanisms of Action: A Comparative Overview

Understanding the mechanism of action is crucial for the development of new antifungal drugs and for overcoming resistance.

Proposed Mechanism of Naphthalene Derivatives

The precise antifungal mechanism of this compound is not yet elucidated. However, studies on related naphthoquinone compounds suggest a potential mechanism involving the generation of reactive oxygen species (ROS). This leads to oxidative stress, which can damage vital cellular components and disrupt mitochondrial function.

Mechanisms of Commercial Fungicides

Commercial antifungal agents target specific structures or pathways in fungal cells that are different from or absent in human cells.

  • Azoles (e.g., Fluconazole): This class of fungicides inhibits the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a dysfunctional cell membrane and inhibits fungal growth.

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and ultimately cell death.

  • Allylamines (e.g., Terbinafine): Terbinafine inhibits the enzyme squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway. This leads to a deficiency of ergosterol and an accumulation of toxic levels of squalene within the fungal cell.

The following diagram illustrates the ergosterol biosynthesis pathway and the points of inhibition by azoles and allylamines.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Terbinafine Terbinafine (Allylamines) Terbinafine->Squalene epoxide Inhibits Squalene epoxidase Fluconazole Fluconazole (Azoles) Fluconazole->14-demethyl lanosterol Inhibits Lanosterol 14-α-demethylase

Inhibition of Ergosterol Biosynthesis by Commercial Fungicides.

Conclusion

While direct data on the antifungal activity of this compound is currently unavailable, preliminary findings for related methoxynaphthalene compounds suggest potential antifungal properties. The MIC value of 250 µg/mL for 8-methoxynaphthalen-1-ol against Athelia rolfsii indicates a lower potency compared to the established commercial fungicides fluconazole, amphotericin B, and terbinafine, which exhibit MICs in the lower µg/mL range against a broad spectrum of pathogenic fungi. However, the more promising activity of 2-methoxynaphthalene-1,4-dione against Cryptococcus spp. highlights the potential of the naphthalene scaffold in antifungal drug discovery.

Further research is imperative to isolate and test this compound against a panel of clinically relevant fungal pathogens to definitively determine its antifungal spectrum and potency. Elucidating its precise mechanism of action will also be crucial in assessing its potential as a lead compound for the development of new antifungal therapies. The standardized methodologies and comparative data presented in this guide provide a framework for such future investigations.

A Comparative Study: 5-Methoxynaphthalen-1-ol vs. 1-Methoxynaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Methoxynaphthalen-1-ol and 1-Methoxynaphthalene, two isomeric naphthalene derivatives. While both share a common structural backbone, the presence and position of the hydroxyl group in this compound significantly influence its chemical and biological properties compared to the simple methoxy ether, 1-Methoxynaphthalene. This document summarizes their physicochemical properties, synthesis, reactivity, and potential applications, with a focus on aspects relevant to drug discovery and development.

Physicochemical Properties

A side-by-side comparison of the key physicochemical properties of this compound and 1-Methoxynaphthalene is presented below. These properties are fundamental to understanding their behavior in chemical reactions and biological systems.

PropertyThis compound1-Methoxynaphthalene
Molecular Formula C₁₁H₁₀O₂C₁₁H₁₀O
Molecular Weight 174.20 g/mol [1]158.20 g/mol [2]
Appearance Green to dark brown to white solid or crystals[1]Colorless to light yellow liquid[3][4]
Melting Point 140-144 °C[1]5 °C[5]
Boiling Point 190-200 °C at 15 Torr[1]135-137 °C at 12 mmHg[4][6]
Density 1.193 g/cm³ (predicted)[1]1.09 g/mL at 25 °C[4][6]
Solubility No data availableInsoluble in water; soluble in ethanol, ether, benzene, and chloroform.[4]
CAS Number 3588-80-5[1]2216-69-5[2]

Synthesis

The synthetic routes to this compound and 1-Methoxynaphthalene differ significantly, primarily due to the starting materials and the desired functional groups.

Synthesis of this compound

A known method for the synthesis of this compound starts from the commercially available 5-methoxy-1-tetralone. The process involves bromination followed by dehydrobromination to yield the target naphthol.[7]

Experimental Protocol: Synthesis of this compound from 5-Methoxy-1-tetralone [7]

  • Bromination: To a solution of 5-methoxy-1-tetralone in ethyl acetate, add cupric bromide.

  • Reflux the mixture to effect bromination.

  • Dehydrobromination: After completion of the bromination, the crude product is treated with lithium bromide and lithium carbonate in dimethylformamide (DMF).

  • Heat the mixture to induce dehydrobromination, leading to the formation of this compound.

  • Purification: The final product can be purified by column chromatography.

Synthesis_5_Methoxynaphthalen_1_ol start 5-Methoxy-1-tetralone step1 Bromination (CuBr2, Ethyl Acetate) start->step1 intermediate Bromo-intermediate step1->intermediate step2 Dehydrobromination (LiBr, Li2CO3, DMF) intermediate->step2 end This compound step2->end

Synthesis of this compound.
Synthesis of 1-Methoxynaphthalene

1-Methoxynaphthalene is commonly synthesized from 1-naphthol via a Williamson ether synthesis.[8]

Experimental Protocol: Williamson Ether Synthesis of 1-Methoxynaphthalene from 1-Naphthol [8]

  • Deprotonation: Dissolve 1-naphthol in an aqueous solution of a base, such as sodium hydroxide, to form the sodium 1-naphthoxide salt.

  • Methylation: To the resulting solution, add a methylating agent, such as dimethyl sulfate or methyl iodide.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Work-up and Purification: The crude product is extracted with an organic solvent, washed, dried, and purified by distillation or recrystallization.

Synthesis_1_Methoxynaphthalene start 1-Naphthol step1 Deprotonation (e.g., NaOH) start->step1 intermediate Sodium 1-Naphthoxide step1->intermediate step2 Methylation (e.g., (CH3)2SO4) intermediate->step2 end 1-Methoxynaphthalene step2->end

Synthesis of 1-Methoxynaphthalene.

Reactivity

The reactivity of these two compounds is markedly different due to the presence of the hydroxyl group in this compound.

This compound

The presence of both a hydroxyl and a methoxy group, which are both activating and ortho,para-directing, makes the naphthalene ring of this compound highly susceptible to electrophilic aromatic substitution. The hydroxyl group is a stronger activating group than the methoxy group. Based on the positions of these substituents, the most activated positions for electrophilic attack are C2, C4, and C6. Steric hindrance may influence the regioselectivity of these reactions.

1-Methoxynaphthalene

The reactivity of 1-Methoxynaphthalene is primarily governed by the activating, ortho,para-directing methoxy group.[9] This makes the C2 and C4 positions particularly susceptible to electrophilic attack. Due to steric hindrance from the peri-hydrogen at the C8 position, electrophilic substitution is often favored at the C4 position.[9] Common electrophilic substitution reactions include nitration, bromination, and Friedel-Crafts acylation.[3]

Comparative Reactivity in Electrophilic Aromatic Substitution

Reagent/ReactionExpected Major Product(s) with this compoundExpected Major Product(s) with 1-Methoxynaphthalene
Nitrating Mixture (HNO₃/H₂SO₄) Mixture of nitro-substituted 5-methoxynaphthalen-1-ols1-Methoxy-4-nitronaphthalene and 1-Methoxy-2-nitronaphthalene[3]
Bromine (Br₂) or NBS Mixture of bromo-substituted 5-methoxynaphthalen-1-ols4-Bromo-1-methoxynaphthalene[3]
Acyl Chloride/Lewis Acid (e.g., CH₃COCl/AlCl₃) Mixture of acetyl-substituted 5-methoxynaphthalen-1-ols4-Acetyl-1-methoxynaphthalene and 2-Acetyl-1-methoxynaphthalene[3]

Biological Activity and Applications in Drug Development

The structural differences between these two molecules also translate to different biological activities and potential applications in drug development.

This compound

While specific biological activities of this compound are not extensively documented, it has been used as a precursor in the synthesis of a novel naphthoquinone-naphthol derivative that exhibited promising anticancer activity against various cancer cell lines.[10] This suggests that the 5-methoxy-1-naphthol scaffold could be a valuable building block for the development of new therapeutic agents.

1-Methoxynaphthalene

1-Methoxynaphthalene serves as a key intermediate in the synthesis of various pharmaceuticals.[8] Notably, it is a precursor in some synthetic routes for the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[8] It is also used as a substrate to investigate the activity of enzymes like cytochrome c peroxidase.[11]

Signaling Pathway Involvement (Hypothetical)

Direct evidence for the involvement of either compound in specific signaling pathways is limited. However, based on the known biological activities of related naphthol and naphthalene derivatives, some hypotheses can be drawn.

Naphthol derivatives have been associated with a range of biological effects, including antioxidant and anticancer activities.[4] These activities often involve modulation of cellular signaling pathways. For instance, compounds with antioxidant properties may influence pathways related to oxidative stress, such as the Nrf2-Keap1 pathway. Anticancer activity can be mediated through various pathways, including those involved in cell cycle regulation, apoptosis, and angiogenesis.

Given that a derivative of this compound has shown anticancer properties, it is plausible that this compound or its derivatives could interact with cancer-related signaling pathways.

Hypothetical_Signaling_Pathway cluster_cell Cell Compound This compound Derivative Target Cellular Target (e.g., Kinase, Receptor) Compound->Target Binds to Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Modulates Response Cellular Response (e.g., Apoptosis, Growth Arrest) Pathway->Response Leads to

Hypothetical signaling pathway for a this compound derivative.

Conclusion

This compound and 1-Methoxynaphthalene, while structurally related, exhibit distinct physicochemical properties, require different synthetic strategies, and are expected to show different reactivity patterns. The presence of the hydroxyl group in this compound not only alters its physical properties but also introduces a key functional group that can be exploited for further chemical modifications and may impart specific biological activities. While 1-Methoxynaphthalene is an established intermediate in the synthesis of existing drugs, the potential of this compound as a scaffold for novel therapeutic agents is an area that warrants further investigation, particularly in the field of oncology. This comparative guide provides a foundational understanding for researchers looking to explore the chemistry and therapeutic potential of these two naphthalene derivatives.

References

Efficacy of 5-Methoxynaphthalen-1-ol compared to other naphthalene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of 5-Methoxynaphthalen-1-ol against other notable naphthalene derivatives. The following sections detail quantitative data from various studies, outline experimental methodologies, and visualize key signaling pathways implicated in the activity of these compounds.

Introduction

Naphthalene and its derivatives represent a significant class of bicyclic aromatic hydrocarbons that have been extensively explored in medicinal chemistry. Their rigid structure provides a versatile scaffold for the development of therapeutic agents with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, also known as 8-methoxy-1-naphthol, is one such derivative that has demonstrated biological activity. This guide aims to contextualize its efficacy by comparing it with other naphthalene derivatives for which quantitative data is available.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the anticancer and antifungal activities of various naphthalene derivatives, including the available data for a synonym of this compound. This allows for a direct comparison of their potency.

Table 1: Comparative Anticancer Activity of Naphthalene Derivatives (IC50 values in µM)

Compound/Derivative ClassMCF-7 (Breast)HCT116 (Colon)A549 (Lung)HeLa (Cervical)Reference
Naphthoquinone-naphthol derivative 13 -1.182.25-[1]
Naphthalene-substituted triazole spirodienone 6a --0.080.07[1]
Aminobenzylnaphthol MMZ-45AA ----[2]
Aminobenzylnaphthol MMZ-140C -37.76 (24h)--[2]
Naphthalen-1-yloxyacetamide 5c 7.39---[3]
Naphthalen-1-yloxyacetamide 5d 2.33---[3]
Naphthalen-1-yloxyacetamide 5e 3.03---[3]

Note: Direct comparative anticancer data for this compound was not available in the reviewed literature. The data presented is for other naphthalene derivatives to provide a landscape of activity.

Table 2: Comparative Antifungal Activity of Naphthalene Derivatives (MIC values in µg/mL)

Compound/DerivativeCandida albicansCandida kruseiCandida parapsilosisReference
8-Methoxy-1-naphthol (Synonym for this compound) 25--[4][5]
Naphthalene-chalcone derivative 2j 15.615.6-[6]
Azole derivative with naphthalene 0.12520.0625[7]
Fusaraisochromenone 25--[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols relevant to the data presented.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol is based on the methodology used to determine the Minimum Inhibitory Concentration (MIC) of 8-methoxy-1-naphthol[4].

  • Preparation of Inoculum: The fungal strain (Candida albicans) is cultured on a suitable agar medium. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Microplates: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microplate containing RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the fungal suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microplates are incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the anticancer activity of naphthalene derivatives[1][2][3].

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT116, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by naphthalene derivatives, based on activities reported for structurally related compounds. The direct involvement of this compound in these pathways requires further investigation.

G cluster_0 Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates MAPK MAPK TLR4->MAPK Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription Naphthalene_Derivative Naphthalene Derivative (Potential Inhibitor) Naphthalene_Derivative->NFkB Inhibits Naphthalene_Derivative->MAPK Inhibits

Caption: Potential anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.

G cluster_1 Anticancer Signaling (VEGFR-2 Pathway) VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis & Cell Proliferation Akt->Angiogenesis Promotes Naphthalene_Derivative Naphthalene Derivative (Potential Inhibitor) Naphthalene_Derivative->VEGFR2 Inhibits

Caption: Potential anticancer mechanism via inhibition of the VEGFR-2 signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for the biological evaluation of naphthalene derivatives.

G cluster_2 General Workflow for Biological Evaluation Synthesis Synthesis of Naphthalene Derivatives Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays (Anticancer, Antifungal, etc.) Purification->In_Vitro Data_Analysis Data Analysis (IC50, MIC determination) In_Vitro->Data_Analysis Mechanism Mechanism of Action Studies (Signaling Pathways) Data_Analysis->Mechanism Lead_Optimization Lead Compound Optimization Mechanism->Lead_Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

Conclusion

This compound demonstrates antifungal activity, as evidenced by its MIC value against Candida albicans. When compared to other naphthalene derivatives, its potency in this specific assay appears moderate. The broader landscape of naphthalene derivatives showcases a wide range of potent biological activities, with some compounds exhibiting anticancer effects at nanomolar to low micromolar concentrations.

The provided data and protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound and to design novel analogs with enhanced efficacy. Future studies should focus on direct comparative analyses of this compound against a panel of other naphthalene derivatives across various biological assays and a more in-depth elucidation of its specific molecular targets and signaling pathways.

References

Validating the Mechanism of Action of 5-Methoxynaphthalen-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative mechanisms of action of 5-Methoxynaphthalen-1-ol against established alternatives, Amphotericin B for antifungal activity and Ascorbic Acid for antioxidant activity. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide draws upon the known activities of its chemical class (naphthoquinones and phenolic compounds) to infer its likely mechanisms. Detailed experimental protocols and relevant signaling pathways are presented to facilitate further investigation and validation.

Comparison of Antifungal and Antioxidant Properties

Below are tables summarizing the known or inferred mechanisms of action and available quantitative data for this compound and its selected alternatives.

Table 1: Comparison of Antifungal Activity

FeatureThis compound (Inferred)Amphotericin B (Established)
Mechanism of Action Likely disrupts fungal cell membrane integrity and may inhibit essential enzymes such as topoisomerases.Binds to ergosterol, a key component of the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[1][2][3][4]
Molecular Target Fungal cell membrane, potentially DNA topoisomerases.Ergosterol in the fungal cell membrane.[1][2][4]
Quantitative Data (MIC vs. Candida albicans) Data not found in the literature.0.25 - 1.0 µg/mL.[5][6][7]

Table 2: Comparison of Antioxidant Activity

FeatureThis compound (Inferred)Ascorbic Acid (Established)
Mechanism of Action Acts as a free radical scavenger by donating a hydrogen atom or a single electron to neutralize reactive oxygen species (ROS).A potent antioxidant that directly scavenges a wide range of ROS and reactive nitrogen species (RNS) by donating electrons.[8][9][10][11] It can also regenerate other antioxidants like Vitamin E.
Molecular Target Reactive Oxygen Species (ROS) and other free radicals.Various free radicals including superoxide, hydroxyl, and peroxyl radicals.
Quantitative Data (IC50 in DPPH Assay) Data not found in the literature.Typically ranges from 3.37 µg/mL to 6.1 µg/mL, though values can vary based on assay conditions.[12][13]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

  • Inoculum Preparation: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640). The final concentration is adjusted to a specific cell density (e.g., 0.5–2.5 x 10³ cells/mL).

  • Drug Dilution: A serial two-fold dilution of the test compound (e.g., this compound, Amphotericin B) is prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted drug is inoculated with the fungal suspension. A positive control (fungus without drug) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the drug that completely inhibits the visible growth of the fungus.

Antioxidant Activity Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Sample Preparation: A series of concentrations of the test compound (e.g., this compound, Ascorbic Acid) are prepared in a suitable solvent (e.g., methanol).

  • Reaction Mixture: A fixed volume of the DPPH solution in methanol is added to each concentration of the test sample. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[14]

Signaling Pathways and Experimental Workflows

Putative Antifungal Mechanism of Action of this compound

The following diagram illustrates the likely mechanism of antifungal action for this compound, based on the known activities of related naphthoquinone compounds.

Antifungal_Mechanism cluster_fungus Fungal Cell Membrane Fungal Cell Membrane CellDeath Cell Death Membrane->CellDeath Disruption Enzymes Essential Enzymes (e.g., Topoisomerases) Enzymes->CellDeath Inhibition Compound This compound Compound->Membrane Interacts with Compound->Enzymes Potentially Inhibits

Caption: Putative antifungal mechanism of this compound.

Fungal Cell Wall Integrity (CWI) Signaling Pathway

This pathway is a key response mechanism in fungi to cell wall stress, which can be induced by antifungal agents that disrupt the cell wall or membrane.

CWI_Pathway cluster_CWI Cell Wall Integrity Pathway Stress Cell Wall Stress (e.g., Membrane Disruption) Sensors Cell Surface Sensors (Wsc1, Mid2) Stress->Sensors Rho1 Rho1 GTPase Sensors->Rho1 PKC1 Pkc1 Rho1->PKC1 MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) PKC1->MAPK_Cascade Transcription_Factors Transcription Factors (Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Cell_Wall_Repair Cell Wall Repair Genes Transcription_Factors->Cell_Wall_Repair

Caption: Fungal Cell Wall Integrity (CWI) signaling pathway.

Antioxidant Mechanism of Action of this compound

The antioxidant activity of phenolic compounds like this compound involves the neutralization of free radicals.

Antioxidant_Mechanism Compound This compound (Phenolic Compound) Radical Free Radical (e.g., ROO•) Compound->Radical Donates H• or e- Compound_Radical Compound Radical (Stabilized) Compound->Compound_Radical Neutralized Neutralized Molecule (e.g., ROOH) Radical->Neutralized

Caption: Antioxidant mechanism of a phenolic compound.

Keap1-Nrf2 Antioxidant Response Pathway

This pathway is a major regulator of cellular defense against oxidative stress. Antioxidant compounds can influence this pathway.

Keap1_Nrf2_Pathway cluster_Keap1_Nrf2 Keap1-Nrf2 Pathway Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 (Repressor) Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & targets for degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Experimental_Workflow Start Start: Compound of Interest (this compound) Primary_Screening Primary Screening (Antifungal & Antioxidant Assays) Start->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination IC50_Determination IC50 Determination (DPPH, ABTS assays) Primary_Screening->IC50_Determination Mechanism_Investigation Mechanism of Action Investigation MIC_Determination->Mechanism_Investigation IC50_Determination->Mechanism_Investigation Membrane_Permeability Membrane Permeability Assays (e.g., Propidium Iodide Staining) Mechanism_Investigation->Membrane_Permeability Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Topoisomerase Assay) Mechanism_Investigation->Enzyme_Inhibition ROS_Scavenging Cellular ROS Scavenging Assays Mechanism_Investigation->ROS_Scavenging Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Membrane_Permeability->Signaling_Pathway_Analysis Enzyme_Inhibition->Signaling_Pathway_Analysis ROS_Scavenging->Signaling_Pathway_Analysis Validation In Vivo Model Validation Signaling_Pathway_Analysis->Validation

References

A Researcher's Guide to Evaluating the Target Specificity and Cross-Reactivity of Novel Compounds: A Case Study with 5-Methoxynaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early and accurate assessment of a compound's target specificity and potential off-target effects is paramount to a successful drug discovery campaign. This guide provides a comparative framework for evaluating the cross-reactivity and target profile of a novel compound, using the hypothetical case of 5-Methoxynaphthalen-1-ol. Due to a lack of specific publicly available data on the biological targets of this compound, this guide will utilize hypothetical data to illustrate the essential experimental workflows and data interpretation required for such an evaluation.

The journey of a promising small molecule from a preliminary hit to a clinical candidate is fraught with challenges, a primary one being the elucidation of its precise mechanism of action and its potential for undesirable off-target interactions. A highly specific compound that interacts solely with its intended target is the ideal, as this minimizes the risk of adverse effects. Conversely, a compound with significant cross-reactivity could lead to unforeseen toxicities, derailing a development program.

This guide will compare this compound with two hypothetical alternative compounds, Compound A (a structurally related naphthol derivative) and Compound B (a compound with a distinct chemical scaffold but targeting the same hypothetical primary target), to showcase how to interpret comparative data.

Section 1: Establishing a Primary Target and Initial Potency

The first step in characterizing a new compound is to identify its primary biological target and determine its potency. Based on the known activities of related methoxynaphthalene and naphthol derivatives, which have shown potential as kinase inhibitors, we will hypothesize that this compound is an inhibitor of Mitogen-Activated Protein Kinase Kinase 1 (MEK1) , a key component of the RAS/MAPK signaling pathway, which is often dysregulated in cancer.

Experimental Protocol: In Vitro Kinase Assay

Objective: To determine the in vitro potency of this compound and its alternatives against the primary target, MEK1.

Methodology: A common method to determine the half-maximal inhibitory concentration (IC50) is a radiometric kinase assay.

  • Reagents: Recombinant human MEK1 enzyme, inactive ERK1 as a substrate, [γ-³³P]ATP, assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA), and the test compounds (this compound, Compound A, Compound B) dissolved in DMSO.

  • Procedure:

    • The test compounds are serially diluted to create a concentration range (e.g., 0.1 nM to 100 µM).

    • MEK1 enzyme is incubated with the substrate (inactive ERK1) and the test compounds for a pre-determined time (e.g., 20 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of [γ-³³P]ATP.

    • The reaction is allowed to proceed for a set time (e.g., 40 minutes) at room temperature.

    • The reaction is stopped by the addition of a stop solution (e.g., 3% phosphoric acid).

    • The reaction mixture is transferred to a filter membrane which captures the phosphorylated substrate.

    • The filter is washed to remove unincorporated [γ-³³P]ATP.

    • The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Hypothetical Data: Primary Target Potency
CompoundPrimary TargetIC50 (nM)
This compound MEK150
Compound A MEK115
Compound B MEK175

This initial screen suggests that Compound A is the most potent inhibitor of MEK1, followed by this compound and then Compound B. However, potency is only one aspect of a compound's profile. The next critical step is to assess its selectivity.

Workflow for Primary Target Potency Determination start Start: Compound Synthesis and Purification dilution Prepare Serial Dilutions of Test Compounds start->dilution incubation Incubate MEK1 Enzyme, Substrate, and Compound dilution->incubation reaction Initiate Kinase Reaction with [γ-³³P]ATP incubation->reaction stop Stop Reaction and Filter Mixture reaction->stop quantify Quantify Phosphorylation via Scintillation Counting stop->quantify analysis Data Analysis: Calculate % Inhibition and Determine IC50 quantify->analysis end End: Potency Established analysis->end

Primary Target Potency Workflow

Section 2: Broad Kinome Profiling for Cross-Reactivity Assessment

To understand the selectivity of a kinase inhibitor, it is essential to screen it against a broad panel of other kinases. This process, often referred to as kinome scanning, can reveal potential off-target activities that could lead to adverse effects. Several commercial services, such as Eurofins' KINOMEscan™ or Reaction Biology's Kinase Screening services, offer comprehensive panels for this purpose.[1][2][3]

Experimental Protocol: Competitive Binding Kinase Assay (e.g., KINOMEscan™)

Objective: To assess the selectivity of this compound and its alternatives across the human kinome.

Methodology: This assay format measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Reagents: A large panel of human kinases tagged with unique DNA identifiers, an immobilized broad-spectrum kinase inhibitor (the active-site directed ligand), and the test compounds.

  • Procedure:

    • The test compounds are incubated at a fixed concentration (e.g., 1 µM) with the kinase panel.

    • The kinase-compound mixtures are then added to wells containing the immobilized ligand.

    • After an equilibration period, unbound kinase is washed away.

    • The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR.

  • Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. A common threshold for a significant interaction is a %Ctrl value below 35% or 10%. The results can be visualized in a "TREEspot™" diagram, which maps the interactions across the human kinome dendrogram.

Hypothetical Data: Kinome Scan at 1 µM
CompoundPrimary Target (MEK1) %CtrlNumber of Off-Target Kinases (%Ctrl < 35%)Notable Off-Targets (%Ctrl)
This compound 85MEK2 (12%), EGFR (30%), VEGFR2 (32%), p38α (34%), CDK2 (34%)
Compound A 215MEK2 (5%), EGFR (10%), VEGFR2 (15%), p38α (20%), CDK2 (22%), and 10 others
Compound B 151MEK2 (25%)
  • This compound shows good potency against its primary target and has a relatively clean selectivity profile, with only a few off-target interactions at a high concentration. The interaction with MEK2 is expected due to the high homology between MEK1 and MEK2.

  • Compound A , while being the most potent against MEK1, exhibits significant cross-reactivity with numerous other kinases. This promiscuity could be a cause for concern regarding potential toxicity.

  • Compound B is the least potent but appears to be the most selective, with only a weak interaction with MEK2 as a notable off-target.

Kinome Cross-Reactivity Screening Workflow start Start: Compound with Known Primary Target incubation Incubate Compound with DNA-Tagged Kinase Panel start->incubation binding Compete for Binding against Immobilized Ligand incubation->binding wash Wash Unbound Kinase binding->wash quantify Quantify Bound Kinase via qPCR wash->quantify analysis Data Analysis: Calculate % of Control quantify->analysis visualize Visualize Results (e.g., TREEspot™) analysis->visualize end End: Selectivity Profile Established visualize->end

Kinome Cross-Reactivity Workflow

Section 3: In Vitro Safety Pharmacology Profiling

Beyond the kinome, a compound may interact with other classes of proteins, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Unwanted interactions with these targets are frequently linked to clinical adverse drug reactions.[4] Therefore, a broad in vitro safety pharmacology screen is a critical step in preclinical development.

Experimental Protocol: Broad Panel Radioligand Binding and Functional Assays

Objective: To identify potential off-target liabilities of this compound and its alternatives against a panel of targets known to be associated with adverse drug reactions.

Methodology: Commercial services (e.g., Eurofins' SafetyScreen™, WuXi AppTec's Safety Panel) provide panels of radioligand binding assays and functional assays for a wide range of targets.[5][6]

  • Reagents: A panel of membrane preparations or cells expressing the target receptors, ion channels, or transporters; specific radioligands for each target; and the test compounds.

  • Procedure (for binding assays):

    • The test compound (typically at a single high concentration, e.g., 10 µM) is incubated with the target-expressing membranes and a specific radioligand.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity on the filter is measured.

  • Data Analysis: The results are expressed as a percentage of inhibition of radioligand binding. A significant interaction is typically defined as >50% inhibition. For any significant "hits," follow-up dose-response curves are generated to determine the IC50 or Ki (inhibitory constant).

Hypothetical Data: In Vitro Safety Panel at 10 µM
CompoundNumber of Hits (>50% Inhibition)Notable Hits (% Inhibition)
This compound 1hERG channel (55%)
Compound A 4hERG channel (85%), M1 receptor (60%), 5-HT₂ₐ receptor (70%), Dopamine D₂ receptor (58%)
Compound B 0None

Interpretation:

  • This compound shows a potential liability with the hERG channel, which is a critical concern due to its association with cardiac arrhythmias. This would require further investigation with more sensitive functional assays (e.g., patch-clamp electrophysiology).

  • Compound A demonstrates multiple off-target interactions, including a strong hERG signal and interactions with important neurotransmitter receptors, suggesting a higher risk of cardiovascular and central nervous system side effects.

  • Compound B has a clean profile in this safety panel, which, combined with its high selectivity in the kinome scan, makes it an attractive candidate despite its lower primary target potency.

Comparative Selectivity Profile compound_5MN This compound potency Potency compound_5MN->potency selectivity Selectivity compound_5MN->selectivity safety Safety compound_5MN->safety compound_A Compound A compound_A->potency compound_A->selectivity compound_A->safety compound_B Compound B compound_B->potency compound_B->selectivity compound_B->safety potency_5MN Moderate potency->potency_5MN potency_A High potency->potency_A potency_B Low potency->potency_B selectivity_5MN Good selectivity->selectivity_5MN selectivity_A Poor selectivity->selectivity_A selectivity_B Excellent selectivity->selectivity_B safety_5MN hERG Risk safety->safety_5MN safety_A Multiple Risks safety->safety_A safety_B Clean safety->safety_B

Comparative Profile Summary

Conclusion

This guide has outlined a systematic approach to characterizing the target specificity and cross-reactivity of a novel compound, using the hypothetical example of this compound. Through a tiered experimental approach, from primary target potency determination to broad kinome and safety profiling, researchers can build a comprehensive understanding of a compound's interaction profile.

Based on our hypothetical data, the comparison between the three compounds highlights the critical trade-offs in drug discovery:

  • This compound presents a balanced profile of moderate potency and good selectivity, with a manageable safety concern (hERG) that requires further characterization.

  • Compound A exemplifies a potent but non-selective compound, which carries a high risk of off-target toxicity.

  • Compound B showcases a highly selective compound with a clean safety profile, which may warrant further optimization to improve its potency.

Ultimately, the decision of which compound to advance depends on the specific therapeutic context and the feasibility of mitigating any identified risks through further medicinal chemistry efforts. By employing the systematic and comparative methodologies outlined in this guide, drug discovery teams can make more informed decisions, increasing the likelihood of developing safe and effective medicines.

References

Comparative analysis of different synthetic routes to 5-Methoxynaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Naphthalene Derivative

5-Methoxynaphthalen-1-ol is a valuable bicyclic aromatic compound that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its structural motif is found in a range of natural products and designed compounds, making its efficient and scalable synthesis a topic of significant interest for researchers in organic and medicinal chemistry. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering a detailed examination of their methodologies, performance metrics, and the logical flow of each pathway.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached from several different starting materials, each with its own set of advantages and challenges. Here, we compare three prominent routes: the selective mono-methylation of 1,5-dihydroxynaphthalene, the dehydrogenation of 5-methoxy-1-tetralone, and the selective mono-demethylation of 1,5-dimethoxynaphthalene.

ParameterRoute A: Selective Mono-methylationRoute B: DehydrogenationRoute C: Selective Mono-demethylation
Starting Material 1,5-Dihydroxynaphthalene5-Methoxy-1-tetralone1,5-Dimethoxynaphthalene
Key Transformation Selective O-methylationAromatizationSelective O-demethylation
Typical Reagents Dimethyl sulfate (DMS), K₂CO₃Palladium on carbon (Pd/C), Sulfur (S)Boron tribromide (BBr₃), Aluminum chloride (AlCl₃)
Reported Yield Moderate to GoodGood to ExcellentModerate to Good
Reaction Time Several hours2 - 12 hours1 - 24 hours
Key Advantages Direct functionalization of a common precursor.High-yielding final step.Utilizes a readily available starting material.
Key Challenges Achieving high selectivity for mono-methylation over di-methylation.Synthesis of the tetralone precursor can be multi-step.Controlling selectivity to avoid di-demethylation.

Experimental Protocols and Methodologies

Route A: Selective Mono-methylation of 1,5-Dihydroxynaphthalene

This route offers a direct approach to the target molecule by selectively methylating one of the two hydroxyl groups of 1,5-dihydroxynaphthalene. Achieving mono-selectivity is the critical challenge, as the di-methylated product, 1,5-dimethoxynaphthalene, is a common byproduct.

Experimental Protocol:

To a solution of 1,5-dihydroxynaphthalene (1.0 eq) in anhydrous acetone, potassium carbonate (K₂CO₃, 1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Dimethyl sulfate (DMS, 1.05 eq) is then added dropwise, and the reaction mixture is heated to reflux for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Route_A 1,5-Dihydroxynaphthalene 1,5-Dihydroxynaphthalene This compound This compound 1,5-Dihydroxynaphthalene->this compound DMS, K₂CO₃ Acetone, Reflux Route_B 5-Methoxy-1-tetralone 5-Methoxy-1-tetralone This compound This compound 5-Methoxy-1-tetralone->this compound Pd/C, p-Cymene Reflux Route_C 1,5-Dimethoxynaphthalene 1,5-Dimethoxynaphthalene This compound This compound 1,5-Dimethoxynaphthalene->this compound BBr₃, DCM -78 °C to rt Workflow cluster_start Starting Point cluster_considerations Primary Considerations cluster_routes Synthetic Routes cluster_decision Decision Start Need to Synthesize This compound SM_Availability Starting Material Availability & Cost Start->SM_Availability Scale Scale of Synthesis Start->Scale Selectivity Control over Selectivity Start->Selectivity RouteA Route A: Mono-methylation SM_Availability->RouteA RouteB Route B: Dehydrogenation SM_Availability->RouteB RouteC Route C: Mono-demethylation SM_Availability->RouteC Scale->RouteA Scale->RouteB Scale->RouteC Selectivity->RouteA Selectivity->RouteC Decision Select Optimal Route RouteA->Decision RouteB->Decision RouteC->Decision

Benchmarking the antioxidant capacity of 5-Methoxynaphthalen-1-ol against known antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on benchmarking the antioxidant capacity of 5-Methoxynaphthalen-1-ol against established antioxidants.

In the quest for novel therapeutic agents, particularly those aimed at mitigating oxidative stress-related pathologies, the evaluation of a compound's antioxidant capacity is a critical preliminary step. This guide provides a comparative benchmark of the theoretical and expected antioxidant performance of this compound against three well-established industry-standard antioxidants: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).

Executive Summary

Naphthol derivatives are known to possess antioxidant properties, and the position of the hydroxyl group on the naphthalene ring is a critical determinant of this activity. While specific quantitative data for this compound is pending experimental validation, its structural similarity to other antioxidant naphthols suggests it may exhibit radical scavenging activity. This guide presents the available data for established antioxidants to provide a baseline for future comparative studies.

Data Presentation: Antioxidant Performance of Benchmark Compounds

The following table summarizes the reported antioxidant activity of Trolox, Ascorbic Acid, and BHT in DPPH and ABTS assays, expressed as IC50 values (the concentration required to inhibit 50% of the radical). A lower IC50 value indicates higher antioxidant activity. It is important to note that IC50 values can vary between studies due to differing experimental conditions.

AntioxidantDPPH IC50 (µM)ABTS IC50 (µM)
This compound Data not availableData not available
Trolox ~3.77 - 10[1][2]~2.93 - 15[1][2]
Ascorbic Acid (Vitamin C) ~2.54 - 40[3]~10 - 150[3]
Butylated Hydroxytoluene (BHT) ~20 - 202[4]~5 - 30

Note on this compound Data: Direct experimental data for the DPPH and ABTS IC50 values of this compound is not currently available in the reviewed literature. The antioxidant potential is inferred from the general activity of naphthol derivatives.

Structure-Activity Relationship of Naphthalenols

The antioxidant activity of naphthalenol derivatives is significantly influenced by their structural features:

  • Position of the Hydroxyl Group: The location of the hydroxyl group on the naphthalene ring is crucial. For instance, 1-naphthol is a considerably more potent antioxidant than 2-naphthol in the DPPH assay. This is attributed to the greater stability of the resulting radical.

  • Electron-Donating Substituents: The presence of electron-donating groups, such as a methoxy group, on the naphthalene ring can influence antioxidant activity.[5] Generally, such groups can enhance antioxidant properties by stabilizing the phenoxyl radical formed during the antioxidant process.[5] The methoxy group in this compound could therefore potentially contribute to its antioxidant capacity.

  • Intramolecular Hydrogen Bonding: In certain dihydroxynaphthalene derivatives, intramolecular hydrogen bonding can stabilize the resulting radical after hydrogen atom donation, thereby increasing antioxidant activity.[6]

Given that this compound possesses a hydroxyl group at the 1-position, a feature associated with higher antioxidant activity in naphthols, and a methoxy group that could further stabilize the resulting radical, it is hypothesized to possess notable antioxidant properties. However, experimental validation is essential to confirm this.

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

Antioxidant_Mechanism cluster_0 Antioxidant Action (Hydrogen Atom Transfer) Free_Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule Antioxidant Antioxidant (A-OH) (e.g., this compound) Antioxidant->Stable_Molecule donates H• Antioxidant_Radical Less Reactive Antioxidant Radical (A-O•) Antioxidant->Antioxidant_Radical

Caption: General mechanism of a phenolic antioxidant neutralizing a free radical.

DPPH_Assay_Workflow cluster_workflow DPPH Radical Scavenging Assay Workflow Start Start: Prepare Reagents Prepare_DPPH Prepare DPPH• solution (purple) Start->Prepare_DPPH Prepare_Samples Prepare serial dilutions of This compound & standards Start->Prepare_Samples Reaction Mix DPPH• solution with sample/standard Prepare_DPPH->Reaction Prepare_Samples->Reaction Incubation Incubate in the dark (e.g., 30 minutes) Reaction->Incubation Measurement Measure absorbance at ~517 nm (color changes from purple to yellow) Incubation->Measurement Calculation Calculate % Inhibition and IC50 value Measurement->Calculation End End: Compare IC50 values Calculation->End

Caption: Workflow of the DPPH radical scavenging assay.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.

Reagent Preparation:

  • Prepare a stock solution of DPPH (typically 0.1 mM) in methanol or ethanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.

  • Prepare a series of dilutions of the test compound (this compound) and standard antioxidants (Trolox, Ascorbic Acid, BHT) in the same solvent.

Assay Protocol:

  • In a 96-well microplate or cuvettes, add a specific volume (e.g., 100 µL) of the test compound or standard solution at different concentrations.

  • Add an equal volume (e.g., 100 µL) of the DPPH working solution to initiate the reaction. A blank containing only the solvent and the DPPH solution is also prepared.

  • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Reagent Preparation:

  • Prepare an ABTS stock solution (e.g., 7 mM in water).

  • Prepare a potassium persulfate stock solution (e.g., 2.45 mM in water).

  • To generate the ABTS•+ radical, mix the ABTS stock solution and potassium persulfate stock solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound and standard antioxidants.

Assay Protocol:

  • Add a small volume (e.g., 10 µL) of the test compound or standard solution to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

  • Allow the reaction to proceed for a specific time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as described for the DPPH assay.

  • The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the antioxidant's activity to that of Trolox.

Conclusion

While direct experimental evidence for the antioxidant capacity of this compound is yet to be established, structure-activity relationships within the naphthalenol class of compounds suggest it holds promise as an antioxidant. The presence of a hydroxyl group at the 1-position and a methoxy group are favorable structural features for radical scavenging activity. The data and protocols presented in this guide offer a framework for researchers to experimentally evaluate this compound and benchmark its performance against well-known antioxidants. Such studies are crucial to validate its potential for further development in therapeutic applications aimed at combating oxidative stress.

References

Unraveling the Structure-Activity Relationship of Naphthoquinone-Naphthol Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of novel synthetic derivatives of a marine-derived naphthoquinone-naphthol scaffold reveals key structural modifications that significantly enhance cytotoxic activity against various cancer cell lines. This guide provides a comprehensive overview of the structure-activity relationship (SAR), quantitative biological data, and the experimental protocols used to evaluate these promising anticancer compounds.

Recent research into marine natural products has identified a class of naphthoquinone-naphthol derivatives with significant potential for anticancer drug development. A study focused on the synthesis and biological evaluation of analogs based on a marine-derived parent compound, 1'-Hydroxy-4',8,8'-trimethoxy-[2,2'-binaphthalene]-1,4-dione (compound 5), has provided valuable insights into the structural features crucial for their cytotoxic effects. The systematic modification of this scaffold has led to the identification of a derivative with substantially improved potency.

Comparative Anticancer Activity of Naphthoquinone-Naphthol Derivatives

The antiproliferative effects of the synthesized naphthoquinone-naphthol analogs were assessed against three human cancer cell lines: colon cancer (HCT116) and non-small cell lung cancer (PC9 and A549). The half-maximal inhibitory concentrations (IC50) were determined to quantify their cytotoxic potency. The parent compound 5 demonstrated notable inhibitory effects across all tested cell lines, with IC50 values in the low micromolar range.

Key modifications to the parent structure involved alterations at the ortho-position of the quinone group. The introduction of an oxopropyl group in compound 13 resulted in a dramatic increase in anticancer activity. Compared to the parent compound 5 , compound 13 exhibited a 4.5-fold, 12-fold, and 2.6-fold increase in potency against HCT116, PC9, and A549 cells, respectively. This highlights the critical role of this specific substitution in enhancing the cytotoxic potential of the naphthoquinone-naphthol scaffold.

CompoundR Group (at ortho-position of quinone)HCT116 IC50 (μM)PC9 IC50 (μM)A549 IC50 (μM)
5 H5.276.985.88
13 CH2CH2COCH31.180.572.25

Experimental Protocols

Synthesis of Naphthoquinone-Naphthol Analogs:

The synthesis of the parent compound 5 was achieved through a four-step process starting from 1,5-dihydroxynaphthalene. The key steps involved methylation, a Vilsmeier-Haack reaction to introduce an aldehyde group, a Baeyer-Villiger oxidation followed by hydrolysis to form the naphthol, and finally, an oxidative coupling to yield the naphthoquinone-naphthol scaffold.

The more potent analog, compound 13 , was synthesized by introducing an oxopropyl group at the ortho-position of the quinone ring of a precursor molecule. The specific details of the synthetic route for the various analogs can be found in the source publication.

In Vitro Antiproliferative Activity Assay (CCK-8 Assay):

The cytotoxic effects of the synthesized compounds were evaluated using the Cell Counting Kit-8 (CCK-8) assay. The detailed protocol is as follows:

  • Cell Culture: HCT116, PC9, and A549 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds for 72 hours.

  • CCK-8 Reagent Addition: After the incubation period, the CCK-8 solution was added to each well, and the plates were incubated for an additional period to allow for the formation of a formazan product.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.

  • IC50 Determination: The IC50 values were calculated from the dose-response curves generated from the absorbance data.

Structure-Activity Relationship (SAR) Insights

The SAR studies of the naphthoquinone-naphthol derivatives have illuminated several key structural features that govern their anticancer activity.

SAR_Naphthoquinone_Naphthol cluster_scaffold Naphthoquinone-Naphthol Scaffold cluster_modifications Structural Modifications cluster_activity Anticancer Activity Scaffold Core Scaffold (Naphthoquinone-Naphthol) Parent Parent Compound (5) - H at ortho-position Scaffold->Parent Base Structure Analog13 Analog 13 - Oxopropyl group at ortho-position Scaffold->Analog13 Modification Activity_Parent Moderate Activity (Low μM IC50) Parent->Activity_Parent Exhibits Activity_Analog13 High Activity (Sub-μM to low μM IC50) - Up to 12-fold increase Analog13->Activity_Analog13 Results in

Caption: SAR diagram illustrating the impact of substitution at the ortho-position of the quinone ring on the anticancer activity of naphthoquinone-naphthol analogs.

The key takeaway from the SAR analysis is that the introduction of an oxopropyl group at the ortho-position of the quinone moiety is highly beneficial for the anticancer activity of this class of compounds. This modification likely influences the molecule's interaction with its biological target, leading to a significant enhancement in cytotoxic potency. Further exploration of substitutions at this position could lead to the development of even more effective anticancer agents.

A Head-to-Head Comparison of 5-Methoxynaphthalen-1-ol and Other Natural Antifungal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, has spurred the search for novel and effective antifungal agents from natural sources. This guide provides a detailed head-to-head comparison of the antifungal efficacy of 5-Methoxynaphthalen-1-ol and other prominent natural antifungal compounds. Due to the limited direct experimental data on this compound, this comparison utilizes data for its structural analog, juglone (5-hydroxy-1,4-naphthoquinone), to provide a relevant benchmark. The data presented is compiled from various scientific studies and is intended to serve as a resource for researchers and professionals in the field of mycology and drug development.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death. The following tables summarize the reported MIC and MFC values for juglone (as a proxy for this compound) and other selected natural antifungal compounds against common fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundCandida albicansAspergillus nigerCryptococcus neoformans
Juglone (5-hydroxy-1,4-naphthoquinone) 62.5[1][2]--
Thymol 39[3]250[4]-
Carvacrol 24.96 - 256[5]64 - 250[6][7]-
Allicin 0.05 - 12.5-2[8]
Tea Tree Oil 91.2 - 5000>80000[9]-
Eugenol 300 - 10000400 - 600[10]-

Note: A lower MIC value indicates greater antifungal potency.

Table 2: Minimum Fungicidal Concentration (MFC) in µg/mL

CompoundCandida albicansAspergillus niger
Juglone (5-hydroxy-1,4-naphthoquinone) --
Thymol -500[4]
Carvacrol 512[5]128[6]
Allicin --
Tea Tree Oil --
Eugenol --

Note: MFC values provide insight into the fungicidal versus fungistatic nature of a compound.

Experimental Protocols

The data presented in this guide is predominantly derived from studies employing standardized methodologies for antifungal susceptibility testing. The most common methods are the broth microdilution assays as outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.

Broth Microdilution Method for Yeasts (CLSI M27)

This method is used to determine the MIC of antifungal agents against yeasts such as Candida and Cryptococcus species.

1. Inoculum Preparation:

  • Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • This suspension is then diluted in a standardized broth medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10³ CFU/mL.

2. Antifungal Agent Dilution:

  • The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared yeast suspension.

  • The plate is incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of the antifungal agent that shows no visible growth.

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)

This protocol is adapted for testing the susceptibility of molds like Aspergillus species.[11][12][13]

1. Inoculum Preparation:

  • Spores are harvested from a mature fungal culture and suspended in sterile saline containing a wetting agent (e.g., Tween 80).

  • The spore suspension is adjusted to a specific concentration using a hemocytometer or spectrophotometer.

2. Antifungal Agent Dilution and Inoculation:

  • Similar to the yeast protocol, serial dilutions of the test compound are prepared in a microtiter plate.

  • The wells are then inoculated with the spore suspension.

3. Incubation:

  • The plate is incubated at a specified temperature (e.g., 35°C) for a duration appropriate for the fungus being tested (typically 48-96 hours).

4. MIC Determination:

  • The MIC is determined as the lowest concentration that causes a significant inhibition of growth compared to the control.

Minimum Fungicidal Concentration (MFC) Determination

To determine the MFC, an aliquot from each well of the MIC plate that shows no visible growth is subcultured onto an agar plate that does not contain the antifungal agent. The plates are then incubated to allow for the growth of any surviving fungal cells. The MFC is the lowest concentration of the antifungal agent from which no fungal growth occurs on the subculture plates.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of an antifungal compound.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination prep_compound Prepare Antifungal Compound Stock serial_dilution Serial Dilution in Microtiter Plate prep_compound->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculation Inoculate Wells prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate Plate inoculation->incubation_mic read_mic Read MIC incubation_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubation_mfc Incubate Agar Plates subculture->incubation_mfc read_mfc Read MFC incubation_mfc->read_mfc

Caption: General workflow for MIC and MFC determination.

Signaling Pathways in Antifungal Action

Natural antifungal compounds exert their effects through various mechanisms, often targeting multiple cellular pathways. The diagrams below illustrate some of the key signaling pathways affected by these compounds.

Mechanism of Action of Naphthoquinones (e.g., Juglone)

Naphthoquinones are known to induce oxidative stress and interfere with cellular respiration.

naphthoquinone_mechanism Naphthoquinone Naphthoquinone (e.g., Juglone) ROS Reactive Oxygen Species (ROS) Generation Naphthoquinone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cellular_Damage Oxidative Damage to Proteins, Lipids, DNA ROS->Cellular_Damage Apoptosis Apoptosis Mitochondria->Apoptosis Cellular_Damage->Apoptosis

Caption: Antifungal mechanism of naphthoquinones.

Mechanisms of Action of Phenolic Compounds (Thymol, Carvacrol, Eugenol)

These compounds primarily disrupt the fungal cell membrane and interfere with key cellular processes.

phenolic_mechanisms cluster_compounds Phenolic Compounds cluster_targets Cellular Targets cluster_effects Cellular Effects Thymol Thymol Cell_Membrane Cell Membrane Disruption Thymol->Cell_Membrane Ergosterol Ergosterol Synthesis Inhibition Thymol->Ergosterol Signaling_Pathways Signaling Pathway Interference (MAPK, Calcineurin) Thymol->Signaling_Pathways Carvacrol Carvacrol Carvacrol->Cell_Membrane Carvacrol->Ergosterol Carvacrol->Signaling_Pathways Eugenol Eugenol Eugenol->Cell_Membrane Eugenol->Ergosterol H_ATPase H+-ATPase Inhibition Eugenol->H_ATPase Ion_Leakage Ion Leakage Cell_Membrane->Ion_Leakage Ergosterol->Cell_Membrane Cell_Death Cell Death H_ATPase->Cell_Death Signaling_Pathways->Cell_Death Ion_Leakage->Cell_Death

Caption: Antifungal mechanisms of phenolic compounds.

Mechanism of Action of Allicin

Allicin, the active component of garlic, disrupts multiple cellular functions, including membrane integrity and signaling pathways.[8][14][15][16][17]

allicin_mechanism Allicin Allicin Membrane_Permeability Increased Membrane Permeability Allicin->Membrane_Permeability MAPK_Pathway MAPK Signaling Pathway Interference Allicin->MAPK_Pathway GPI_Anchor GPI-Anchor Biosynthesis Inhibition Allicin->GPI_Anchor Oxidative_Stress Induction of Oxidative Stress Allicin->Oxidative_Stress Cell_Death Fungal Cell Death Membrane_Permeability->Cell_Death MAPK_Pathway->Cell_Death GPI_Anchor->Cell_Death Oxidative_Stress->Cell_Death

Caption: Antifungal mechanism of Allicin.

Conclusion

This comparative guide highlights the potent antifungal activity of several natural compounds. While direct data for this compound is scarce, its structural analog juglone demonstrates significant antifungal properties. Compounds like allicin, thymol, and carvacrol exhibit very low MIC values against Candida albicans, indicating strong potential as antifungal leads. The diverse mechanisms of action of these natural products, often targeting multiple cellular pathways, make them attractive candidates for further research and development, particularly in the context of overcoming antifungal drug resistance. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers to design and interpret further studies in this promising field.

References

Safety Operating Guide

Personal protective equipment for handling 5-Methoxynaphthalen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 5-Methoxynaphthalen-1-ol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational protocols, and disposal plans.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications & Rationale
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended for protection against aromatic alcohols and solvents.[4][5][6] Always check for signs of degradation and replace gloves immediately if compromised.
Eye and Face Protection Safety goggles and face shieldChemical splash goggles that provide a tight seal around the eyes are essential.[5] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing.[4][5]
Skin and Body Protection Laboratory coat and protective clothingA standard laboratory coat should be worn at all times. For tasks with a higher risk of exposure, chemical-resistant aprons or coveralls are advised. Long pants and closed-toe shoes are mandatory.[7]
Respiratory Protection Use in a well-ventilated areaAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][8] If a fume hood is not available, a fit-tested respirator may be required.

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are critical to minimize exposure and ensure a safe laboratory environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh the compound in the fume hood prep_materials->handle_weigh Begin experiment handle_dissolve Dissolve or use in reaction handle_weigh->handle_dissolve clean_decontaminate Decontaminate work surfaces handle_dissolve->clean_decontaminate Complete experiment clean_dispose_waste Segregate and label hazardous waste clean_decontaminate->clean_dispose_waste clean_remove_ppe Remove PPE correctly clean_dispose_waste->clean_remove_ppe start Waste Generated is_contaminated Is the material contaminated with This compound? start->is_contaminated hazardous_waste Dispose as Hazardous Chemical Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as non-hazardous waste is_contaminated->non_hazardous_waste No

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.